Product packaging for Chorismic Acid(Cat. No.:CAS No. 617-12-9)

Chorismic Acid

Cat. No.: B190787
CAS No.: 617-12-9
M. Wt: 226.18 g/mol
InChI Key: WTFXTQVDAKGDEY-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chorismic acid (CAS 617-12-9), a crucial biochemical intermediate in the shikimate pathway, serves as an essential branch-point metabolite in plants and microorganisms . It is the common precursor for the biosynthesis of the three aromatic amino acids—L-tryptophan, L-phenylalanine, and L-tyrosine—as well as for vital compounds including folate, ubiquinone, menaquinone (vitamin K), enterochelin, and p-aminobenzoic acid . Its role extends to specialized metabolic processes, such as being a key metabolite in the modification of tRNA nucleosides and serving as a precursor for salicylic acid, a plant defense hormone . The enzyme chorismate mutase catalyzes the conversion of this compound to prephenate, a committed step in phenylalanine and tyrosine synthesis, and this enzyme is a classic model for studying allosteric regulation . Because the shikimate pathway is absent in mammals, the enzymes involved in this compound synthesis and metabolism are considered promising targets for the development of novel antibiotics and herbicides . Supplied at ≥80% purity, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O6 B190787 Chorismic Acid CAS No. 617-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFXTQVDAKGDEY-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210697
Record name Chorismic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chorismate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

617-12-9, 55508-12-8
Record name Chorismic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chorismic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chorismic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chorismic acid free acid fromenterobacter aerogen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chorismic acid barium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHORISMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI1BLY82Y1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chorismate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name Chorismate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

chorismic acid as a precursor for aromatic amino acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Chorismic Acid: The Central Precursor in Aromatic Amino Acid Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aromatic amino acids (AAAs)—phenylalanine, tyrosine, and tryptophan—are fundamental building blocks for protein synthesis and precursors to a vast array of secondary metabolites vital for biological function.[1][2] While essential for nearly all life, they are not synthesized by mammals and must be obtained through diet.[3][4] In plants, bacteria, fungi, and archaea, the biosynthesis of these amino acids originates from the shikimate pathway, a seven-step metabolic route that is a prime target for the development of herbicides and antimicrobial agents due to its absence in animals.[3][5] This guide focuses on the terminus of this pathway, the critical branch-point intermediate: this compound. It details the enzymatic conversion of chorismate into the three aromatic amino acids, the complex regulatory networks that govern metabolic flux, and the experimental methodologies used to study these processes.

The Shikimate Pathway: Synthesis of Chorismate

The shikimate pathway channels carbon from central metabolism into aromatic compounds.[6] It begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[1][2] This initial reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), the first of seven enzymes that sequentially convert the substrates into chorismate.[6][7] Chorismate synthase catalyzes the final step, an anti-1,4 elimination of a phosphate group from 5-enolpyruvylshikimate-3-phosphate (EPSP) to form chorismate.[3][8][9]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) pep_e4p_mid PEP->pep_e4p_mid E4P Erythrose 4-Phosphate (E4P) E4P->pep_e4p_mid DAHP DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQS DHS 3-Dehydroshikimate DHQ->DHS DHQD Shikimate Shikimate DHS->Shikimate SDH S3P Shikimate-3-P Shikimate->S3P SK EPSP EPSP S3P->EPSP EPSPS Chorismate Chorismate EPSP->Chorismate CS pep_e4p_mid->DAHP DAHPS

Figure 1: The seven-step shikimate pathway to chorismate.

Chorismate: A Critical Metabolic Hub

Chorismate stands at a major metabolic crossroads. Its name, derived from the Greek word for "to separate," reflects its role as a branch-point metabolite.[10] It is the last common precursor for the aromatic amino acids and is also diverted into the synthesis of other essential compounds, including folate, ubiquinone, and the plant hormone salicylic acid.[10][11] The fate of chorismate is determined by the suite of competing enzymes that utilize it as a substrate.[12]

Chorismate_Branch_Point Chorismate Chorismate PheTyr Phenylalanine & Tyrosine Chorismate->PheTyr Chorismate Mutase Trp Tryptophan Chorismate->Trp Anthranilate Synthase Folate Folate (Vitamin B9) Chorismate->Folate Aminodeoxychorismate Synthase Salicylate Salicylic Acid Chorismate->Salicylate Isochorismate Synthase Other Other Metabolites (e.g., Ubiquinone) Chorismate->Other Chorismate Lyase

Figure 2: Chorismate as a central branch-point metabolite.

Biosynthesis of Phenylalanine and Tyrosine

The committed step in the biosynthesis of phenylalanine and tyrosine is the conversion of chorismate to prephenate, a Claisen rearrangement catalyzed by the enzyme chorismate mutase (CM).[4][13] From prephenate, the pathways diverge. In many plants and microorganisms, two primary routes exist: the arogenate pathway and the phenylpyruvate/4-hydroxyphenylpyruvate pathway.[2][12]

  • Arogenate Pathway: Prephenate is first transaminated to form arogenate. Arogenate is then converted to phenylalanine by arogenate dehydratase (ADT) or to tyrosine by arogenate dehydrogenase (ADH).[12] This is considered the major route in many plants.[1][2]

  • Alternative Pathway: Alternatively, prephenate can be converted to phenylpyruvate by prephenate dehydratase (PDT) or to 4-hydroxyphenylpyruvate by prephenate dehydrogenase (PDH). These intermediates are then transaminated to yield phenylalanine and tyrosine, respectively.[14]

Phe_Tyr_Pathway cluster_arogenate Arogenate Pathway cluster_alternative Alternative Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase (CM) Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase (PPA-AT) Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase (PDT) HPP 4-Hydroxyphenylpyruvate Prephenate->HPP Prephenate Dehydrogenase (PDH) Phe Phenylalanine Arogenate->Phe Arogenate Dehydratase (ADT) Tyr Tyrosine Arogenate->Tyr Arogenate Dehydrogenase (ADH) Phenylpyruvate->Phe Transaminase HPP->Tyr Transaminase

Figure 3: Biosynthesis of Phenylalanine and Tyrosine from Chorismate.

Biosynthesis of Tryptophan

The pathway to tryptophan synthesis is distinct from that of phenylalanine and tyrosine and involves a five-step, plastid-localized process in plants.[15] It begins with the enzyme anthranilate synthase (AS), which catalyzes the conversion of chorismate to anthranilate using glutamine as an amino donor.[15][16] The subsequent enzymatic steps are catalyzed by:

  • Anthranilate phosphoribosyltransferase (PAT): Forms 5-phosphoribosylanthranilate.[15]

  • Phosphoribosylanthranilate isomerase (PAI): Rearranges the substrate.

  • Indole-3-glycerol phosphate synthase (IGPS): Catalyzes the formation of the indole ring.[1][7]

  • Tryptophan synthase (TS): A complex of alpha and beta subunits that catalyzes the final two steps, converting indole-3-glycerol phosphate to tryptophan.[7]

Trp_Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase (AS) PRA Phosphoribosyl- anthranilate Anthranilate->PRA PAT CdRP CdRP PRA->CdRP PAI IGP Indole-3-glycerol phosphate CdRP->IGP IGPS Tryptophan Tryptophan IGP->Tryptophan Tryptophan Synthase (TS)

Figure 4: Biosynthesis of Tryptophan from Chorismate.

Regulation of Metabolic Flux

The flow of carbon through the shikimate and aromatic amino acid pathways is tightly regulated to meet cellular demands while conserving resources. Regulation occurs at multiple levels, primarily through allosteric feedback by the final amino acid products and transcriptional control of the pathway genes.[5]

  • Allosteric Regulation: The branch-point enzymes are key regulatory nodes. In many organisms, chorismate mutase (CM) is inhibited by phenylalanine and tyrosine and activated by tryptophan, allowing the cell to balance the pools of these amino acids.[15][17] Similarly, anthranilate synthase (AS) is typically subject to feedback inhibition by tryptophan.[18] The first enzyme of the entire pathway, DAHPS, is also a major site of feedback inhibition by all three aromatic amino acids.[6][12]

Feedback_Regulation Precursors PEP + E4P Chorismate Chorismate Precursors->Chorismate Shikimate Pathway (DAHPS is first step) PheTyr_Intermediates Prephenate... Chorismate->PheTyr_Intermediates Chorismate Mutase Trp_Intermediates Anthranilate... Chorismate->Trp_Intermediates Anthranilate Synthase Phe Phenylalanine PheTyr_Intermediates->Phe Tyr Tyrosine PheTyr_Intermediates->Tyr Trp Tryptophan Trp_Intermediates->Trp Phe->Precursors Inhibits DAHPS Phe->Chorismate Inhibits CM Tyr->Precursors Inhibits DAHPS Tyr->Chorismate Inhibits CM Trp->Precursors Inhibits DAHPS Trp->Chorismate Activates CM Trp->Chorismate Inhibits AS

Figure 5: Allosteric feedback regulation of the aromatic amino acid pathways.

Quantitative Enzyme Data

The efficiency and substrate affinity of the key enzymes at the chorismate branch point have been characterized in various organisms. The kinetic parameters provide insight into the metabolic flux and regulatory sensitivity of the pathways.

EnzymeOrganismEffectorKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Chorismate Mutase (MtCM) Mycobacterium tuberculosisNone1700 ± 3001.7 ± 0.2980 ± 80[19]
Chorismate Mutase (MtCM L88D) Mycobacterium tuberculosisNone2700 ± 3003.0 ± 0.11110 ± 70[19]
Chorismate Mutase (MtCM Triple Mutant) Mycobacterium tuberculosisNone22,000 ± 100011 ± 2510 ± 130[19]
Chorismate Mutase (Glu-23 -> Asp) Saccharomyces cerevisiaeNone625-655--[20]

Note: Kinetic parameters can vary significantly based on assay conditions (pH, temperature) and the specific isoform of the enzyme.

Experimental Protocols

Studying the enzymes that utilize chorismate requires robust and specific assays. Below are detailed protocols for the key branch-point enzymes.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Data Analysis Protein_Extraction Protein Extraction (e.g., cell lysis) Purification Enzyme Purification (e.g., chromatography) Protein_Extraction->Purification Reaction_Setup Set up Reaction Mixture (Buffer, Substrate, Enzyme) Purification->Reaction_Setup Incubation Incubate at Optimal Temp (e.g., 30°C or 37°C) Reaction_Setup->Incubation Detection Monitor Reaction (Spectrophotometry, Fluorometry, LC-MS) Incubation->Detection Initial_Velocity Calculate Initial Velocity (v₀) Detection->Initial_Velocity Kinetics Determine Kinetic Parameters (Km, kcat) using Michaelis-Menten plots Initial_Velocity->Kinetics

Figure 6: General workflow for enzyme kinetic analysis.
Protocol: Chorismate Mutase (CM) Activity Assay

Principle: This assay measures the activity of CM by monitoring the disappearance of the substrate, chorismate, which absorbs light at 274 nm.[21] Alternatively, the reaction can be quenched with acid, which converts the product, prephenate, to phenylpyruvate, a compound that absorbs light at 320 nm in an alkaline solution.[22]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5 or 8.0), 0.5 mM EDTA, 10 mM β-mercaptoethanol.

  • Substrate: 1 mM this compound solution.

  • Enzyme: Purified Chorismate Mutase diluted in an appropriate buffer.

  • (For endpoint assay) Quenching Solution: 1 N HCl.

  • (For endpoint assay) Development Solution: 2.5 N NaOH.

Procedure (Continuous Spectrophotometric):

  • Prepare a reaction mixture in a UV-transparent cuvette or 96-well plate containing Assay Buffer and varying concentrations of chorismate.[19][21]

  • Equilibrate the mixture to the desired temperature (e.g., 30°C or 37°C).[21][23]

  • Initiate the reaction by adding a small volume of the purified enzyme.

  • Immediately monitor the decrease in absorbance at 274 nm (ε = 2630 M⁻¹cm⁻¹) over time using a spectrophotometer.[21]

Procedure (Endpoint Assay):

  • Set up the reaction mixture with buffer, substrate, and enzyme in a microcentrifuge tube.[22]

  • Incubate at 37°C for a defined period (e.g., 20 minutes).[22]

  • Terminate the reaction by adding 1 N HCl. This step also catalyzes the conversion of prephenate to phenylpyruvate.[22]

  • Incubate for an additional 15 minutes at 37°C.[22]

  • Add 2.5 N NaOH to develop the chromophore and measure the absorbance at 320 nm.[22]

Calculation: Calculate the rate of chorismate consumption or phenylpyruvate formation using the appropriate molar extinction coefficient.

Protocol: Anthranilate Synthase (AS) Activity Assay

Principle: This assay measures AS activity by quantifying the formation of its product, anthranilate, which is fluorescent. The increase in fluorescence is monitored over time.[24]

Reagents:

  • Extraction Buffer: Buffer suitable for protein extraction (e.g., 100 mM potassium phosphate, pH 7.6).

  • Assay Buffer: 100 mM potassium phosphate (pH 7.6), 20 mM L-glutamine, 10 mM MgCl₂.[25]

  • Substrate: 1 mM this compound solution.

  • Enzyme: Purified or partially purified Anthranilate Synthase.

  • Standard: Anthranilate solution for generating a standard curve.

Procedure:

  • Prepare the reaction mixture in a fluorometer cuvette containing Assay Buffer and chorismate.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the production of anthranilate by measuring the increase in fluorescence.[24] Use an excitation wavelength of 340 nm and an emission wavelength of 400 nm.[24]

  • The reaction rate is often determined after any initial lag phase to ensure steady-state velocity is measured.[26]

Calculation: Quantify the rate of anthranilate formation by comparing the fluorescence signal to a standard curve prepared with known concentrations of anthranilate.

Protocol: Chorismate Synthase (CS) Activity Assay

Principle: This method directly measures the formation of chorismate from its substrate, EPSP, using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This approach is highly specific and avoids interference from other components in the reaction mixture.[27]

Reagents:

  • Assay Buffer: Buffer compatible with both the enzyme and mass spectrometry (e.g., ammonium acetate based).

  • Substrate: 5-enolpyruvylshikimate-3-phosphate (EPSP).

  • Cofactor: Reduced flavin mononucleotide (FMNH₂).

  • Enzyme: Purified Chorismate Synthase.

Procedure:

  • Prepare the primary reaction mixture containing Assay Buffer, EPSP, and the required reduced flavin cofactor.

  • Initiate the reaction by adding purified Chorismate Synthase.

  • Incubate for a defined period at an optimal temperature.

  • Terminate the reaction (e.g., by adding a solvent like methanol or by rapid freezing).

  • Analyze the sample using LC-HRMS. Separate the components on a suitable liquid chromatography column and detect the mass of chorismate using negative electrospray ionization.[27]

Calculation: Quantify the amount of chorismate produced by integrating the area of the corresponding peak in the chromatogram and comparing it to a standard.

References

The Core of Aromaticity: An In-depth Technical Guide to Chorismic Acid Biosynthesis in Plants and Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chorismic acid stands as a critical metabolic linchpin in the biological world of plants, bacteria, fungi, and apicomplexan parasites. As the final product of the shikimate pathway, it serves as the central precursor for the biosynthesis of a vast array of aromatic compounds essential for life. These include the proteinogenic aromatic amino acids (tryptophan, phenylalanine, and tyrosine), vitamins such as folate and phylloquinone (vitamin K1), and a plethora of secondary metabolites including salicylic acid and auxins. The absence of the shikimate pathway in mammals elevates it to a prime target for the development of herbicides and antimicrobial agents, as its inhibition is detrimental to the organisms that rely on it.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic reactions, regulatory mechanisms, and key quantitative data. Furthermore, it offers detailed experimental protocols for the study of this vital metabolic route, aiming to equip researchers and drug development professionals with the foundational knowledge to explore and exploit this pathway.

The Shikimate Pathway: A Seven-Step Journey to Chorismate

The shikimate pathway is a seven-enzyme catalytic cascade that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[3][4][5] This pathway is a fundamental component of the carbon flow from central metabolism to the synthesis of aromatic compounds.[5]

The seven enzymatic steps are as follows:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS): This enzyme catalyzes the condensation of PEP and E4P to form DAHP, the first committed step of the shikimate pathway.[5]

  • 3-dehydroquinate (DHQ) synthase: DHQ synthase converts DAHP to 3-dehydroquinate.[6][7]

  • 3-dehydroquinate dehydratase: This enzyme catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.

  • Shikimate dehydrogenase (SDH): SDH reduces 3-dehydroshikimate to shikimate in an NADPH-dependent reaction.[8][9]

  • Shikimate kinase (SK): Shikimate is then phosphorylated by shikimate kinase to produce shikimate-3-phosphate.[10][11]

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS): This enzyme catalyzes the addition of a second PEP molecule to shikimate-3-phosphate to form 5-enolpyruvylshikimate-3-phosphate (EPSP).[12]

  • Chorismate synthase (CS): The final step is the elimination of a phosphate group from EPSP by chorismate synthase to yield chorismate.[2][13]

Quantitative Data on Shikimate Pathway Enzymes

The following tables summarize key kinetic parameters for the enzymes of the shikimate pathway from various plant and microbial sources. This data provides a comparative look at the efficiency and substrate affinity of these crucial biocatalysts.

Table 1: Kinetic Parameters of DAHP Synthase (DHS)

Organism/IsoformSubstrateKm (µM)kcat (s-1)InhibitorKi (µM)
Arabidopsis thaliana DHS1PEP18 ± 212.1 ± 0.4Chorismate11 ± 1
Arabidopsis thaliana DHS1E4P15 ± 212.1 ± 0.4Caffeate25 ± 3
Arabidopsis thaliana DHS2PEP22 ± 310.5 ± 0.5Tyrosine45 ± 5
Arabidopsis thaliana DHS2E4P19 ± 310.5 ± 0.5Tryptophan55 ± 6
Arabidopsis thaliana DHS3PEP25 ± 411.2 ± 0.6Chorismate15 ± 2
Arabidopsis thaliana DHS3E4P21 ± 311.2 ± 0.6Caffeate30 ± 4
Aspergillus nidulans AroFPEP130-Tyrosine40
Aspergillus nidulans AroGPEP110-Phenylalanine50
Saccharomyces cerevisiae Aro3PEP170-Phenylalanine100
Saccharomyces cerevisiae Aro4PEP290-Tyrosine80

Data compiled from references[11][14].

Table 2: Kinetic Parameters of 3-Dehydroquinate Synthase (DHQS)

OrganismSubstrateKm (µM)kcat (s-1)
Pyrococcus furiosusDAHP3.73.0
Anabaena variabilisDAHP1.8 ± 0.3-

Data compiled from references[15][16].

Table 3: Kinetic Parameters of Shikimate Dehydrogenase (SDH)

OrganismSubstrateKm (µM)
Pisum sativumShikimate340
Pisum sativumNADP+70
Camellia sinensis DQD/SDHa3-Dehydroshikimate115.3 ± 12.5
Camellia sinensis DQD/SDHaNADP+109.8 ± 10.2
Camellia sinensis DQD/SDHc3-Dehydroshikimate330.9 ± 25.1
Camellia sinensis DQD/SDHd3-Dehydroshikimate465.9 ± 38.7

Data compiled from references[17][18].

Table 4: Kinetic Parameters of Shikimate Kinase (SK)

Organism/IsoformSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Erwinia chrysanthemi Wild typeShikimate310351.3 x 105
Erwinia chrysanthemi Wild typeATP620--
Escherichia coli SK IShikimate20,000--
Escherichia coli SK IIShikimate20027.11.36 x 105
Escherichia coli SK IIATP160--

Data compiled from reference[10].

Table 5: Kinetic Parameters of EPSP Synthase (EPSPS)

Organism/VariantSubstrateKm (µM)kcat (s-1)InhibitorKi (µM)IC50 (mM)
Escherichia coliPEP390 (Kd)-Glyphosate12,000 (Kd)-
Zea mays (Maize)PEP9.5----
Zea mays (TIPS mutant)PEP-ReducedGlyphosate--
Agrobacterium sp. CP4PEP200 (with KCl)-Glyphosate6,00011
Agrobacterium sp. CP4S3P-----

Data compiled from references[3][6][19].

Table 6: Kinetic Parameters of Chorismate Mutase (CM)

Organism/VariantSubstrateKm (µM)kcat (s-1)Allosteric EffectorEffect
Mycobacterium tuberculosisChorismate-60 ± 4--
Saccharomyces cerevisiaeChorismate--TryptophanPositive
Saccharomyces cerevisiaeChorismate--TyrosineNegative
Physcomitrella patens PpCM1Chorismate--TryptophanPositive
Physcomitrella patens PpCM1Chorismate--TyrosineNegative
Escherichia coli (engineered)Chorismate--PhenylalanineNegative

Data compiled from references[12][20][20][21].

Table 7: Kinetic Parameters of Anthranilate Synthase (AS)

OrganismSubstrateKm (µM)kcat (s-1)InhibitorKi (µM)
Streptomyces venezuelaeChorismate8.2 ± 0.20.57 ± 0.02Tryptophan11.1 ± 0.1
Streptomyces venezuelaeGlutamine840 ± 50---

Data compiled from reference[22].

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in the this compound biosynthesis pathway.

DAHP Synthase (DHS) Activity Assay

This protocol is adapted from methods described for Nicotiana plumbaginifolia cell cultures.[1]

Principle: The enzymatic activity of DAHP synthase is determined by measuring the amount of DAHP produced from the condensation of PEP and E4P. The DAHP is then oxidized with periodate to form β-formylpyruvate, which is subsequently reacted with thiobarbituric acid to produce a colored adduct that can be quantified spectrophotometrically.

Reagents:

  • Extraction Buffer: 50 mM EPPS-KOH (pH 7.75), 1 mM DTT.

  • Reaction Mixture: 50 mM EPPS-KOH (pH 7.75), 0.5 mM E4P, 2 mM PEP, 0.7 mM MnCl2.

  • Periodate Solution: 0.2 M sodium periodate in 9 M phosphoric acid.

  • Thiobarbituric Acid Reagent: 0.8 M sodium arsenite in 0.5 M sodium sulfate and 0.04 M thiobarbituric acid in 0.5 M sodium sulfate.

Procedure:

  • Enzyme Extraction: Homogenize plant tissue or microbial cells in ice-cold extraction buffer. Centrifuge the homogenate to remove cell debris and use the supernatant for the assay.

  • Enzyme Pre-incubation: Pre-incubate the enzyme extract for 10 minutes at 35°C with 1 mM DTT to activate the enzyme.[1]

  • Reaction Initiation: Add the pre-incubated enzyme to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction by adding the periodate solution and incubate for 20 minutes at room temperature.

    • Add the thiobarbituric acid reagent and heat at 100°C for 15 minutes.

    • Cool the samples and measure the absorbance at 549 nm.

  • Quantification: Determine the amount of DAHP produced by comparing the absorbance to a standard curve generated with known concentrations of DAHP.

3-Dehydroquinate Synthase (DHQS) Activity Assay

This protocol is based on a coupled enzyme continuous spectrophotometric assay.[15]

Principle: The activity of DHQS is measured by coupling its reaction with that of 3-dehydroquinase. DHQS converts DAHP to 3-dehydroquinate (DHQ), which is then converted by an excess of 3-dehydroquinase to 3-dehydroshikimate (DHS). The formation of DHS is monitored by the increase in absorbance at 234 nm.

Reagents:

  • Assay Buffer: 50 mM BTP buffer (pH 6.8), 2 mM DTT, 0.5 mM NAD+, 200 mM KCl.

  • Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).

  • Coupling Enzyme: 3-dehydroquinase (in excess).

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the assay buffer, DAHP at various concentrations, and an excess of 3-dehydroquinase.

  • Reaction Initiation: Initiate the reaction by adding a known amount of purified DHQS.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 234 nm (ε = 1.2 x 104 M-1 cm-1) at a constant temperature (e.g., 60°C for thermophilic enzymes).

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance increase. Determine kinetic parameters by fitting the data to the Michaelis-Menten equation.

Shikimate Dehydrogenase (SDH) Activity Assay

This protocol describes a spectrophotometric assay to measure SDH activity.[4][9]

Principle: The activity of shikimate dehydrogenase is determined by monitoring the reduction of NADP+ to NADPH (or the oxidation of NADPH to NADP+) at 340 nm. The reaction is reversible.

Reagents:

  • Assay Buffer (Forward Reaction): 0.1 M Tris-HCl (pH 8.8).

  • Assay Buffer (Reverse Reaction): 0.1 M Tris-HCl (pH 7.5).

  • Substrates (Forward Reaction): Shikimate and NADP+.

  • Substrates (Reverse Reaction): 3-dehydroshikimate and NADPH.

Procedure:

  • Reaction Mixture Preparation:

    • Forward Reaction (Shikimate to 3-dehydroshikimate): In a cuvette, mix the assay buffer (pH 8.8) with shikimate and NADP+.

    • Reverse Reaction (3-dehydroshikimate to Shikimate): In a cuvette, mix the assay buffer (pH 7.5) with 3-dehydroshikimate and NADPH.

  • Reaction Initiation: Start the reaction by adding the enzyme extract or purified enzyme.

  • Spectrophotometric Monitoring: Monitor the change in absorbance at 340 nm (ε for NADPH = 6.22 mM-1 cm-1). An increase in absorbance indicates the forward reaction, while a decrease indicates the reverse reaction.

  • Data Analysis: Calculate the enzyme activity based on the rate of change of absorbance.

Shikimate Kinase (SK) Assay

A common method for assaying shikimate kinase activity is a coupled spectrophotometric assay.

Principle: The ADP produced from the shikimate kinase reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2.

  • Substrates: Shikimate and ATP.

  • Coupling Enzymes and Substrates: Phosphoenolpyruvate (PEP), NADH, pyruvate kinase, and lactate dehydrogenase.

Procedure:

  • Reaction Mixture Preparation: Combine the assay buffer, shikimate, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase in a cuvette.

  • Reaction Initiation: Start the reaction by adding the shikimate kinase-containing sample.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the rate of ADP formation, which is equivalent to the shikimate kinase activity, from the rate of NADH oxidation.

EPSP Synthase (EPSPS) Activity Assay

Several methods are available for assaying EPSPS activity. Here, a phosphate release assay is described.[17]

Principle: The activity of EPSPS is determined by measuring the amount of inorganic phosphate (Pi) released during the conversion of S3P and PEP to EPSP. The released phosphate is quantified using a colorimetric method, such as the malachite green assay.

Reagents:

  • Assay Buffer: 100 mM MOPS (pH 7.0), 1 mM MgCl2, 10% (v/v) glycerol, 2 mM sodium molybdate, 200 mM NaF.

  • Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

  • Malachite Green Reagent: A solution of malachite green, ammonium molybdate, and a stabilizing agent.

Procedure:

  • Reaction Mixture Preparation: In a microplate well, combine the assay buffer, S3P, and PEP.

  • Reaction Initiation: Add the EPSPS enzyme to start the reaction and incubate at a specific temperature (e.g., 25°C) for a set time.

  • Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the released inorganic phosphate to produce a colored complex.

  • Absorbance Measurement: After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., 620-660 nm).

  • Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

Chorismate Synthase (CS) Activity Assay

This protocol utilizes a coupled enzyme reaction followed by LC/MS detection.[23]

Principle: The substrate for chorismate synthase, EPSP, is first generated in situ using purified EPSP synthase. The chorismate produced by chorismate synthase is then detected and quantified by liquid chromatography-mass spectrometry (LC/MS).

Reagents:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.

  • Substrates for EPSP synthase: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

  • Enzymes: Purified EPSP synthase and chorismate synthase.

  • Reduced Flavin Mononucleotide (FMNH2): Required for chorismate synthase activity.

Procedure:

  • Coupled Enzyme Reaction: In a reaction tube, combine the reaction buffer, S3P, PEP, and purified EPSP synthase to generate EPSP.

  • Chorismate Synthesis: To the same reaction mixture, add purified chorismate synthase and FMNH2. Incubate at 37°C for a specified time.

  • Reaction Quenching and Sample Preparation: Stop the reaction by adding a quenching solution (e.g., methanol). Centrifuge to pellet the proteins and transfer the supernatant for analysis.

  • LC/MS Analysis: Inject the sample onto a suitable LC column (e.g., a C18 column) and elute with an appropriate mobile phase. Detect and quantify chorismate using a mass spectrometer operating in negative electrospray ionization mode.

Chorismate Mutase (CM) Activity Assay

A continuous spectrophotometric assay is commonly used to measure chorismate mutase activity.[24]

Principle: Chorismate mutase catalyzes the conversion of chorismate to prephenate. The reaction is monitored by the decrease in absorbance of chorismate at 274 nm or 310 nm.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (pH 7.5) or 50 mM BTP (pH 7.5).

  • Substrate: Chorismate.

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the assay buffer containing a range of chorismate concentrations.

  • Reaction Initiation: Start the reaction by adding the chorismate mutase enzyme.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 274 nm (ε = 2630 M-1cm-1) or 310 nm (ε = 370 M-1cm-1) at a constant temperature (e.g., 30°C).

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance decrease. Determine kinetic parameters by fitting the data to the Michaelis-Menten equation.

Anthranilate Synthase (AS) Activity Assay

The activity of anthranilate synthase can be measured by monitoring the formation of the fluorescent product, anthranilate.

Principle: Anthranilate synthase converts chorismate and glutamine (or ammonia) to anthranilate, pyruvate, and glutamate. The production of anthranilate is monitored by its fluorescence.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 20 mM glutamine (or an appropriate concentration of ammonium chloride).

  • Substrate: Chorismate.

Procedure:

  • Reaction Mixture Preparation: In a fluorometer cuvette, combine the assay buffer and chorismate.

  • Reaction Initiation: Start the reaction by adding the anthranilate synthase enzyme.

  • Fluorometric Monitoring: Monitor the increase in fluorescence at an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.

  • Quantification: Calibrate the fluorescence signal using a standard curve of known anthranilate concentrations.

Isochorismate Synthase (ICS) Activity Assay

This assay involves the conversion of the product, isochorismate, to the fluorescent molecule salicylic acid.[25]

Principle: Isochorismate synthase converts chorismate to isochorismate. The isochorismate produced is then chemically or enzymatically converted to salicylic acid, which is highly fluorescent and can be quantified.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

  • Substrate: Chorismate.

  • Conversion Reagent (for chemical conversion): Acid or base to hydrolyze isochorismate to salicylate.

  • Coupling Enzyme (for enzymatic conversion): Isochorismate-pyruvate lyase (IPL) can be used to convert isochorismate to salicylate.

Procedure:

  • Enzymatic Reaction: Incubate the ICS enzyme with chorismate in the assay buffer at 30°C for a defined time.

  • Conversion to Salicylate:

    • Chemical Conversion: Stop the reaction and convert isochorismate to salicylate by adjusting the pH (e.g., by adding HCl).

    • Enzymatic Conversion: Include an excess of IPL in the initial reaction mixture to directly convert the produced isochorismate to salicylate.

  • Fluorescence Measurement: Measure the fluorescence of salicylic acid (excitation ~305 nm, emission ~407 nm).

  • Quantification: Determine the amount of salicylate produced using a standard curve.

Signaling Pathways and Logical Relationships

The shikimate pathway is tightly regulated to meet the cellular demands for aromatic compounds. This regulation occurs at both the genetic and enzymatic levels.

The Central Shikimate Pathway

The linear seven-step pathway from PEP and E4P to chorismate is the core of this biosynthetic route.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase PEP2 PEP PEP2->EPSP

Caption: The core seven-step shikimate pathway for this compound biosynthesis.

Branch Points from Chorismate

Chorismate is a crucial branch-point metabolite, leading to the synthesis of various essential aromatic compounds.

Chorismate_Branches cluster_AAA Aromatic Amino Acids cluster_Vitamins Vitamins cluster_Secondary Secondary Metabolites Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Anthranilate synthase Phenylalanine Phenylalanine Chorismate->Phenylalanine Chorismate mutase Tyrosine Tyrosine Chorismate->Tyrosine Chorismate mutase Folate Folate (Vitamin B9) Chorismate->Folate Aminodeoxychorismate synthase Phylloquinone Phylloquinone (Vitamin K1) Chorismate->Phylloquinone Isochorismate synthase Salicylate Salicylic Acid Chorismate->Salicylate Isochorismate synthase Auxins Auxins Tryptophan->Auxins Inhibition_Workflow Start Start: Enzyme and Inhibitor Preparation Assay Perform Enzyme Activity Assay (with and without inhibitor) Start->Assay Data Collect Kinetic Data (e.g., initial velocities) Assay->Data Analysis Data Analysis (e.g., Michaelis-Menten, Lineweaver-Burk plots) Data->Analysis Determine Determine Inhibition Parameters (IC50, Ki, mode of inhibition) Analysis->Determine End End: Characterize Inhibitor Determine->End

References

An In-depth Technical Guide to the Structure and Chemical Properties of Chorismic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chorismic acid is a pivotal biochemical intermediate, standing at a crucial metabolic crossroads in bacteria, fungi, and plants. As the final product of the shikimate pathway, it serves as the essential precursor for the biosynthesis of a wide array of aromatic compounds, including the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, ubiquinone, and a multitude of secondary metabolites.[1][2] Its unique chemical structure, featuring a diene system, a vinyl ether linkage, and two carboxylic acid moieties, imparts significant reactivity, making it a molecule of great interest in the fields of biochemistry, organic chemistry, and drug development. The absence of the shikimate pathway in animals makes the enzymes involved in chorismate metabolism attractive targets for the development of novel antimicrobial agents and herbicides. This guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound, with the IUPAC name (3R,4R)-3-[(1-carboxyvinyl)oxy]-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid , is a white crystalline solid.[1] It is soluble in water and possesses acidic properties due to its two carboxylic acid groups.

Table 1: Chemical Identifiers and Basic Properties of this compound

PropertyValueReference(s)
IUPAC Name (3R,4R)-3-[(1-carboxyvinyl)oxy]-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid[1]
CAS Number 617-12-9[1]
Chemical Formula C₁₀H₁₀O₆[1]
Molecular Weight 226.18 g/mol [1]
Appearance White crystalline solid
Melting Point 148-149 °C (decomposes)

Physicochemical and Spectroscopic Properties

The chemical properties of this compound are largely dictated by its functional groups and stereochemistry. Its instability, particularly in acidic solutions, is a key characteristic, readily undergoing rearrangement to prephenic acid.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference(s)
pKa The strongest acidic pKa is reported to be approximately 3.39.
UV-Visible (λmax) 275 nm in aqueous solution (ε ≈ 2630 M⁻¹cm⁻¹)[3]
Infrared (IR) Spectroscopy Characteristic absorptions for O-H (broad, ~3400 cm⁻¹), C=O (1680-1750 cm⁻¹), C=C (~1650 cm⁻¹), and C-O (~1200 cm⁻¹) stretching are expected. A published spectrum of barium chorismate shows significant peaks around 1600 cm⁻¹ and 1400 cm⁻¹.[4]
¹H NMR Spectroscopy (D₂O) δ 6.41 (m, 1H, H-2), δ 4.12 (d, J=15.8 Hz, 1H, CHH), δ 3.96 (d, J=15.8 Hz, 1H, CHH), δ 3.87 (m, 1H, H-5), δ 3.54 (m, 1H, H-4), δ 2.12-2.80 (m, 4H, H-3 + H-6). Note: Assignments can vary depending on the solvent and pH.
¹³C NMR Spectroscopy (d6-acetone) δ 172.2, 165.2, 151.3, 144.5, 124.4, 120.9, 116.2, 114.4, 73.7, 17.0. Note: Complete assignment is not readily available in the literature.[5]

Chemical Reactivity and Stability

This compound is a thermally labile molecule. A key reaction is the Claisen rearrangement to prephenate, which can occur both enzymatically, catalyzed by chorismate mutase, and non-enzymatically. This rearrangement is a critical step in the biosynthesis of phenylalanine and tyrosine. Under acidic conditions, prephenate is further converted to phenylpyruvic acid.

Due to its instability, this compound is often handled as its more stable barium salt.[4] For experimental purposes, it is crucial to consider its limited stability in solution, especially at low pH and elevated temperatures.

Biosynthesis and Biological Role

This compound is the final product of the seven-step shikimate pathway, a metabolic route absent in mammals. This pathway converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate.

The biosynthesis of chorismate from 5-enolpyruvylshikimate-3-phosphate is catalyzed by the enzyme chorismate synthase .[2]

Shikimate_Pathway_to_Chorismate PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate This compound EPSP->Chorismate Chorismate synthase

Caption: The final steps of the shikimate pathway leading to this compound.

From chorismate, metabolic pathways diverge to produce a variety of essential aromatic compounds.

Chorismate_Metabolism Chorismate This compound Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PABA p-Aminobenzoic Acid (Folate precursor) Chorismate->PABA Salicylate Salicylic Acid Chorismate->Salicylate Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Caption: Major metabolic fates of this compound.

Experimental Protocols

Purification of this compound

This compound can be purified from bacterial cultures that overproduce it, often as its barium salt to improve stability. A general workflow for purification is as follows:

Purification_Workflow Start Bacterial Culture Supernatant Centrifugation Centrifugation to remove cells Start->Centrifugation AnionExchange Anion-Exchange Chromatography Centrifugation->AnionExchange Elution Elution with a salt gradient AnionExchange->Elution Precipitation Precipitation as Barium Salt Elution->Precipitation Washing Washing and Drying Precipitation->Washing FinalProduct Purified Barium Chorismate Washing->FinalProduct

Caption: General workflow for the purification of barium chorismate.

Detailed Methodology (Adapted from published procedures): [4]

  • Cell Culture and Harvest: Grow a suitable bacterial strain (e.g., a specific auxotrophic mutant of Klebsiella pneumoniae) in a fermenter under conditions that promote chorismate accumulation. Harvest the culture and remove the cells by centrifugation to obtain the supernatant containing this compound.

  • Anion-Exchange Chromatography: Apply the supernatant to an anion-exchange column (e.g., Dowex 1x8). Wash the column extensively with water to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear gradient of a suitable salt, such as ammonium chloride.

  • Precipitation: Collect the fractions containing this compound (monitored by UV absorbance at 275 nm). Add a solution of barium acetate to precipitate barium chorismate.

  • Washing and Drying: Collect the precipitate by centrifugation, wash sequentially with water, ethanol, and ether, and then dry under vacuum to yield purified barium chorismate.

Chorismate Mutase Assay

The activity of chorismate mutase is typically assayed by monitoring the conversion of chorismate to prephenate. Since prephenate does not have a strong UV absorbance distinct from chorismate, a coupled assay is often employed where prephenate is acid-converted to phenylpyruvate, which can be quantified spectrophotometrically.

Detailed Methodology: [6]

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known concentration of chorismate (e.g., 0.5 mM), and the enzyme sample.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Conversion: Stop the enzymatic reaction by adding a strong acid, such as 1 M HCl. This also catalyzes the conversion of the product, prephenate, to phenylpyruvate.

  • Quantification: After a further incubation to ensure complete conversion to phenylpyruvate, add a strong base (e.g., 2.5 M NaOH) to develop the chromophore. Measure the absorbance at 320 nm.

  • Calculation: Calculate the amount of phenylpyruvate formed using its molar extinction coefficient, and from this, determine the enzyme activity.

Chorismate Synthase Assay

The activity of chorismate synthase can be monitored continuously by observing the increase in absorbance at 275 nm as chorismate is formed from its substrate, 5-enolpyruvylshikimate-3-phosphate (EPSP).[7]

Detailed Methodology: [7]

  • Anaerobic Conditions: This assay is typically performed under anaerobic conditions as the reduced flavin cofactor is oxygen-sensitive.

  • Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate EPSP, a catalytic amount of a reduced flavin cofactor (e.g., photoreduced FMN), and the chorismate synthase enzyme.

  • Spectrophotometric Monitoring: Immediately after adding the enzyme, monitor the increase in absorbance at 275 nm over time using a spectrophotometer.

  • Calculation: Calculate the rate of chorismate formation using the change in absorbance and the molar extinction coefficient of chorismate (ε₂₇₅ = 2630 M⁻¹cm⁻¹).

Conclusion

This compound remains a molecule of significant scientific interest due to its central role in the biosynthesis of aromatic compounds in many organisms. A thorough understanding of its structure, chemical properties, and the enzymes that metabolize it is crucial for the development of new therapeutic agents and herbicides. The experimental protocols outlined in this guide provide a foundation for researchers to study this important metabolite and its associated biochemical pathways. Further research to fully elucidate its spectroscopic properties and to develop more efficient synthetic routes will continue to be of great value to the scientific community.

References

The Elusive Branch Point: A Technical Guide to the Discovery and Research History of Chorismic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of microbial and plant metabolism, few molecules hold as pivotal a position as chorismic acid. This seemingly simple cyclohexadiene derivative stands as a critical branch-point intermediate in the shikimate pathway, the essential route for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and a plethora of other vital aromatic compounds.[1][2] Its discovery was a landmark achievement in biochemistry, unlocking a deeper understanding of aromatic biosynthesis and providing a key target for the development of herbicides and antimicrobial agents. The name "this compound" itself, derived from the Greek word "χωρίζω" (chorizo), meaning "to separate," aptly reflects its role at a crucial metabolic crossroads.[2] This technical guide delves into the discovery and rich research history of this compound, providing an in-depth look at the key experiments, methodologies, and scientific breakthroughs that have shaped our understanding of this essential metabolite.

The Discovery and Early Characterization: A Historical Perspective

The existence of a branch-point intermediate in aromatic amino acid biosynthesis was first postulated in the late 1950s and early 1960s through the study of auxotrophic mutants of Escherichia coli and Aerobacter aerogenes (now Klebsiella pneumoniae). These mutants, blocked in the synthesis of aromatic amino acids, were observed to accumulate a then-unidentified compound.

A pivotal moment in the history of this compound research came in 1964 when M.I. Gibson and F. Gibson reported the isolation and preliminary characterization of this elusive intermediate.[3] Working with a mutant strain of A. aerogenes, they demonstrated that this compound, which they named this compound, served as a precursor to anthranilic acid (a precursor to tryptophan) and prephenic acid (a precursor to phenylalanine and tyrosine).[3]

Subsequent work by F. Gibson in 1964 further detailed the purification and chemical properties of this compound.[4] The structure of this novel intermediate was ultimately elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy and chemical degradation studies.

The Shikimate Pathway: The Biosynthetic Route to this compound

This compound is the final product of the seven-step shikimate pathway, a metabolic route absent in animals, making it an attractive target for antimicrobial drugs and herbicides.[5] This pathway converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[5]

The final and crucial step in this pathway is the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate, a reaction catalyzed by the enzyme chorismate synthase .[6] This enzyme facilitates a unique 1,4-trans elimination of a phosphate group and a proton from EPSP.[6]

Key Enzymes in the Shikimate Pathway
Enzyme NameAbbreviationEC NumberFunction
3-deoxy-D-arabino-heptulosonate-7-phosphate synthaseDAHPS2.5.1.54Condensation of PEP and E4P
3-dehydroquinate synthaseDHQS4.2.3.4Conversion of DAHP to 3-dehydroquinate
3-dehydroquinate dehydrataseDHQD4.2.1.10Dehydration of 3-dehydroquinate to 3-dehydroshikimate
Shikimate dehydrogenaseSDH1.1.1.25Reduction of 3-dehydroshikimate to shikimate
Shikimate kinaseSK2.7.1.71Phosphorylation of shikimate to shikimate-3-phosphate
5-enolpyruvylshikimate-3-phosphate synthaseEPSPS2.5.1.19Addition of a second PEP molecule to S3P
Chorismate synthase CS 4.2.3.5 Conversion of EPSP to chorismate

This compound: The Metabolic Hub

Once synthesized, this compound stands at a critical metabolic junction, directing carbon flow into several essential biosynthetic pathways.

Major Metabolic Fates of this compound:
  • Phenylalanine and Tyrosine Biosynthesis: The first committed step is the conversion of chorismate to prephenate, catalyzed by the enzyme chorismate mutase .[7] Prephenate is then further metabolized to either phenylalanine or tyrosine.

  • Tryptophan Biosynthesis: Chorismate is converted to anthranilate by anthranilate synthase , initiating the pathway to tryptophan.

  • Folate Biosynthesis: Chorismate is a precursor for the synthesis of p-aminobenzoic acid (PABA), a key component of folate (vitamin B9).

  • Ubiquinone and Menaquinone Biosynthesis: Chorismate is a precursor for the biosynthesis of these essential electron carriers.

  • Salicylic Acid Biosynthesis: In plants, chorismate can be converted to salicylic acid, a phytohormone involved in plant defense.

  • tRNA Modification: this compound is a key metabolite in the synthesis of modified nucleosides found in the wobble position of some tRNA species.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments central to this compound research.

Protocol 1: Isolation and Purification of this compound from Klebsiella pneumoniae

This protocol is adapted from the work of Rieger and Turnbull (1996) and provides an improved method for obtaining gram quantities of this compound.[4]

Materials:

  • Klebsiella pneumoniae 62-1 strain

  • Growth medium (e.g., Nutrient Broth)

  • Accumulation medium

  • Centrifuge and appropriate tubes

  • pH meter

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Crystallization solvents (e.g., ether/petroleum ether)

Procedure:

  • Cultivation: Grow Klebsiella pneumoniae 62-1 in a suitable growth medium to a high cell density.

  • Accumulation: Transfer the cells to an accumulation medium designed to promote the overproduction and excretion of this compound. This medium is typically limited in aromatic amino acids.

  • Cell Removal: After a suitable incubation period (e.g., 24-48 hours), remove the bacterial cells from the culture supernatant by centrifugation.

  • Acidification and Extraction: Carefully acidify the supernatant to a pH of approximately 3.0 with an appropriate acid (e.g., HCl). Extract the acidified supernatant multiple times with an equal volume of cold ethyl acetate.

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator, keeping the temperature low to prevent degradation of the this compound.

  • Crystallization: Dissolve the resulting crude this compound in a minimal amount of a suitable solvent (e.g., cold ether) and induce crystallization by the slow addition of a less polar solvent (e.g., petroleum ether).

  • Collection and Storage: Collect the crystalline this compound by filtration, wash with a cold, non-polar solvent, and dry under vacuum. Store the purified this compound at low temperatures (e.g., -20°C or below) in a desiccated environment.

Protocol 2: Chorismate Synthase Activity Assay

This protocol describes a method for determining the activity of chorismate synthase by monitoring the formation of chorismate using high-resolution mass spectrometry (HR-MS).[9]

Materials:

  • Purified chorismate synthase enzyme

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) substrate

  • Reduced flavin mononucleotide (FMNH₂)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, EPSP, and FMNH₂.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified chorismate synthase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an organic solvent like methanol or acetonitrile) that precipitates the enzyme.

  • Analysis by LC-HRMS: Centrifuge the quenched reaction mixture to remove the precipitated protein. Analyze the supernatant by LC-HRMS to separate and quantify the amount of chorismate produced. The detection is typically done in negative electrospray ionization mode, monitoring for the specific mass-to-charge ratio (m/z) of chorismate.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of chorismate produced per unit time per amount of enzyme.

Protocol 3: Chorismate Mutase Enzyme Assay

This spectrophotometric assay measures the activity of chorismate mutase by monitoring the disappearance of chorismate.[10][11]

Materials:

  • Purified chorismate mutase enzyme

  • This compound substrate

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and a known concentration of this compound.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at a wavelength where chorismate absorbs significantly, and prephenate does not (e.g., 274 nm).

  • Enzyme Addition: Initiate the reaction by adding a small volume of the purified chorismate mutase enzyme solution to the cuvette and mix quickly.

  • Data Acquisition: Immediately start recording the decrease in absorbance at 274 nm over time.

  • Calculation of Initial Rate: Determine the initial linear rate of the reaction from the absorbance versus time plot.

  • Calculation of Activity: Using the Beer-Lambert law and the molar extinction coefficient of chorismate at 274 nm (ε = 2630 M⁻¹cm⁻¹), calculate the rate of chorismate consumption and express the enzyme activity in appropriate units (e.g., µmol/min/mg of protein).[10]

Quantitative Data in this compound Research

The following tables summarize key quantitative data from the literature, providing a comparative overview of enzyme kinetics and product yields.

Table 1: Kinetic Parameters of Chorismate Mutase from Various Sources
OrganismEnzymeKm for Chorismate (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Pinus pinasterPpCM1160029.41.84 x 10⁴[10]
Pinus pinasterPpCM21700352.06 x 10⁴[10]
Mycobacterium tuberculosis*MtCM-60 ± 4-[12]

Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature).

Table 2: Yields of Chorismate and its Derivatives in Engineered E. coli Strains
StrainProductTiter (g/L)Yield (mol/mol glucose)Reference
Engineered E. coliSalicylate11.5>0.40[13]
CFT54-Hydroxybenzoic acid1.82-[14]
CFT53-Hydroxybenzoic acid2.18-[14]
CFT52-Hydroxybenzoic acid1.48-[14]
Engineered E. coliL-Tryptophan14.120.155[15]

Visualizing the Pathways: Signaling and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the central role of this compound in metabolic pathways and a typical experimental workflow for its study.

Diagram 1: The Shikimate Pathway and the Central Role of this compound

Shikimate_Pathway cluster_shikimate Shikimate Pathway cluster_products Products from this compound PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate This compound EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PABA p-Aminobenzoic Acid Chorismate->PABA Isochorismate Isochorismate Chorismate->Isochorismate Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan Folate Folate PABA->Folate Salicylate Salicylic Acid Isochorismate->Salicylate

Caption: The shikimate pathway leading to the biosynthesis of this compound and its subsequent conversion to various essential aromatic compounds.

Diagram 2: Experimental Workflow for Metabolic Flux Analysis of the Shikimate Pathway

Metabolic_Flux_Analysis cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Start Cell Culture (e.g., E. coli) Labeling Isotopic Labeling (e.g., ¹³C-glucose) Start->Labeling Sampling Time-course Sampling Labeling->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS / NMR Analysis Extraction->Analysis ID Metabolite Identification and Quantification Analysis->ID Isotopomer Isotopomer Distribution Analysis ID->Isotopomer Flux_Calc Flux Calculation Isotopomer->Flux_Calc Model Metabolic Model Construction Model->Flux_Calc Interpretation Biological Interpretation Flux_Calc->Interpretation

References

The Shikimate Pathway: A Technical Guide to the Enzymatic Synthesis of Chorismate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a crucial and evolutionarily conserved metabolic route found in bacteria, archaea, fungi, algae, and plants, but notably absent in mammals.[1][2] This seven-step pathway links the metabolism of carbohydrates to the biosynthesis of aromatic compounds by converting phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[2][3][4] Chorismate serves as the central precursor for the synthesis of the essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as a myriad of other vital aromatic molecules including folates, ubiquinone, and numerous secondary metabolites.[2][3][5] The essentiality of this pathway for the survival of many microorganisms and its absence in animals makes its enzymes prime targets for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[5][6][7] This guide provides an in-depth technical overview of the seven core enzymes that catalyze the conversion of initial precursors to the final product, chorismate.

Core Enzymes of the Shikimate Pathway

The conversion of phosphoenolpyruvate and erythrose 4-phosphate to chorismate is catalyzed by a sequence of seven enzymes. In some organisms, several of these enzymatic functions are consolidated into multifunctional proteins.[8][9]

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase
  • EC Number: 2.5.1.54[9][10]

  • Function: DAHP synthase (DHS) catalyzes the first committed step of the shikimate pathway.[10][11] It mediates an aldol-type condensation of two key metabolites, phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[3][10] As the gatekeeper enzyme, DAHP synthase is a critical point of regulation for the entire pathway, controlling the influx of carbon.[10][11]

  • Reaction: Phosphoenolpyruvate + D-erythrose 4-phosphate → 3-deoxy-D-arabino-heptulosonate 7-phosphate + Phosphate[10]

  • Regulation: The regulation of DAHP synthase is complex and varies between organisms. In many bacteria, the activity of DAHP synthase is controlled by feedback inhibition from the aromatic amino acids.[3][9] Often, multiple isoenzymes exist, each sensitive to one of the three aromatic amino acids.[3] In plants, the regulation is less defined by allosteric feedback and appears to be controlled more at the level of gene expression.[2][9][12]

3-Dehydroquinate (DHQ) Synthase
  • EC Number: 4.2.3.4[13][14]

  • Function: 3-dehydroquinate synthase (DHQS) catalyzes the second step, a complex intramolecular cyclization of DAHP to form the first carbocyclic intermediate, 3-dehydroquinate (DHQ).[3][13] This multi-step reaction involves an oxidation, phosphate elimination, reduction, ring opening, and finally an intramolecular aldol condensation.[8] The enzyme requires NAD+ and a divalent metal ion, typically cobalt (Co2+), as cofactors for its activity.[8][13]

  • Reaction: 3-deoxy-D-arabino-heptulosonate 7-phosphate → 3-dehydroquinate + Phosphate[13]

  • Structure: DHQ synthase is a monomeric enzyme in most bacteria.[13] Its structure is of particular interest due to the complex series of reactions it catalyzes within a single active site.[15]

3-Dehydroquinate Dehydratase
  • EC Number: 4.2.1.10[16]

  • Function: 3-dehydroquinate dehydratase (DHQD), also known as dehydroquinase, catalyzes the third step in the pathway: the dehydration of 3-dehydroquinate to produce 3-dehydroshikimate.[3][16] This reaction is a reversible dehydration. Two distinct classes of DHQDs exist (Type I and Type II), which are an example of convergent evolution as they have different amino acid sequences and structures but catalyze the same reaction through different mechanisms.[16][17][18] Type I enzymes, found in plants and some bacteria, catalyze a syn-dehydration via a covalent imine intermediate, while Type II enzymes, found in other bacteria and fungi, perform an anti-dehydration through an enolate intermediate.[17][18]

  • Reaction: 3-dehydroquinate ⇌ 3-dehydroshikimate + H₂O[16]

Shikimate Dehydrogenase
  • EC Number: 1.1.1.25[19]

  • Function: Shikimate dehydrogenase (SDH) is the fourth enzyme in the pathway, responsible for the reversible, NADPH-dependent reduction of 3-dehydroshikimate to shikimate, the namesake of the pathway.[19][20] This enzyme introduces a key chiral center into the pathway intermediate.

  • Reaction: 3-dehydroshikimate + NADPH + H⁺ ⇌ shikimate + NADP⁺[19][20]

  • Structure: The structure of shikimate dehydrogenase typically features two domains with a cleft between them that contains the active site and an NADPH binding site with a characteristic Rossmann fold.[20] In plants and fungi, this enzyme is often part of a bifunctional protein with 3-dehydroquinate dehydratase.[9]

Shikimate Kinase
  • EC Number: 2.7.1.71[8]

  • Function: Shikimate kinase (SK) catalyzes the fifth step of the pathway, the specific ATP-dependent phosphorylation of the 3-hydroxyl group of shikimate to yield shikimate 3-phosphate.[8][21] This reaction activates the hydroxyl group for the subsequent enolpyruvyl transfer.

  • Reaction: ATP + shikimate → ADP + shikimate 3-phosphate[8]

  • Relevance: Due to its essential role and its absence in humans, shikimate kinase is a significant target for the development of novel antimicrobial drugs, particularly against pathogens like Mycobacterium tuberculosis.[7][21][22]

5-Enolpyruvylshikimate-3-phosphate (EPSP) Synthase
  • EC Number: 2.5.1.19[9][23]

  • Function: EPSP synthase catalyzes the sixth step, the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate 3-phosphate (S3P).[1][23] This reaction forms the product 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.[23]

  • Reaction: Phosphoenolpyruvate + shikimate 3-phosphate ⇌ 5-enolpyruvylshikimate-3-phosphate + phosphate[23]

  • Herbicide Target: EPSP synthase is famously the target of the broad-spectrum herbicide glyphosate, the active ingredient in Roundup®.[1][3] Glyphosate acts as a competitive inhibitor with respect to PEP.[1] Genetically modified, glyphosate-resistant crops express a version of the EPSP synthase enzyme that is not sensitive to the herbicide.[3]

Chorismate Synthase
  • EC Number: 4.2.3.5[9]

  • Function: Chorismate synthase (CS) catalyzes the final step in the common shikimate pathway, the conversion of EPSP to chorismate.[9][24] The reaction is an unusual 1,4-anti-elimination of the phosphate group and the C-6proR hydrogen from EPSP.[24][25] Although the net reaction does not involve a redox change, the enzyme has an absolute requirement for a reduced flavin mononucleotide (FMNH₂) as a cofactor.[24][26]

  • Reaction: 5-enolpyruvylshikimate-3-phosphate → chorismate + phosphate[24]

  • Structure: Chorismate synthase is typically a homotetramer, with each monomer non-covalently binding one FMN molecule.[24] The active site contains highly conserved histidine residues crucial for catalysis.[25]

Quantitative Data Summary

The kinetic parameters of the shikimate pathway enzymes vary significantly depending on the source organism and the specific experimental conditions. The following tables summarize representative kinetic data from various studies.

Table 1: Kinetic Parameters for DAHP Synthase (DHS) and DHQ Synthase (DHQS)

Enzyme Organism Substrate K_m (µM) k_cat (s⁻¹) V_max (µmol/min/mg) Optimal pH
DAHP Synthase Escherichia coli (Phe-sensitive) PEP - 70 - -
Aspergillus nidulans (AroF) PEP 40 - - -
Aspergillus nidulans (AroF) E4P 20 - - -
Thermotoga maritima - - - - 6.0-8.0
DHQ Synthase Pyrococcus furiosus DAHP 3.7 3.0 - 6.8

| | Anabaena variabilis | DAHP | 1.8 ± 0.3 | - | 149.3 (U/µmol enz) | - |

Table 2: Kinetic Parameters for DHQ Dehydratase (DHQD) and Shikimate Dehydrogenase (SDH)

Enzyme Organism Substrate K_m (µM) k_cat (s⁻¹) V_max (µmol/min/mg) Optimal pH
DHQ Dehydratase Corynebacterium glutamicum 3-dehydroquinate 348.2 150.19 3.00 (µM/s) 8.0
Enterococcus faecalis 3-dehydroquinate 65 110 - -
Staphylococcus aureus (MRSA) 3-dehydroquinate 54 48.5 107 -
Shikimate Dehydrogenase Camellia sinensis (CsDQD/SDHa) 3-dehydroshikimate 286.576 0.222 0.133 8.5
Camellia sinensis (CsDQD/SDHa) Shikimate 209.619 0.104 0.062 8.5

| | Pisum sativum | - | - | - | - | 8.6-9.4 |

Table 3: Kinetic Parameters for Shikimate Kinase (SK), EPSP Synthase (EPSPS), and Chorismate Synthase (CS)

Enzyme Organism Substrate K_m (µM) k_cat (s⁻¹) V_max (µmol/min/mg) Inhibitor K_i (µM)
Shikimate Kinase Mycobacterium tuberculosis Shikimate 650 ± 28 60 ± 8 - - -
Mycobacterium tuberculosis MgATP 112 ± 4 60 ± 8 - - -
Staphylococcus aureus (MRSA) Shikimate 153 - 13.4 - -
Staphylococcus aureus (MRSA) ATP 224 - 13.4 - -
EPSP Synthase Agrobacterium sp. (CP4) PEP 200 (with KCl) - - Glyphosate 6000
Zea mays (Maize, TIPS variant) PEP 29 ± 1.8 3.3 ± 0.1 - Glyphosate 2400 ± 300

| Chorismate Synthase | Escherichia coli | EPSP | - | - | - | - | - |

Experimental Protocols

General Protocol for Recombinant Enzyme Expression and Purification

This protocol provides a general workflow for obtaining purified shikimate pathway enzymes for subsequent characterization. Specific conditions (e.g., buffer composition, chromatography resins) may need optimization for each target enzyme.

  • Cloning and Transformation:

    • Synthesize or PCR-amplify the gene encoding the target enzyme from the organism of interest.

    • Clone the gene into a suitable expression vector (e.g., pET series for E. coli), often with an N- or C-terminal affinity tag (e.g., His₆-tag) to facilitate purification.

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB or TB) at 37°C with appropriate antibiotic selection.

    • Induce protein expression at mid-log phase (OD₆₀₀ ≈ 0.6-0.8) with an appropriate inducer (e.g., 0.1-1.0 mM IPTG).

    • Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells using sonication or a French press.

    • Clarify the lysate by ultracentrifugation (e.g., 30,000 x g for 30 min at 4°C) to remove cell debris.

  • Affinity Chromatography:

    • Apply the clarified lysate to a column packed with a resin appropriate for the affinity tag (e.g., Ni-NTA agarose for His-tagged proteins).

    • Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the target protein with a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional):

    • If higher purity is required, subject the eluted protein to further purification steps such as ion-exchange chromatography and/or size-exclusion chromatography.

    • Use size-exclusion chromatography to remove aggregates and exchange the protein into a final storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT).

  • Protein Characterization:

    • Assess the purity of the final protein sample by SDS-PAGE.

    • Determine the protein concentration using a standard method (e.g., Bradford assay or absorbance at 280 nm).

    • Confirm the identity of the protein by mass spectrometry if necessary.

    • Store the purified protein at -80°C.

Key Enzyme Activity Assays

This assay measures the amount of DAHP produced over time.[18]

  • Principle: The assay is based on the periodate oxidation of DAHP, followed by a reaction with thiobarbituric acid to produce a pink-colored chromophore that can be quantified spectrophotometrically.

  • Reagents:

    • Assay Buffer: 100 mM BTP buffer, pH 7.5.

    • Substrates: Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P).

    • Periodate Solution: 20 mM sodium periodate in 0.125 M H₂SO₄.

    • Arsenite Solution: 2% sodium arsenite in 0.5 M HCl.

    • Thiobarbituric Acid (TBA) Solution: 0.3% TBA.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PEP (e.g., 3 mM), and the purified DAHP synthase enzyme (e.g., 0.5 µM).

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding E4P (e.g., 6 mM).

    • After a defined time (e.g., 2-10 minutes), stop the reaction by adding trichloroacetic acid.

    • To quantify the DAHP produced, add the periodate solution and incubate.

    • Quench the reaction with the arsenite solution.

    • Add the TBA solution and heat at 100°C for 15 minutes to develop the color.

    • Cool the samples and measure the absorbance at 549 nm.

    • Calculate the concentration of DAHP using a standard curve.

This assay continuously monitors the formation of the product, 3-dehydroshikimate.[11][27]

  • Principle: The product, 3-dehydroshikimate, has a distinct absorbance maximum at 234 nm due to its conjugated α,β-unsaturated ketone system. The rate of its formation can be monitored by the increase in absorbance at this wavelength.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: 3-dehydroquinic acid potassium salt.

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing assay buffer and a range of concentrations of 3-dehydroquinate (e.g., 50-2000 µM).

    • Place the cuvette in a spectrophotometer and equilibrate to the desired temperature.

    • Initiate the reaction by adding a known concentration of purified 3-dehydroquinate dehydratase (e.g., 20 nM).

    • Continuously monitor the increase in absorbance at 234 nm over time.

    • Calculate the initial reaction velocity using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 1.2 x 10⁴ M⁻¹cm⁻¹).[11]

This assay monitors the change in NADPH concentration.[10][21]

  • Principle: The activity of shikimate dehydrogenase can be measured in either the forward (reduction of 3-dehydroshikimate) or reverse (oxidation of shikimate) direction by monitoring the change in absorbance at 340 nm, which corresponds to the consumption or production of NADPH (ε₃₄₀ = 6.22 x 10³ M⁻¹cm⁻¹).

  • Reagents:

    • Assay Buffer: 100 mM BTP-HCl buffer, pH 7.5-8.5.

    • Substrates: 3-dehydroshikimate or shikimate.

    • Cofactors: NADPH or NADP⁺.

  • Procedure (Forward Reaction):

    • Prepare a reaction mixture in a quartz cuvette containing assay buffer, 3-dehydroshikimate (e.g., 1 mM), and NADPH (e.g., 0.2 mM).

    • Equilibrate the mixture to the desired temperature in a spectrophotometer.

    • Initiate the reaction by adding a known amount of purified shikimate dehydrogenase.

    • Continuously monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.

    • Calculate the initial reaction velocity from the rate of change in absorbance.

This assay couples the production of ADP to the oxidation of NADH.[6]

  • Principle: The ADP produced by shikimate kinase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD⁺. The rate of NADH consumption is monitored at 340 nm.

  • Reagents:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂.

    • Substrates: Shikimate, ATP.

    • Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing assay buffer, shikimate, ATP, PEP, NADH, and an excess of PK and LDH.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

    • Initiate the reaction by adding a known amount of purified shikimate kinase (e.g., 1 µg/mL).[6]

    • Continuously monitor the decrease in absorbance at 340 nm.

    • Calculate the rate of shikimate kinase activity, noting that one mole of ADP produced corresponds to one mole of NADH oxidized.

This assay measures the inorganic phosphate (Pi) released during the reaction.[28][29][30]

  • Principle: The amount of inorganic phosphate released from the condensation of S3P and PEP is quantified. This can be done using a colorimetric method, such as the malachite green assay, or a coupled enzymatic assay like the EnzCheck® Phosphate Assay Kit, where purine nucleoside phosphorylase (PNP) converts a substrate (MESG) in the presence of Pi, causing a shift in absorbance.

  • Reagents (Malachite Green Method):

    • Assay Buffer: e.g., 100 mM HEPES-NaOH pH 7.0.

    • Substrates: Shikimate-3-phosphate (S3P), Phosphoenolpyruvate (PEP).

    • Malachite Green Reagent.

  • Procedure:

    • Prepare reaction mixtures in microplate wells containing assay buffer, S3P (e.g., 100 µM), and PEP (e.g., 10 µM).[30]

    • Initiate the reactions by adding the purified EPSP synthase enzyme.

    • Incubate at a set temperature for a defined time.

    • Stop the reaction (e.g., by adding SDS).

    • Add the malachite green reagent to each well to develop the color.

    • Measure the absorbance at ~620-650 nm.

    • Quantify the amount of phosphate released using a phosphate standard curve.

Visualizations

Shikimate_Pathway cluster_input PEP Phosphoenolpyruvate (PEP) E1 DAHP Synthase (DHS) PEP->E1 E4P Erythrose 4-Phosphate (E4P) E4P->E1 DAHP 3-Deoxy-D-arabino- heptulosonate 7-phosphate E2 DHQ Synthase (DHQS) DAHP->E2 DHQ 3-Dehydroquinate E3 DHQ Dehydratase (DHQD) DHQ->E3 DHS 3-Dehydroshikimate E4 Shikimate Dehydrogenase (SDH) DHS->E4 Shikimate Shikimate E5 Shikimate Kinase (SK) Shikimate->E5 S3P Shikimate 3-Phosphate E6 EPSP Synthase (EPSPS) S3P->E6 EPSP 5-Enolpyruvylshikimate- 3-phosphate E7 Chorismate Synthase (CS) EPSP->E7 Chorismate Chorismate E1->DAHP E2->DHQ E3->DHS E4->Shikimate NADP_out NADP+ E4->NADP_out E5->S3P ADP_out ADP E5->ADP_out E6->EPSP Pi_out Pi E6->Pi_out E7->Chorismate NADPH_in NADPH NADPH_in->E4 ATP_in ATP ATP_in->E5 PEP_in2 PEP PEP_in2->E6

Caption: The seven-enzyme shikimate pathway converting PEP and E4P to chorismate.

Experimental_Workflow A Gene Cloning & Vector Construction B Recombinant Protein Expression (e.g., in E. coli) A->B C Cell Lysis & Lysate Clarification B->C D Affinity Chromatography (e.g., Ni-NTA) C->D E Purity & Concentration Analysis (SDS-PAGE, Bradford Assay) D->E F Enzyme Activity Assays E->F I Structural Analysis (Optional) (X-ray Crystallography, Cryo-EM) E->I G Kinetic Parameter Determination (Km, kcat, Vmax) F->G H Inhibition Studies (IC50, Ki) F->H

Caption: General experimental workflow for enzyme characterization.

References

The Pivotal Role of Chorismic Acid in the Biosynthesis of Secondary Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chorismic acid, a seemingly simple molecule, stands as a critical nexus in the metabolic landscape of plants and microorganisms. As the final product of the shikimate pathway, it represents a key branch point, directing carbon flow towards a vast and diverse array of secondary metabolites essential for survival, defense, and interaction with the environment. This technical guide provides an in-depth exploration of the role of this compound, detailing its biosynthetic origins, its enzymatic conversion into various secondary metabolite classes, and the intricate regulatory networks that govern its fate. This document is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to aid researchers in their scientific endeavors.

Biosynthesis of this compound: The Shikimate Pathway

This compound is synthesized through the shikimate pathway, a seven-step metabolic route that links carbohydrate metabolism to the production of aromatic compounds.[1][2] This pathway is present in bacteria, archaea, fungi, and plants, but absent in animals, making its enzymes attractive targets for herbicides and antimicrobial agents.[1][3] The pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, culminating in the formation of chorismate.[2][4]

The overall flux through the shikimate pathway is tightly regulated, primarily at the genetic level in plants, with various environmental and developmental cues influencing the expression of pathway genes.[1][2]

This compound: A Critical Metabolic Hub

Chorismate is a precursor to a multitude of essential compounds, including the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), salicylic acid, folate, and a wide range of other aromatic secondary metabolites.[4][5][6] The allocation of chorismate to these diverse pathways is controlled by a suite of enzymes that recognize it as a substrate.

The Aromatic Amino Acid Biosynthesis Pathways

The aromatic amino acids (AAAs) are not only fundamental building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites.[4][7]

  • Phenylalanine and Tyrosine Biosynthesis: The first committed step in the biosynthesis of phenylalanine and tyrosine is the conversion of chorismate to prephenate, a reaction catalyzed by chorismate mutase (CM) .[4][6] In many plants, phenylalanine biosynthesis proceeds primarily through arogenate.[4]

  • Tryptophan Biosynthesis: The pathway to tryptophan begins with the conversion of chorismate to anthranilate, a reaction catalyzed by anthranilate synthase (AS) .[8][9]

Salicylic Acid Biosynthesis

Salicylic acid (SA), a key plant hormone involved in defense against biotrophic pathogens, is synthesized from chorismate via isochorismate.[10] This conversion is catalyzed by isochorismate synthase (ICS) .[5][10]

Other Chorismate-Derived Secondary Metabolites

Beyond aromatic amino acids and salicylic acid, chorismate is a precursor for a variety of other secondary metabolites, including:

  • Folate (Vitamin B9): Essential for one-carbon metabolism.[6]

  • Ubiquinone and Phylloquinone (Vitamin K1): Important electron carriers.[9]

  • Indole and its derivatives: Including auxins, a class of plant hormones.[5]

  • Alkaloids: A diverse group of nitrogen-containing compounds with a wide range of pharmacological activities.[5]

  • Phenylpropanoids: Including flavonoids, lignins, and anthocyanins, which are derived from phenylalanine.[11][12]

Quantitative Data on Chorismate-Utilizing Enzymes and Secondary Metabolite Production

The efficiency and regulation of the enzymes that utilize chorismate, as well as the downstream accumulation of secondary metabolites, are critical for understanding the metabolic flux through these pathways.

Kinetic Properties of Key Chorismate-Utilizing Enzymes

The following table summarizes the kinetic parameters for chorismate mutase, isochorismate synthase, and anthranilate synthase from various sources. These values provide insight into the catalytic efficiency and substrate affinity of these crucial enzymes.

EnzymeOrganismKm for Chorismate (µM)kcat (s-1)Specific ActivityReference
Chorismate Mutase (CM) Mycobacterium tuberculosis-60 ± 4-[13]
Pinus pinaster (PpCM1)---[6]
Pinus pinaster (PpCM2)---[6]
Isochorismate Synthase (ICS) Arabidopsis thaliana (AtICS1)41.50.645-[14]
Catharanthus roseus (Isoform I)558--[15]
Catharanthus roseus (Isoform II)319--[15]
Anthranilate Synthase (AS) Salmonella typhimurium---[16]

Note: A hyphen (-) indicates that the data was not available in the cited sources.

Accumulation of Chorismate-Derived Secondary Metabolites

The concentration of secondary metabolites derived from this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Secondary Metabolite ClassCompoundPlant SpeciesTissueConcentration / YieldConditionReference
Phenolic Acids p-Coumaric AcidRuta graveolensShoots64.3 mg/100 g DWPhenylalanine feeding[17]
Ferulic AcidRuta graveolensShoots35.6 mg/100 g DWPhenylalanine feeding[17]
Protocatechuic AcidGinkgo bilobaCell Culture~47 mg/100 g DWPhenylalanine feeding[18]
Flavonoids RutinMomordica charantiaLeavesHigh-[19]
EpicatechinMomordica charantiaFlowers, FruitsHigh-[19]
Indole Alkaloids Serotonin & derivativesOryza sativa (calli)CalliIncreasedOverexpression of OsTDC and OASA1D[20]
Salicylic Acid Salicylic AcidVarious-VariesBiotic/Abiotic Stress[8][21]

Note: DW = Dry Weight. A hyphen (-) indicates that the data was not available or not applicable.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Enzyme Activity Assays

This spectrophotometric assay measures the conversion of chorismate to prephenate.

Materials:

  • 50 mM Tris-HCl buffer, pH 7.5

  • 0.5 mM EDTA

  • 0.1 mg/mL Bovine Serum Albumin (BSA)

  • 10 mM β-mercaptoethanol

  • Chorismate solution (typically 1 mM)

  • Purified CM enzyme

  • 1 N HCl

  • 2.5 N NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.1 mg/mL BSA, and 10 mM β-mercaptoethanol.

  • Add a known concentration of chorismate to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a specific amount of purified CM enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the enzymatic reaction by adding 100 µL of 1 N HCl. This also catalyzes the conversion of prephenate to phenylpyruvate.

  • Incubate at 37°C for an additional 15 minutes to ensure complete conversion to phenylpyruvate.

  • Add 700 µL of 2.5 N NaOH to stop the acid-catalyzed reaction.

  • Measure the absorbance at 320 nm to determine the concentration of phenylpyruvate formed.

  • Include a blank reaction without the enzyme to account for the spontaneous conversion of chorismate to prephenate.[17]

This assay measures the production of isochorismate by coupling its conversion to a fluorescent product.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.7

  • 10 mM MgCl₂

  • Purified bacterial isochorismate pyruvate lyase (IPL), e.g., PchB

  • Purified ICS enzyme (e.g., His₆-ICS1)

  • Chorismate solution (e.g., 75 µM)

  • Black 96-well flat-bottomed microplate

  • Plate reader with fluorescence detection

Procedure:

  • Prepare a standard reaction mixture containing 100 mM Tris-HCl (pH 7.7), 10 mM MgCl₂, and a suitable concentration of purified IPL (e.g., 1 µM His₆-PchB).

  • Add the purified ICS enzyme to the reaction mixture.

  • Aliquot the reaction mixture into the wells of a black microplate.

  • Pre-incubate the plate at 30°C for 10 minutes in a plate reader.

  • Initiate the reactions by adding the chorismate substrate to each well.

  • Monitor the formation of the fluorescent product (salicylate) using an excitation wavelength of 305 nm and an emission wavelength of 407 nm.[21]

This fluorometric assay measures the production of anthranilate from chorismate.

Materials:

  • AS extraction buffer

  • Polyvinylpolypyrrolidone (PVPP)

  • Saturated ammonium sulfate solution

  • AS Buffer 2

  • Substrate solution (containing chorismate and glutamine)

  • Spectrofluorometer

Procedure:

  • Extract the AS enzyme from plant tissue by grinding in liquid nitrogen and suspending in ice-cold AS extraction buffer with PVPP.

  • Clarify the extract by centrifugation.

  • Precipitate the protein with saturated ammonium sulfate, centrifuge, and resuspend the pellet in AS extraction buffer.

  • Combine the resuspended enzyme with AS Buffer 2 and the substrate solution.

  • Quantify the production of anthranilate fluorometrically at an excitation wavelength of 340 nm and an emission wavelength of 400 nm.

  • Monitor the reaction continuously at 30°C.[22]

LC-MS/MS for Quantification of Chorismate-Derived Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of secondary metabolites.

4.2.1. Extraction of Phenylpropanoids from Plant Material

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

Procedure:

  • Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Add the extraction solvent to the powdered tissue.

  • Vortex the mixture and incubate (e.g., at 4°C for 2 hours).

  • Centrifuge the sample to pellet the cell debris.

  • Collect the supernatant containing the extracted metabolites for LC-MS/MS analysis.[23]

4.2.2. LC-MS/MS Analysis

A detailed LC-MS/MS method involves optimizing the chromatographic separation and the mass spectrometric detection for the target analytes. This typically includes:

  • Chromatography: A reversed-phase C18 column is often used for the separation of phenylpropanoids. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification. This involves selecting specific precursor-to-product ion transitions for each analyte to ensure high selectivity and sensitivity.

Signaling Pathways and Regulatory Networks

The flux of this compound into different secondary metabolic pathways is tightly regulated by complex signaling networks that respond to both developmental cues and environmental stresses.

Transcriptional Regulation of Flavonoid Biosynthesis

The biosynthesis of flavonoids, a major class of phenylalanine-derived secondary metabolites, is controlled by a well-characterized transcriptional regulatory network. This network often involves a complex of MYB and bHLH transcription factors, along with WD40 repeat proteins, which coordinately regulate the expression of flavonoid biosynthetic genes.[1][7][11]

Flavonoid_Biosynthesis_Regulation cluster_signals Environmental & Developmental Signals cluster_tfs Transcription Factor Complex cluster_genes Flavonoid Biosynthesis Genes UV_B UV-B Light MYB MYB UV_B->MYB bHLH bHLH UV_B->bHLH WD40 WD40 UV_B->WD40 Hormones Hormones (e.g., JA, SA) Hormones->MYB Hormones->bHLH Hormones->WD40 Development Developmental Cues Development->MYB Development->bHLH Development->WD40 CHS CHS MYB->CHS CHI CHI MYB->CHI F3H F3H bHLH->F3H FLS FLS bHLH->FLS WD40->MYB WD40->bHLH CHS->CHI CHI->F3H F3H->FLS Flavonoids Flavonoids FLS->Flavonoids

Fig. 1: Simplified regulatory network of flavonoid biosynthesis.
Crosstalk between Salicylic Acid and Jasmonic Acid Signaling

The signaling pathways of salicylic acid (SA) and jasmonic acid (JA) are central to plant defense responses and often exhibit antagonistic crosstalk.[4][24] This interaction is crucial for fine-tuning the plant's defense strategy against different types of pathogens. For instance, SA, derived from chorismate, is generally effective against biotrophic pathogens, while JA is more effective against necrotrophic pathogens and herbivores. The crosstalk can occur at multiple levels, including the transcriptional regulation of biosynthetic genes and the direct interaction of signaling components.

SA_JA_Crosstalk Biotroph Biotrophic Pathogens SA_Pathway Salicylic Acid (SA) Pathway Biotroph->SA_Pathway Necrotroph Necrotrophic Pathogens JA_Pathway Jasmonic Acid (JA) Pathway Necrotroph->JA_Pathway SA_Pathway->JA_Pathway (-) SA_Response SA-mediated Defense Response SA_Pathway->SA_Response JA_Pathway->SA_Pathway (-) JA_Response JA-mediated Defense Response JA_Pathway->JA_Response Metabolomics_Workflow Start Plant Tissue (e.g., leaves, roots) Extraction Metabolite Extraction (e.g., 80% Methanol) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Peak Integration, Annotation) LC_MS->Data_Processing Statistical_Analysis Statistical Analysis & Interpretation Data_Processing->Statistical_Analysis End Results Statistical_Analysis->End

References

The Crossroads of Aromatic Metabolism: A Technical Guide to the Role of Chorismic Acid in Folate and Vitamin K Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chorismic acid, a pivotal branch-point metabolite in the shikimate pathway, stands at the crossroads of primary and secondary metabolism in microorganisms and plants. Its conversion initiates the biosynthesis of essential compounds, including aromatic amino acids, siderophores, and the vital vitamins folate (Vitamin B9) and Vitamin K. This technical guide provides an in-depth exploration of the enzymatic pathways that channel this compound towards the synthesis of folate and Vitamin K, with a focus on the core biochemical reactions, quantitative enzyme kinetics, and detailed experimental methodologies. Understanding these pathways is not only fundamental to microbial and plant physiology but also offers promising avenues for the development of novel antimicrobial and herbicidal agents.

The Folate Biosynthesis Pathway: From this compound to p-Aminobenzoic Acid

The biosynthesis of folate, a crucial cofactor in one-carbon metabolism, commences with the conversion of this compound to p-aminobenzoic acid (PABA). This transformation is a two-step enzymatic process.

Enzymatic Steps

The initial and committing step is the amination of chorismate to 4-amino-4-deoxychorismate (ADC), catalyzed by aminodeoxychorismate synthase (ADCS) . In many bacteria, such as Escherichia coli, ADCS is a heterodimeric complex composed of two subunits: PabA and PabB[1][2][3].

  • PabA (Glutamine Amidotransferase): This subunit hydrolyzes glutamine to provide ammonia.

  • PabB (ADC Synthase): This subunit utilizes the ammonia generated by PabA to convert chorismate to ADC[1][2][3]. In the absence of PabA, PabB can utilize exogenous ammonia, albeit less efficiently.

The second step involves the elimination of pyruvate from ADC and subsequent aromatization to yield PABA, a reaction catalyzed by aminodeoxychorismate lyase (ADCL) , the product of the pabC gene[4].

Quantitative Enzyme Kinetics

The efficiency of these enzymatic conversions is critical for maintaining the cellular folate pool. The following table summarizes the kinetic parameters of the key enzymes in the PABA biosynthetic pathway from various organisms.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)VmaxReference
Aminodeoxychorismate Synthase (PabA/PabB)Escherichia coliChorismate, Glutamine4.2 (Chorismate), 130 (Glutamine)--[5]
Chorismate, NH318.6 (Chorismate)--[5]
Aminodeoxychorismate SynthaseArabidopsis thalianaChorismate34.3 ± 3.70.64 ± 0.0363.5 ± 2.4 nM s-1[6][7]
Glutamine---[6][7]
Aminodeoxychorismate Lyase (PabC)Escherichia coli4-amino-4-deoxychorismate-~0.03-[8]

The Vitamin K Biosynthesis Pathway: A Divergence from this compound

Vitamin K, a group of fat-soluble vitamins essential for blood coagulation and bone metabolism, is synthesized from this compound via a distinct pathway that diverges to produce menaquinone (Vitamin K2) in bacteria and phylloquinone (Vitamin K1) in plants. The initial steps in bacterial menaquinone biosynthesis are detailed below.

Enzymatic Steps

The biosynthesis of menaquinone begins with the isomerization of chorismate to isochorismate, a reaction catalyzed by isochorismate synthase (MenF) . Subsequently, a series of enzymes, including SHCHC synthase (MenD) , o-succinylbenzoate synthase (MenC) , and o-succinylbenzoate-CoA ligase (MenE) , catalyze the conversion of isochorismate to o-succinylbenzoyl-CoA, a key intermediate in the menaquinone pathway[9].

  • MenF (Isochorismate Synthase): Converts chorismate to isochorismate.

  • MenD (SHCHC Synthase): Catalyzes the addition of α-ketoglutarate to isochorismate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC)[10].

  • MenH (SEPHCHC synthase): Catalyzes the elimination of pyruvate from SEPHCHC to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)[11].

  • MenC (o-Succinylbenzoate Synthase): Catalyzes the aromatization of SHCHC to o-succinylbenzoate (OSB)[12][13][14].

  • MenE (o-Succinylbenzoate-CoA Ligase): Activates OSB by ligating it to Coenzyme A, forming OSB-CoA[9].

Quantitative Enzyme Kinetics

The kinetic parameters of the enzymes involved in the initial stages of menaquinone biosynthesis are presented in the following table.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)VmaxReference
Isochorismate Synthase (AtICS1)Arabidopsis thalianaChorismate41.50.65-[7]
Isochorismate Synthase (AtICS2)Arabidopsis thalianaChorismate17.20.3-[7]
o-Succinylbenzoate SynthaseAmycolatopsisSHCHC--kcat/KM = 2.5 x 105 M-1s-1[15]
o-Succinylbenzoate-CoA Ligase (MenE)Staphylococcus aureus---3.2 µmol/min/mg[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of folate and Vitamin K biosynthesis from this compound.

Recombinant Expression and Purification of E. coli Aminodeoxychorismate Synthase (PabA and PabB)

Objective: To produce and purify the PabA and PabB subunits of ADCS for in vitro assays.

Protocol:

  • Gene Cloning and Expression Vector Construction:

    • Amplify the pabA and pabB genes from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.

    • Clone the PCR products into a suitable expression vector, such as pETDuet™-1, which allows for the co-expression of two proteins. A His6-tag can be incorporated onto one of the subunits (e.g., PabB) for affinity purification.

  • Protein Expression:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

    • Elute the His6-tagged PabB (and co-purified PabA) with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-Exclusion Chromatography (Optional):

    • Further purify the protein complex by size-exclusion chromatography using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and remaining contaminants.

  • Purity Analysis and Concentration:

    • Assess the purity of the protein fractions by SDS-PAGE.

    • Pool the pure fractions and concentrate the protein using a centrifugal filter unit.

    • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient.

Coupled Spectrophotometric Assay for Aminodeoxychorismate Synthase Activity

Objective: To determine the kinetic parameters of ADCS by monitoring the formation of PABA in a coupled reaction with ADCL.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl, pH 7.8

      • 10 mM MgCl2

      • 2 mM Glutamine

      • A saturating concentration of purified ADCL (PabC)

      • Varying concentrations of this compound (e.g., 0-200 µM)

  • Enzyme Addition and Reaction Initiation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a known amount of purified ADCS (PabA/PabB complex).

  • Spectrophotometric Monitoring:

    • Immediately monitor the increase in absorbance at 265 nm (the wavelength at which PABA has a significant absorbance) using a spectrophotometer.

    • Record the absorbance at regular time intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of PABA at 265 nm.

    • Plot the initial velocities against the corresponding chorismate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km for chorismate and Vmax.

HPLC-Based Assay for Isochorismate Synthase (MenF) Activity

Objective: To quantify the conversion of chorismate to isochorismate by MenF using High-Performance Liquid Chromatography.

Protocol:

  • Enzyme Reaction:

    • Set up a reaction mixture containing:

      • 50 mM Tris-HCl, pH 7.5

      • 5 mM MgCl2

      • Varying concentrations of this compound (e.g., 0-500 µM)

      • A known amount of purified MenF enzyme.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile or methanol). A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector set at 275 nm (the absorbance maximum for both chorismate and isochorismate).

  • Quantification:

    • Identify the peaks for chorismate and isochorismate based on their retention times, which should be determined using authentic standards.

    • Quantify the amount of isochorismate produced by integrating the peak area and comparing it to a standard curve of known isochorismate concentrations.

    • Calculate the enzyme activity based on the amount of product formed over time.

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical pathways and experimental workflows is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these processes.

Biosynthetic Pathways

Folate_and_VitaminK_Biosynthesis cluster_folate Folate Biosynthesis cluster_vitK Vitamin K Biosynthesis Chorismate_F This compound ADC 4-Amino-4-deoxythis compound Chorismate_F->ADC Aminodeoxychorismate Synthase (PabA/PabB) PABA p-Aminobenzoic Acid ADC->PABA Aminodeoxychorismate Lyase (PabC) Folate Folate PABA->Folate ... Chorismate_K This compound Isochorismate Isothis compound Chorismate_K->Isochorismate Isochorismate Synthase (MenF) SHCHC SHCHC Isochorismate->SHCHC MenD, MenH OSB o-Succinylbenzoic Acid SHCHC->OSB o-Succinylbenzoate Synthase (MenC) Menaquinone Menaquinone (Vitamin K2) OSB->Menaquinone ... Chorismate This compound Chorismate->Chorismate_F Chorismate->Chorismate_K Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis PurifyEnzyme Purify Recombinant Enzyme ReactionSetup Set up reaction mixtures (varying substrate conc.) PurifyEnzyme->ReactionSetup PrepareSubstrate Prepare Substrate Solutions PrepareSubstrate->ReactionSetup InitiateReaction Initiate reaction with enzyme ReactionSetup->InitiateReaction MonitorReaction Monitor product formation (Spectrophotometry/HPLC) InitiateReaction->MonitorReaction CalcVelocity Calculate Initial Velocities (V₀) MonitorReaction->CalcVelocity PlotData Plot V₀ vs. [Substrate] CalcVelocity->PlotData FitModel Fit to Michaelis-Menten Equation PlotData->FitModel DetermineParams Determine Kₘ and Vₘₐₓ FitModel->DetermineParams

References

Methodological & Application

Application Notes: Chorismic Acid as a Keystone for Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chorismic acid is a pivotal branch-point metabolite in the shikimate pathway, a central route in microorganisms and plants for the biosynthesis of aromatic compounds.[1][2][3] Its unique chemical structure, featuring a cyclohexadiene ring with hydroxyl, carboxyl, and enolpyruvyl ether functionalities, makes it a versatile precursor for a vast array of commercially valuable molecules.[4] Metabolic engineering efforts have increasingly focused on harnessing the shikimate pathway to overproduce this compound and channel its flux towards the synthesis of specialty chemicals, pharmaceuticals, and biofuels. This document provides an overview of the applications of this compound in metabolic engineering, including quantitative data on production titers and detailed experimental protocols for strain development and analysis.

Key Applications of this compound Derivatives

The strategic positioning of this compound in metabolism allows for its conversion into numerous high-value products through the introduction and optimization of specific enzymatic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.[5][6][7]

  • Pharmaceuticals and Nutraceuticals: this compound is the precursor to the three aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), which are themselves important components of pharmaceuticals and nutraceuticals.[2][7] Beyond amino acids, chorismate-derived pathways lead to the production of:

    • p-Aminobenzoic acid (pABA): A precursor for the synthesis of folates and certain anesthetics.[5]

    • p-Hydroxybenzoic acid (pHBA): Used in the production of parabens (preservatives) and liquid crystal polymers.[5][6]

    • Salicylate: The precursor to aspirin, a widely used anti-inflammatory drug.[8][9]

    • Various secondary metabolites: Including antibiotics, antifungals, and anticancer agents.[10]

  • Biopolymers and Specialty Chemicals: Metabolic engineering of the chorismate pathway has enabled the production of platform chemicals for the synthesis of bioplastics and other materials.

    • cis,cis-Muconic acid (ccMA): A precursor to adipic acid and terephthalic acid, key monomers for the production of nylon and PET, respectively.[5][6]

    • Catechol: A valuable chemical intermediate used in the synthesis of pesticides, perfumes, and pharmaceuticals.[5]

  • Biofuels: While not a direct precursor to mainstream biofuels, engineering of pathways downstream of chorismate can lead to the production of molecules with fuel-like properties. For instance, phenylethanol, derived from phenylalanine, has been identified as a next-generation biofuel.[6]

Data Presentation

The following tables summarize the quantitative data for the production of various chorismate-derived compounds in metabolically engineered microorganisms.

Table 1: Production of p-Hydroxybenzoic Acid (pHBA) in Engineered Microorganisms

Host OrganismKey Genetic ModificationsTiter (g/L)Yield (mol/mol)Reference
E. coliOverexpression of aroFfbr, tktA, aroB, aroL, aroA, aroC, ubiC12~0.2[6]
E. coli (coculture)Dehydroshikimate overproducing strain + strain for conversion of dehydroshikimate to pHBA2.3Not Reported[6]
Pseudomonas putidaNot specified in snippetNot ReportedNot Reported[6]

Table 2: Production of Salicylate in Engineered E. coli

StrainKey Genetic ModificationsTiter (g/L)Yield (mol/mol from glucose)Cultivation ConditionsReference
Engineered E. coliL-phenylalanine-overproducing strain with inactivated PEP to pyruvate conversion11.5> 0.40Batch culture, 2-liter jar fermentor, 48 h[8][9]

Table 3: Production of p-Aminobenzoic Acid (pABA) in Engineered Microorganisms

Host OrganismKey Genetic ModificationsTiter (g/L)Reference
E. coliOverexpression of aroFfbr, pabC, and C. efficiens pabAB4.8[6]
S. cerevisiaeFeedback-resistant ARO4K229L, deletion of ARO7 and TRP3Not Reported[6]

Table 4: Production of cis,cis-Muconic Acid (ccMA) in Engineered Microorganisms

Host OrganismKey Genetic ModificationsTiter (g/L)Reference
E. coliDeletions in ptsH, ptsI, crr, pykF; overexpression of aroFfbr, aroE, aroL, ubiC, pobA, aroY~0.170[6]
P. putida KT2440Engineered pathway from p-coumarate13.5[6]

Experimental Protocols

This section provides generalized protocols for key experiments in the metabolic engineering of microorganisms for the production of chorismate-derived compounds, based on methodologies described in the cited literature.

Protocol 1: Construction of an Engineered E. coli Strain for Chorismate-Derivative Production

Objective: To genetically modify E. coli to enhance the metabolic flux towards this compound and its derivatives.

Materials:

  • Host E. coli strain (e.g., W3110)

  • Plasmids carrying genes for overexpression (e.g., feedback-resistant aroG or aroF, tktA, and genes for the specific downstream pathway)

  • CRISPR/Cas9 or Lambda Red recombineering system for gene knockouts

  • LB medium, SOC medium

  • Antibiotics for selection

  • PCR reagents, restriction enzymes, T4 DNA ligase

  • Electroporator and cuvettes

Methodology:

  • Preparation of Competent Cells:

    • Inoculate a single colony of the host E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

    • Inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium and grow to an OD600 of 0.4-0.6.

    • Chill the culture on ice for 30 minutes, then centrifuge at 4000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold sterile 10% glycerol.

    • Resuspend the final pellet in a small volume of 10% glycerol and aliquot into microcentrifuge tubes. Store at -80°C.

  • Gene Knockout (e.g., using CRISPR/Cas9):

    • Design guide RNAs (gRNAs) targeting the gene to be deleted (e.g., genes encoding enzymes that divert flux away from the desired product).

    • Clone the gRNA into a CRISPR/Cas9 plasmid.

    • Co-transform the CRISPR/Cas9 plasmid and a donor DNA template (containing homology arms flanking the deletion site) into the competent E. coli cells via electroporation.

    • Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

    • Verify the gene knockout in the resulting colonies by colony PCR and DNA sequencing.

  • Gene Overexpression:

    • Clone the gene(s) of interest (e.g., feedback-resistant DAHP synthase aroGfbr, transketolase tktA, and pathway-specific enzymes) into an appropriate expression vector under the control of a strong promoter (e.g., T7 or tac promoter).

    • Transform the expression plasmid into the engineered E. coli strain.

    • Select for positive transformants on LB agar plates containing the appropriate antibiotic.

    • Verify the presence of the plasmid by plasmid isolation and restriction digestion.

Protocol 2: Fermentation for the Production of Chorismate-Derivatives

Objective: To cultivate the engineered microbial strain under controlled conditions to maximize product formation.

Materials:

  • Engineered microbial strain

  • Seed culture medium (e.g., LB)

  • Fermentation medium (defined minimal medium with a carbon source like glucose, and necessary supplements)

  • Bioreactor (e.g., 2-L jar fermentor)

  • pH probe, dissolved oxygen (DO) probe

  • Acid and base solutions for pH control (e.g., H3PO4 and NH4OH)

  • Inducing agent (e.g., IPTG) if using an inducible promoter

Methodology:

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered strain into 10 mL of seed culture medium and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of seed culture medium and grow to a suitable cell density.

  • Bioreactor Setup and Inoculation:

    • Prepare and sterilize the bioreactor containing the fermentation medium.

    • Calibrate the pH and DO probes.

    • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Fermentation Conditions:

    • Maintain the temperature at a predetermined optimum (e.g., 37°C for E. coli).

    • Control the pH at a specific setpoint (e.g., 7.0) by the automated addition of acid and base.

    • Maintain the dissolved oxygen level above a certain percentage (e.g., 20%) by adjusting the agitation speed and airflow rate.

    • If using an inducible expression system, add the inducing agent (e.g., IPTG) when the culture reaches a specific cell density (e.g., mid-exponential phase).

  • Fed-Batch Strategy (for high-titer production):

    • When the initial carbon source is depleted (indicated by a sharp increase in DO), start feeding a concentrated solution of the carbon source to maintain a low but non-limiting concentration in the bioreactor.

    • Continue the fermentation for a specified period (e.g., 48-72 hours), monitoring cell growth and product formation.

Protocol 3: Quantification of Chorismate-Derived Products

Objective: To analyze the concentration of the target product in the fermentation broth.

Materials:

  • Fermentation broth samples

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Appropriate HPLC column (e.g., C18 for aromatic compounds)

  • Mobile phase solvents (e.g., acetonitrile, water with formic or phosphoric acid)

  • Analytical standards of the target compound

  • Syringe filters (0.22 µm)

Methodology:

  • Sample Preparation:

    • Collect a sample from the bioreactor at a specific time point.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample with the mobile phase if the product concentration is expected to be high.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Equilibrate the system until a stable baseline is achieved.

    • Prepare a standard curve by running known concentrations of the analytical standard.

    • Inject the prepared sample into the HPLC system.

    • Identify the peak corresponding to the target product based on its retention time compared to the standard.

    • Quantify the concentration of the product by comparing its peak area to the standard curve.

Mandatory Visualization

Chorismate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE ccMA cis,cis-Muconic Acid (ccMA) DHS->ccMA S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P aroK/aroL EPSP 5-Enolpyruvylshikimate-3-Phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate aroC Prephenate Prephenate Chorismate->Prephenate pheA/tyrA Anthranilate Anthranilate Chorismate->Anthranilate trpE pABA p-Aminobenzoic Acid (pABA) Chorismate->pABA pabA/pabB/pabC pHBA p-Hydroxybenzoic Acid (pHBA) Chorismate->pHBA ubiC Salicylate Salicylate Chorismate->Salicylate Phe L-Phenylalanine Prephenate->Phe Tyr L-Tyrosine Prephenate->Tyr Trp L-Tryptophan Anthranilate->Trp

Caption: The Shikimate Pathway leading to this compound and its derivatives.

Experimental_Workflow start Start: Select Host Strain (e.g., E. coli W3110) design Design Genetic Modifications (Knockouts & Overexpressions) start->design construct Construct Engineered Strain (CRISPR/Recombineering) design->construct verify Verify Genetic Modifications (PCR & Sequencing) construct->verify ferment Fermentation in Bioreactor (Batch or Fed-Batch) verify->ferment sample Sampling and Sample Preparation ferment->sample analyze Product Quantification (HPLC) sample->analyze optimize Data Analysis and Further Optimization analyze->optimize optimize->design Iterative Improvement end End: High-Yielding Strain optimize->end

Caption: Workflow for metabolic engineering of chorismate-producing strains.

Logical_Relationships Chorismate This compound (Central Precursor) Products Diverse High-Value Products Chorismate->Products is a precursor for MetabolicEng Metabolic Engineering Strategies Overexpression Overexpression of Key Enzymes (e.g., aroGfbr, tktA) MetabolicEng->Overexpression Knockout Knockout of Competing Pathways MetabolicEng->Knockout Overexpression->Chorismate increases flux to Knockout->Chorismate channels flux to Pharma Pharmaceuticals (pABA, Salicylate) Products->Pharma Biopolymers Biopolymers (ccMA, pHBA) Products->Biopolymers AminoAcids Aromatic Amino Acids Products->AminoAcids

Caption: Logical relationships in this compound metabolic engineering.

References

Measuring the Activity of a Key Enzyme in Aromatic Amino Acid Biosynthesis: Chorismate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Chorismate synthase (CS) is a pivotal enzyme in the shikimate pathway, catalyzing the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate, the precursor for the synthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) in bacteria, fungi, plants, and apicomplexan parasites. As this pathway is absent in mammals, chorismate synthase represents a promising target for the development of novel antimicrobial agents and herbicides. Accurate measurement of its activity is crucial for kinetic studies, inhibitor screening, and understanding its reaction mechanism.

This document provides detailed application notes and protocols for several established techniques to measure chorismate synthase activity, including data presentation summaries and visualizations to facilitate experimental design and data interpretation.

I. Overview of Chorismate Synthase Activity Measurement Techniques

Several methods have been developed to assay chorismate synthase activity, each with its own advantages and limitations. The choice of assay depends on the specific research question, available equipment, and the purity of the enzyme preparation. The primary techniques include:

  • Continuous Spectrophotometric Assay: Directly monitors the formation of chorismate by measuring the increase in absorbance at 275 nm.

  • Phosphate Release Assay: Indirectly measures enzyme activity by quantifying the release of inorganic phosphate, a co-product of the reaction.

  • High-Performance Liquid Chromatography (HPLC)-Based Assay: Separates and quantifies the substrate (EPSP) and the product (chorismate) to determine the reaction rate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS)-Based Assay: A highly sensitive and specific method for the direct detection and quantification of chorismate.

  • Coupled Enzyme Assay: Links the production of chorismate to a second enzymatic reaction that produces a readily detectable signal (e.g., a fluorescent product).

A summary of the key quantitative parameters for these techniques is presented in Table 1.

Table 1: Comparison of Chorismate Synthase Activity Measurement Techniques

Technique Principle Detection Method Advantages Disadvantages Typical Sensitivity
Continuous Spectrophotometric Assay Direct measurement of chorismate formationUV Absorbance (275 nm)Real-time monitoring, simple, high-throughputRequires anaerobic conditions, potential interference from other UV-absorbing compoundsPrecision of ±2 µM product[1]
Phosphate Release Assay (Malachite Green) Measurement of inorganic phosphate releaseColorimetric (Absorbance at ~630 nm)High sensitivity, suitable for high-throughput screeningIndirect assay, susceptible to phosphate contaminationPicomole range[2]
HPLC-Based Assay Separation and quantification of substrate and productUV Absorbance (e.g., 274 nm)Direct measurement, can monitor multiple componentsRequires specialized equipment, lower throughputNanogram range for related compounds[3]
LC-MS-Based Assay Separation and mass-based quantification of chorismateMass SpectrometryHigh specificity and sensitivity, robust to interfering compounds[4][5]Requires expensive instrumentation, complex data analysisPicomole to femtomole range
Coupled Enzyme Assay Enzymatic conversion of chorismate to a detectable productFluorescence or AbsorbanceHigh sensitivity, can overcome substrate/product interferenceRequires additional purified enzymes, potential for inhibitor cross-reactivityDependent on the coupled enzyme system

II. Biochemical Reaction and Signaling Pathway

Chorismate synthase catalyzes the anti-1,4-elimination of the 3-phosphate group and the C-(6proR) hydrogen from 5-enolpyruvylshikimate-3-phosphate (EPSP), yielding chorismate and inorganic phosphate. This reaction requires a reduced flavin mononucleotide (FMNH2) as a cofactor, although there is no net redox change in the overall reaction.

Chorismate_Synthase_Reaction EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) CS Chorismate Synthase EPSP->CS Chorismate Chorismate Pi Inorganic Phosphate (Pi) CS->Chorismate CS->Pi FMN FMN (oxidized) CS->FMN FMNH2 FMNH2 (reduced) FMNH2->CS FMN->FMNH2 Flavin Reductase

Figure 1. The enzymatic reaction catalyzed by chorismate synthase.

III. Detailed Experimental Protocols

Continuous Spectrophotometric Assay

This assay directly and continuously monitors the formation of chorismate by observing the increase in absorbance at 275 nm. It is a convenient method for steady-state kinetic analysis.

Workflow:

Spectrophotometric_Assay_Workflow A Prepare anaerobic assay buffer and reagents B Add buffer, photoreduced FMNH2, and chorismate synthase to a sealed cuvette A->B C Initiate reaction by adding EPSP B->C D Monitor absorbance increase at 275 nm over time C->D E Calculate initial velocity from the linear phase of the reaction D->E

Figure 2. Workflow for the continuous spectrophotometric assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 mM EDTA and 10 mM β-mercaptoethanol. This buffer must be made anaerobic by bubbling with nitrogen or argon gas for at least 30 minutes.

    • EPSP Stock Solution: Prepare a 10 mM stock solution of 5-enolpyruvylshikimate-3-phosphate in anaerobic water.

    • FMN Stock Solution: Prepare a 1 mM stock solution of flavin mononucleotide in anaerobic water.

    • Photoreduced FMNH2: In a sealed, anaerobic cuvette, mix FMN with a photoreducing agent (e.g., 5-deazaflavin and EDTA) and expose to light until the characteristic yellow color of FMN disappears. Alternatively, FMNH2 can be generated chemically using sodium dithionite.

    • Chorismate Synthase: Dilute the purified enzyme to the desired concentration in the anaerobic assay buffer.

  • Assay Procedure:

    • Set up a UV/Vis spectrophotometer to measure absorbance at 275 nm at a constant temperature (e.g., 37°C).

    • In an anaerobic cuvette, add the assay buffer, photoreduced FMNH2 (final concentration ~10-20 µM), and chorismate synthase.

    • Establish a baseline reading.

    • Initiate the reaction by adding a known concentration of EPSP (e.g., 10-200 µM).

    • Continuously monitor the increase in absorbance at 275 nm for 5-10 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • Calculate the concentration of chorismate produced using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for chorismate at 275 nm is 2630 M⁻¹cm⁻¹[6].

    • Enzyme activity can be expressed in units (µmol of product formed per minute) per mg of enzyme.

Phosphate Release Assay (Malachite Green)

This discontinuous assay quantifies the amount of inorganic phosphate released during the conversion of EPSP to chorismate. The malachite green reagent forms a colored complex with phosphate, which can be measured colorimetrically.

Workflow:

Phosphate_Assay_Workflow A Prepare reaction mixture (buffer, FMNH2, EPSP, enzyme) B Incubate at desired temperature for a specific time A->B C Stop the reaction (e.g., by adding acid or EDTA) B->C D Add Malachite Green reagent C->D E Incubate for color development D->E F Measure absorbance at ~630 nm E->F G Determine phosphate concentration from a standard curve F->G

Figure 3. Workflow for the phosphate release assay.

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate and Cofactor: Prepare stock solutions of EPSP and FMNH2 as described for the spectrophotometric assay.

    • Enzyme: Dilute chorismate synthase to the appropriate concentration.

    • Malachite Green Reagent: Prepare or use a commercial kit containing malachite green hydrochloride and ammonium molybdate in an acidic solution.

    • Phosphate Standard: Prepare a series of known concentrations of potassium phosphate (KH₂PO₄) to generate a standard curve.

  • Assay Procedure:

    • In a microplate or microcentrifuge tubes, prepare the reaction mixture containing the reaction buffer, FMNH2, and EPSP.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the chorismate synthase enzyme.

    • Incubate for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., citric acid or by adding the acidic malachite green reagent directly).

    • Add the malachite green reagent to each reaction and to the phosphate standards.

    • Incubate at room temperature for 10-20 minutes to allow for color development[7][8].

    • Measure the absorbance at approximately 630 nm using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Construct a standard curve of absorbance versus phosphate concentration.

    • Determine the concentration of phosphate released in each enzyme reaction from the standard curve.

    • Calculate the enzyme activity based on the amount of phosphate produced over the reaction time.

HPLC-Based Assay

This method provides a direct measurement of both substrate consumption and product formation by separating EPSP and chorismate using reverse-phase HPLC.

Workflow:

HPLC_Assay_Workflow A Set up enzymatic reaction as in the phosphate assay B Incubate for a specific time A->B C Stop the reaction (e.g., with acid) B->C D Centrifuge to remove precipitated protein C->D E Inject supernatant onto an HPLC system D->E F Separate EPSP and chorismate on a C18 column E->F G Detect and quantify peaks by UV absorbance (e.g., 274 nm) F->G H Calculate concentration based on a standard curve G->H

Figure 4. Workflow for the HPLC-based assay.

Protocol:

  • Reagent and Sample Preparation:

    • Prepare the enzymatic reaction as described for the phosphate release assay.

    • After the desired incubation time, stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or 1 M HCl).

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Prepare standard solutions of known concentrations of EPSP and chorismate for calibration.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient of a buffer (e.g., 50 mM potassium phosphate, pH 6.5) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector set to a wavelength where both EPSP and chorismate absorb (e.g., 274 nm).

  • Data Analysis:

    • Integrate the peak areas corresponding to EPSP and chorismate in the chromatograms.

    • Generate standard curves by plotting the peak area versus the concentration for both the substrate and the product.

    • Calculate the amount of chorismate produced and/or EPSP consumed in the enzymatic reaction.

LC-MS-Based Assay

This highly sensitive and specific method is particularly useful for complex biological samples or for detecting very low levels of enzyme activity.

Workflow:

LCMS_Assay_Workflow A Perform enzymatic reaction B Quench the reaction A->B C Prepare sample for injection (e.g., centrifugation, dilution) B->C D Inject sample onto an LC-MS/MS system C->D E Separate chorismate by liquid chromatography D->E F Detect and quantify chorismate by mass spectrometry E->F G Calculate concentration using an internal standard or standard curve F->G

Figure 5. Workflow for the LC-MS-based assay.

Protocol:

  • Sample Preparation:

    • The enzymatic reaction and quenching are performed similarly to the HPLC-based assay.

    • The use of an internal standard (e.g., a stable isotope-labeled chorismate) is recommended for accurate quantification.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A reverse-phase C18 or a HILIC column can be used depending on the method.

    • Mobile Phase: Typically a gradient of water and acetonitrile containing a modifier such as formic acid or ammonium acetate.

    • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operated in negative ion mode is commonly used for the detection of chorismate.

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument, targeting the specific precursor-to-product ion transition for chorismate.

  • Data Analysis:

    • The concentration of chorismate is determined by comparing the peak area of the analyte to that of the internal standard or by using a calibration curve generated from authentic standards.

IV. Kinetic Parameters of Chorismate Synthase

The kinetic parameters of chorismate synthase can vary depending on the source of the enzyme, the assay conditions, and the measurement technique used. A compilation of reported kinetic constants for chorismate synthase from different organisms is presented in Table 2. It is important to note that some of the available data in the search results pertains to chorismate mutase, a different enzyme that also utilizes chorismate.

Table 2: Kinetic Parameters of Chorismate-Utilizing Enzymes from Various Organisms

Organism Enzyme Km (µM) kcat (s-1) kcat/Km (M-1s-1) Assay Conditions Reference
Mycobacterium tuberculosisChorismate Mutase500 ± 50601.2 x 10537°C, pH 7.5[9]
Mycobacterium tuberculosisChorismate Mutase (in complex with MtDS)--2.4 x 105-[10]
Mycobacterium tuberculosisChorismate Mutase (standalone)--1.8 x 103-[10]
Escherichia coliChorismate Synthase---The reaction rate is 2 orders of magnitude slower with a fluoro-substituted substrate.[11]

Note: Specific kinetic data for chorismate synthase was limited in the initial search results, with more data available for the related enzyme, chorismate mutase. Further literature review is recommended for specific kinetic parameters of chorismate synthase from different organisms.

V. Conclusion

The choice of assay for measuring chorismate synthase activity is dependent on the specific experimental needs and available resources. The continuous spectrophotometric assay is a straightforward method for kinetic analysis in real-time. The malachite green-based phosphate release assay offers high sensitivity and is well-suited for high-throughput screening of inhibitors. HPLC and LC-MS-based methods provide direct and highly specific quantification of the substrate and product, with LC-MS being the most sensitive and robust technique, especially for complex samples. The coupled enzyme assay can be a highly sensitive alternative when direct detection is challenging. By understanding the principles and following the detailed protocols provided in these application notes, researchers can accurately and reliably measure chorismate synthase activity, facilitating the discovery and characterization of new inhibitors for this important drug and herbicide target.

References

Application Notes and Protocols for the Extraction and Purification of Chorismic Acid from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chorismic acid is a pivotal branch-point metabolite in the shikimate pathway, serving as the precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other essential aromatic compounds in bacteria, fungi, and plants.[1][2] Its unique chemical structure and central role in microbial metabolism make it a compound of significant interest for biochemical research and as a target for the development of novel antimicrobial agents. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from bacterial cultures, primarily focusing on methods developed for Klebsiella pneumoniae and engineered Escherichia coli strains.

Biosynthetic Pathway of this compound

This compound is synthesized via the shikimate pathway, which begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[3] A series of enzymatic reactions then leads to the formation of shikimate, which is subsequently converted to chorismate. Chorismate then serves as a substrate for various enzymes that direct its conversion into different aromatic compounds.

Chorismate_Biosynthesis PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP Synthase E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DAHP Synthase Shikimate_Pathway Shikimate Pathway (Multiple Steps) DAHP->Shikimate_Pathway Chorismate This compound Shikimate_Pathway->Chorismate Chorismate Synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Various Enzymes Folate Folate Chorismate->Folate Various Enzymes Ubiquinone Ubiquinone Chorismate->Ubiquinone Chorismate Lyase Other Other Aromatic Metabolites Chorismate->Other Various Enzymes Extraction_Workflow Culture Bacterial Cultivation (K. pneumoniae or E. coli) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Supernatant Collection of Supernatant (Contains Chorismate) Harvest->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Purification Purification Concentration->Purification Crystallization Crystallization Purification->Crystallization Method 1 HPLC HPLC Purification Purification->HPLC Method 2 IonExchange Ion-Exchange Chromatography Purification->IonExchange Method 3 Analysis Purity Analysis & Quantification (UV-Vis, LC-MS) Crystallization->Analysis HPLC->Analysis IonExchange->Analysis

References

Application Note: Spectrophotometric Determination of Chorismic Acid Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chorismic acid is a key biochemical intermediate in the shikimate pathway, serving as a precursor for the synthesis of aromatic amino acids and other essential metabolites in plants and microorganisms.[1][2][3][4] Accurate quantification of this compound is crucial for studying the kinetics of enzymes involved in this pathway, such as chorismate synthase and anthranilate synthase, and for screening potential inhibitors of these enzymes in drug development.[5][6][7] This application note provides a detailed protocol for the straightforward and rapid determination of this compound concentration using UV spectrophotometry.

Introduction

The spectrophotometric method relies on the intrinsic property of this compound to absorb ultraviolet (UV) light at a specific wavelength. The concentration of this compound in a solution can be determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • c is the concentration of the solute (in mol/L)

  • l is the path length of the cuvette (typically 1 cm)

This compound exhibits a distinct UV absorbance spectrum with a maximum absorbance peak around 272-275 nm.[8] This characteristic allows for its quantification in relatively pure samples or in reaction mixtures where the background absorbance of other components at this wavelength is minimal or can be corrected for.

Key Quantitative Data

The following table summarizes the essential physical and spectrophotometric properties of this compound for its quantification.

ParameterValueReference(s)
Molecular FormulaC₁₀H₁₀O₆[8]
Molecular Weight226.18 g/mol [8]
Wavelength of Maximum Absorbance (λmax)272 - 275 nm[8]
Molar Extinction Coefficient (ε) at λmax2630 M⁻¹cm⁻¹[8]
Molar Extinction Coefficient (ε) at λmax2700 M⁻¹cm⁻¹[8][9]

Note on Molar Extinction Coefficient: Different values for the molar extinction coefficient have been reported in the literature. It is recommended to use a consistent value for all calculations within a study. For high accuracy, determination of the extinction coefficient under the specific experimental conditions (buffer, pH) is advised.

Experimental Protocol: Spectrophotometric Quantification of this compound

This protocol outlines the steps for determining the concentration of this compound in an aqueous solution.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer capable of measuring absorbance at 274 nm.

  • Quartz or UV-transparent cuvettes (1 cm path length).

  • Micropipettes and tips.

  • This compound standard (if available, for creating a standard curve).

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, or 50 mM potassium phosphate, pH 7.5).[10][11] The choice of buffer should be consistent with the experimental conditions.

  • Deionized water.

2. Preparation of Reagents:

  • Buffer Solution: Prepare the desired buffer at the appropriate concentration and pH. Ensure the buffer components do not have significant absorbance at 274 nm.

  • This compound Solution (Sample): The this compound sample should be dissolved in the same buffer that will be used for the blank measurement. If the sample is from an enzymatic reaction, ensure the reaction has been stopped, and the sample is appropriately diluted to fall within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

3. Spectrophotometer Setup:

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable light source.[12]

  • Set the wavelength to 274 nm (or the specific λmax determined for your instrument and buffer).

4. Measurement Procedure:

  • Blank Measurement: Fill a clean cuvette with the buffer solution that was used to dissolve the this compound sample. Place the cuvette in the spectrophotometer and zero the absorbance. This step corrects for any background absorbance from the buffer and the cuvette itself.

  • Sample Measurement: Carefully rinse the same cuvette with the this compound solution or use a fresh, matched cuvette. Fill the cuvette with the this compound sample solution. Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or droplets.[12]

  • Place the sample cuvette in the spectrophotometer and record the absorbance reading at 274 nm.

  • If the absorbance reading is above the linear range of the instrument (e.g., > 1.0), dilute the sample with the buffer and repeat the measurement. Remember to account for the dilution factor in the final concentration calculation.

5. Calculation of this compound Concentration:

Using the Beer-Lambert law (A = εcl), rearrange the formula to solve for concentration (c):

c = A / (ε * l)

  • c: Concentration in Molarity (mol/L)

  • A: Measured absorbance at 274 nm

  • ε: Molar extinction coefficient of this compound (e.g., 2630 M⁻¹cm⁻¹)

  • l: Path length of the cuvette (typically 1 cm)

Example Calculation: If the measured absorbance is 0.526, using ε = 2630 M⁻¹cm⁻¹ and l = 1 cm: c = 0.526 / (2630 M⁻¹cm⁻¹ * 1 cm) = 0.0002 M or 200 µM.

Considerations and Troubleshooting

  • Purity of this compound: This method assumes that this compound is the primary absorbing species at 274 nm. Contaminants that absorb at this wavelength will lead to an overestimation of the concentration.[13]

  • pH and Buffer Effects: The UV absorbance spectrum of this compound can be influenced by pH. It is important to maintain a consistent pH and buffer system for all measurements.

  • Instability of this compound: this compound is unstable, especially in acidic conditions and at elevated temperatures, where it can degrade to prephenic acid or other byproducts.[9] Samples should be kept on ice and measured promptly after preparation.

  • Background Absorbance: In crude extracts or complex reaction mixtures, other components such as proteins or nucleotides may contribute to the absorbance at 274 nm. A proper blank, containing all components of the reaction mixture except this compound, should be used to correct for this background.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the spectrophotometric determination of this compound concentration.

Chorismic_Acid_Determination_Workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_buffer Prepare Buffer prep_sample Prepare/Dilute This compound Sample prep_buffer->prep_sample setup_spec Set Spectrophotometer to 274 nm blank Measure Blank (Buffer) setup_spec->blank measure Measure Sample Absorbance blank->measure calculate Calculate Concentration (Beer-Lambert Law) measure->calculate

Caption: Workflow for this compound quantification.

Signaling Pathway Context

This compound is a central branch-point metabolite in the shikimate pathway. Its concentration is tightly regulated and its fate is determined by several enzymes that lead to different biosynthetic branches. The accurate measurement of chorismate is critical for studying the kinetics of these enzymes.

Shikimate_Pathway_Context cluster_products Biosynthetic Products shikimate_pathway Shikimate Pathway (7 steps) chorismate_synthase Chorismate Synthase shikimate_pathway->chorismate_synthase chorismate This compound anthranilate_synthase Anthranilate Synthase chorismate->anthranilate_synthase chorismate_mutase Chorismate Mutase chorismate->chorismate_mutase paba_synthase PABA Synthase chorismate->paba_synthase isochorismate_synthase Isochorismate Synthase chorismate->isochorismate_synthase tryptophan Tryptophan phenylalanine Phenylalanine tyrosine Tyrosine folate Folate (via pABA) ubiquinone Ubiquinone chorismate_synthase->chorismate (produces) anthranilate_synthase->tryptophan chorismate_mutase->phenylalanine chorismate_mutase->tyrosine paba_synthase->folate isochorismate_synthase->ubiquinone

Caption: this compound as a key branch point.

Conclusion

The spectrophotometric determination of this compound is a rapid, simple, and cost-effective method for its quantification. By adhering to the protocol outlined in this application note, researchers can obtain reliable measurements of this compound concentration, which is essential for a wide range of biochemical and drug discovery applications targeting the shikimate pathway.

References

Application Notes and Protocols for the Quantification of Chorismic Acid using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chorismic acid is a key biochemical intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other important aromatic compounds in bacteria, fungi, plants, and apicomplexan parasites.[1] Due to its central role and the absence of this pathway in mammals, enzymes involved in chorismate metabolism are attractive targets for the development of novel antimicrobial agents and herbicides. Accurate and reliable quantification of this compound is therefore crucial for studying the kinetics of enzymes in the shikimate pathway, for metabolic engineering efforts to improve the production of aromatic compounds, and for screening potential enzyme inhibitors.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of this compound.[2][3] This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase HPLC.

Signaling Pathways and Experimental Workflow

The Shikimate Pathway

The following diagram illustrates the central position of this compound in the shikimate pathway.

Shikimate_Pathway PEP_E4P PEP + Erythrose-4-P DAHP DAHP PEP_E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate This compound EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Anthranilate Anthranilate Chorismate->Anthranilate Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Caption: The Shikimate Pathway leading to this compound.

General HPLC Experimental Workflow

The diagram below outlines the typical workflow for the quantification of this compound using HPLC.

HPLC_Workflow Sample Sample Collection (e.g., Bacterial Culture, Plant Tissue) Preparation Sample Preparation (Extraction, Centrifugation, Filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV Detection (274 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis Result Result (this compound Concentration) Analysis->Result

Caption: General workflow for this compound quantification by HPLC.

Experimental Protocols

This compound is a labile molecule, particularly in acidic conditions, and is also sensitive to heat.[2] Therefore, it is crucial to perform all sample preparation steps at low temperatures (e.g., on ice) and to analyze the samples as quickly as possible.

Sample Preparation from Bacterial Culture

This protocol is suitable for the extraction of this compound from bacterial cells, such as E. coli or Klebsiella pneumoniae.

Materials:

  • Bacterial culture

  • Ice-cold quenching solution (e.g., 60% methanol, -40°C)

  • Ice-cold extraction solvent (e.g., acetonitrile or methanol)

  • Centrifuge capable of refrigeration

  • Syringe filters (0.22 µm, compatible with organic solvents)

  • HPLC vials

Procedure:

  • Quenching: Rapidly quench the metabolic activity of a known volume of bacterial culture by mixing it with 2 volumes of ice-cold quenching solution.

  • Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., 4°C) to pellet the cells.

  • Extraction: Resuspend the cell pellet in a small volume of ice-cold extraction solvent. Vortex vigorously to ensure cell lysis and extraction of intracellular metabolites.

  • Protein Precipitation: Incubate the mixture on ice for a short period (e.g., 15 minutes) to allow for protein precipitation.

  • Clarification: Centrifuge the extract at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the sample immediately by HPLC or store it at -80°C for a short period.

Protocol 1: Isocratic Reversed-Phase HPLC

This protocol is adapted from a method used for the purification of this compound and is suitable for relatively clean samples.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: 20% Acetonitrile, 80% 0.1% Phosphoric Acid (H₃PO₄) in water. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 274 nm.[2]

  • Injection Volume: 10-20 µL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample or standard solution.

  • Run the analysis for a sufficient time to allow for the elution of this compound and any other components of interest.

  • Quantify the this compound peak by comparing its area to a standard curve prepared with known concentrations of purified this compound.

Protocol 2: Gradient Reversed-Phase HPLC

This gradient method is suitable for more complex samples where isocratic elution may not provide sufficient resolution of this compound from other components.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump and a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
10.08020
12.0595
15.0595
15.1982
20.0982

Procedure:

  • Equilibrate the column with the initial mobile phase composition (98% A, 2% B) until a stable baseline is obtained.

  • Inject the sample or standard.

  • Run the gradient program as described in the table.

  • Perform quantification based on a standard curve.

Data Presentation

The following tables summarize the key parameters for the described HPLC methods and provide an example of the quantitative data that should be generated during method validation. Note that the quantitative performance data are illustrative and will need to be determined experimentally for each specific application and instrument.

Table 1: HPLC Method Parameters for this compound Quantification
ParameterProtocol 1: Isocratic MethodProtocol 2: Gradient Method
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase 20% Acetonitrile, 80% 0.1% H₃PO₄A: 0.1% Formic Acid in Water; B: Acetonitrile
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 274 nmUV at 274 nm
Column Temp. 25°C30°C
Table 2: Illustrative Quantitative Performance Data
ParameterExpected Performance
Retention Time Method-dependent, requires experimental determination
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined (typically in the low µM range)
Limit of Quantification (LOQ) To be determined (typically in the low to mid µM range)
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Discussion and Further Considerations

  • Method Validation: It is essential to perform a full method validation for the chosen protocol, including assessments of linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[4]

  • Internal Standard: The use of an internal standard is recommended to improve the accuracy and precision of quantification, especially when significant sample manipulation is required.

  • Alternative Detection: While UV detection is robust and widely accessible, coupling HPLC to a mass spectrometer (LC-MS) can provide higher sensitivity and selectivity, which may be necessary for the analysis of very low concentrations of this compound or for unambiguous identification in complex matrices.[5]

  • Chorismate Stability: Given the instability of this compound, it is recommended to use freshly prepared standards and to keep samples and standards at low temperatures throughout the analytical process.[2] The pH of the mobile phase should also be carefully controlled to prevent degradation on the column.

References

Application Notes & Protocols: In Vitro Reconstitution of the Chorismic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a crucial seven-step metabolic route found in bacteria, fungi, plants, and some protozoans, but absent in mammals.[1] This pathway converts the central metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, a vital branch-point intermediate.[2][3] Chorismate serves as the precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), folate, and a wide array of secondary metabolites.[1][2][4] Its central role in producing essential compounds and its absence in humans make the enzymes of this pathway attractive targets for developing novel herbicides and antimicrobial agents.[1][5]

In vitro reconstitution of the chorismic acid biosynthesis pathway, using purified enzymes, offers a powerful cell-free platform for several applications.[6][7] It allows for the detailed kinetic analysis of individual enzymes and the overall pathway, helps identify rate-limiting steps, and provides a controlled environment for screening potential enzyme inhibitors without the complexity of a cellular system.[7][8] These notes provide a comprehensive guide to the components, quantitative data, and protocols required for the successful in vitro reconstitution of this essential metabolic pathway.

The this compound Biosynthesis Pathway

The conversion of PEP and E4P to chorismate involves seven enzymatic reactions catalyzed by six enzymes in organisms like E. coli.[2][9] In fungi, five of these steps are performed by a single pentafunctional enzyme complex called the AROM complex.[3] The pathway in bacteria, featuring monofunctional enzymes, is the most commonly reconstituted system.[3]

The seven key enzymatic steps are:

  • DAHP Synthase (aroG, aroF, aroH in E. coli): Catalyzes the condensation of PEP and E4P.[10]

  • 3-Dehydroquinate (DHQ) Synthase (aroB): Converts DAHP to 3-dehydroquinate.[11]

  • 3-Dehydroquinate (DHQ) Dehydratase (aroD): Dehydrates 3-dehydroquinate to 3-dehydroshikimate.[4]

  • Shikimate Dehydrogenase (aroE): Reduces 3-dehydroshikimate to shikimate.[11]

  • Shikimate Kinase (aroK, aroL): Phosphorylates shikimate to shikimate-3-phosphate.[1][11]

  • EPSP Synthase (aroA): Condenses shikimate-3-phosphate and another molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP).[1]

  • Chorismate Synthase (aroC): Catalyzes the final elimination of phosphate from EPSP to yield chorismate.[5][12]

Chorismic_Acid_Pathway cluster_start Central Metabolism PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP Synthase (aroG/F/H) DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Synthase (aroB) Shikimate Shikimate DHS->Shikimate DHQ Dehydratase (aroD) S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate Dehydrogenase (aroE) EPSP 5-Enolpyruvylshikimate-3-Phosphate (EPSP) S3P->EPSP Shikimate Kinase (aroK/L) Chorismate Chorismate EPSP->Chorismate EPSP Synthase (aroA) AAs Aromatic Amino Acids, Folate, etc. Chorismate->AAs Chorismate Synthase (aroC)

Caption: The seven-step shikimate pathway for this compound biosynthesis.

Quantitative Data: Enzyme Kinetics

The efficiency of the reconstituted pathway depends on the kinetic properties of each enzyme. The following table summarizes representative steady-state kinetic parameters for the enzymes from E. coli. These values are essential for optimizing enzyme concentrations in the in vitro system.

EnzymeGene (E. coli)Substrate(s)Km (µM)kcat (s-1)
DAHP Synthase aroGPEP, E4P4.5, 1.629
DHQ Synthase aroBDAHP483
DHQ Dehydratase aroD3-Dehydroquinate30150
Shikimate Dehydrogenase aroE3-Dehydroshikimate40600
Shikimate Kinase aroLShikimate, ATP200, 130310
EPSP Synthase aroAS3P, PEP1-5, 10-20115
Chorismate Synthase aroCEPSP2.550

Note: Kinetic parameters can vary significantly depending on the source organism and assay conditions.

Experimental Protocols

This section provides detailed methodologies for the expression and purification of shikimate pathway enzymes, the setup of the multi-enzyme reconstitution reaction, and the analysis of the final product, chorismate.

This protocol describes a general method for producing and purifying His-tagged shikimate pathway enzymes from E. coli.

  • Gene Cloning:

    • Synthesize or PCR-amplify the coding sequences for each enzyme (e.g., aroG, aroB, aroD, aroE, aroL, aroA, aroC from E. coli K-12).

    • Clone each gene into a suitable expression vector (e.g., pET-28a) containing an N- or C-terminal hexahistidine (His6) tag.

    • Verify the sequence of each construct by Sanger sequencing.

  • Protein Expression:

    • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a 50 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

    • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 20°C and continue to incubate for 16-18 hours to enhance protein solubility.

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice (e.g., 10 cycles of 30s ON, 30s OFF) to lyse the cells completely.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.

  • Affinity Chromatography (His-tag Purification):

    • Equilibrate a Ni-NTA affinity column with 5 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Buffer Exchange and Storage:

    • Pool the pure fractions and perform buffer exchange into a suitable Storage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Aliquot the purified enzymes, flash-freeze in liquid nitrogen, and store at -80°C.

This protocol details the setup of the multi-enzyme reaction to produce chorismate from initial precursors.

  • Reaction Mixture Preparation:

    • Prepare a 2X master mix of the reaction buffer and substrates. The final concentrations in a 100 µL reaction should be:

      • 50 mM Tris-HCl (pH 7.5)

      • 5 mM MgCl2

      • 1 mM ATP

      • 1 mM NADP+

      • 0.2 mM FMN (for monofunctional chorismate synthase)[12]

      • 2 mM Phosphoenolpyruvate (PEP)

      • 1 mM Erythrose-4-Phosphate (E4P)

    • Keep the master mix on ice.

  • Enzyme Addition:

    • On ice, add the seven purified enzymes to a microcentrifuge tube. The optimal concentration of each enzyme should be determined empirically but can be started in the range of 1-5 µM. Titration of each enzyme is recommended to identify and alleviate potential bottlenecks.[7]

    • Add nuclease-free water to reach 50 µL (for a final 100 µL reaction).

  • Initiating the Reaction:

    • Add 50 µL of the 2X reaction master mix to the tube containing the enzymes.

    • Mix gently by pipetting.

    • Incubate the reaction at 30°C.[13] Collect time points (e.g., 0, 15, 30, 60, 120 minutes) for analysis.

  • Stopping the Reaction:

    • To stop the reaction, add an equal volume of ice-cold methanol or 0.1 M HCl to the time-point aliquot. This will precipitate the enzymes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Collect the supernatant for analysis.

Chorismate is relatively unstable; therefore, rapid analysis is recommended.[14] A high-resolution mass spectrometry (HR-MS) based method provides high sensitivity and specificity for its detection.[5]

  • Instrumentation and Column:

    • Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

    • Employ a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Negative ESI Mode):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Expected Ion: Chorismate [M-H]- at m/z 225.0404.

  • Quantification:

    • Prepare a standard curve using a purified chorismate standard of known concentration.

    • Integrate the peak area of the extracted ion chromatogram (EIC) for m/z 225.0404 for both standards and samples.

    • Calculate the concentration of chorismate produced in the in vitro reaction based on the standard curve.

Experimental Workflow and Logic

The overall process for reconstituting the this compound pathway can be visualized as a logical workflow, from the initial genetic material to the final quantitative analysis.

Experimental_Workflow cluster_prep Preparation of Biocatalysts cluster_reaction In Vitro Reconstitution & Analysis cluster_output Outcome A 1. Gene Cloning (Shikimate Pathway Enzymes into pET Vectors) B 2. Recombinant Protein Expression (in E. coli BL21(DE3)) A->B C 3. Cell Lysis & Clarification B->C D 4. Ni-NTA Affinity Purification C->D E 5. Enzyme Quantification & QC (SDS-PAGE, Bradford) D->E F 6. Multi-Enzyme Reaction Setup (Substrates, Cofactors, Purified Enzymes) E->F G 7. Time-Course Incubation (e.g., at 30°C) F->G H 8. Reaction Quenching & Sample Prep G->H I 9. Chorismate Detection & Quantification (LC-HRMS) H->I J 10. Data Analysis (Yield, Rate Calculation) I->J K Kinetic Profile of Pathway J->K

Caption: Workflow for the in vitro reconstitution of the this compound pathway.

References

Isolating Chorismate-Utilizing Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Purification of Key Enzymes in Aromatic Amino Acid Biosynthesis

For researchers, scientists, and professionals in drug development, the isolation of pure, active chorismate-utilizing enzymes is a critical step in understanding fundamental biological pathways and identifying novel therapeutic targets. Chorismate stands at a pivotal branch point in the shikimate pathway, leading to the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), folate, and other essential metabolites.[1] This document provides detailed application notes and standardized protocols for the purification of key enzymes that catalyze the conversion of chorismate into various downstream products.

The Central Role of Chorismate

The shikimate pathway is essential in bacteria, fungi, plants, and some protists, but absent in mammals, making its enzymes attractive targets for the development of antimicrobial agents and herbicides.[1] Chorismate is the final product of the main trunk of this pathway and serves as the substrate for several enzymes that direct carbon flow into distinct biosynthetic branches.[1] Understanding the regulation and mechanism of these enzymes is crucial for deciphering cellular metabolism and for designing specific inhibitors.

A diagram illustrating the central role of chorismate and the reactions catalyzed by the enzymes discussed in these protocols is presented below.

Chorismate_Pathway cluster_products Products cluster_enzymes Chorismate-Utilizing Enzymes Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate AS Anthranilate Synthase (AS) Chorismate->AS L-glutamine CM Chorismate Mutase (CM) Chorismate->CM ICS Isochorismate Synthase (ICS) Chorismate->ICS PABS p-Aminobenzoate Synthase (PABS) Chorismate->PABS L-glutamine Tryptophan Tryptophan Phe_Tyr Phenylalanine / Tyrosine Salicylate_Enterobactin Salicylate / Enterobactin p_Aminobenzoate p-Aminobenzoate (Folate Precursor) AS->Tryptophan CM->Phe_Tyr via Prephenate ICS->Salicylate_Enterobactin PABS->p_Aminobenzoate

Caption: The Chorismate metabolic node.

Quantitative Data Summary

The following tables summarize key quantitative data for several purified chorismate-utilizing enzymes from various sources. This allows for a comparative overview of their properties.

Table 1: Purification Summary of Selected Chorismate-Utilizing Enzymes

EnzymeSource OrganismPurification FoldNative Molecular Weight (kDa)Subunit Molecular Weight (kDa)
Chorismate SynthaseEuglena gracilis1200110 - 13841.7
Chorismate SynthaseCorydalis sempervirens~100080.141.9
Anthranilate Synthase (Component I)Escherichia coli--60
Isochorismate Synthase (MenF)Escherichia coli--48
Chorismate MutaseSolanum tuberosum>1000--
PABA Synthase (PabB)Escherichia coli9--

Table 2: Kinetic Parameters of Selected Chorismate-Utilizing Enzymes

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)
PABA Synthase (PabB)Escherichia coliChorismate420.043
Isochorismate Synthase ICatharanthus roseusChorismate558-
Isochorismate Synthase IICatharanthus roseusChorismate319-
Chorismate MutasePinus pinaster (PpCM1)Chorismate-29.4
Chorismate MutasePinus pinaster (PpCM2)Chorismate-35
Chorismate Mutase (Tryptophan activated)Solanum tuberosumChorismate45-
Chorismate Mutase (No activator)Solanum tuberosumChorismate185-

Experimental Protocols

The following section provides detailed methodologies for the isolation and purification of chorismate-utilizing enzymes. A general workflow is depicted below, followed by specific protocols for different chromatography techniques.

Enzyme_Purification_Workflow Start Cell Culture/ Tissue Homogenate CellLysis Cell Lysis (e.g., Sonication, French Press) Start->CellLysis Centrifugation1 Centrifugation (Remove Debris) CellLysis->Centrifugation1 CrudeExtract Crude Extract Centrifugation1->CrudeExtract AmmoniumSulfate Ammonium Sulfate Precipitation (Optional) CrudeExtract->AmmoniumSulfate Centrifugation2 Centrifugation AmmoniumSulfate->Centrifugation2 Dialysis Dialysis/ Desalting Centrifugation2->Dialysis Chromatography Chromatography Steps (IEX, AC, SEC) Dialysis->Chromatography Analysis Purity Analysis (SDS-PAGE, Activity Assay) Chromatography->Analysis PureEnzyme Purified Enzyme Analysis->PureEnzyme

Caption: General workflow for enzyme purification.

Protocol 1: Preparation of Crude Cell Extract

This initial step is crucial for obtaining a high-quality starting material for subsequent purification.

  • Cell Lysis :

    • Resuspend cell pellets or tissue homogenates in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, and protease inhibitors).

    • Disrupt the cells using appropriate mechanical or chemical methods such as sonication, French press, or lysozyme treatment.[2]

  • Clarification :

    • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris, unbroken cells, and other insoluble material.[2]

    • Carefully collect the supernatant, which constitutes the crude extract.

Protocol 2: Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge.[3] This is often one of the first chromatographic steps.

  • Column Equilibration :

    • Equilibrate an anion-exchange (e.g., DEAE-Sepharose) or cation-exchange (e.g., CM-Sepharose) column with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 8.0). The choice of resin and buffer pH depends on the isoelectric point (pI) of the target enzyme.[3]

  • Sample Loading :

    • Load the dialyzed crude extract onto the equilibrated column.

  • Washing :

    • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elution :

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

    • Collect fractions and assay for the activity of the target enzyme.

Protocol 3: Affinity Chromatography (AC)

AC is a powerful technique that separates proteins based on specific binding interactions.[4]

  • Matrix Preparation :

    • Use a pre-packed column or couple a specific ligand to a chromatography matrix (e.g., CNBr-activated Sepharose). For some chorismate-utilizing enzymes, substrate analogs or inhibitors can be used as ligands.[5][6] For His-tagged recombinant proteins, a Nickel-NTA resin is commonly used.[7]

  • Column Equilibration :

    • Equilibrate the affinity column with a binding buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Loading :

    • Load the partially purified protein sample from the previous step onto the column.

  • Washing :

    • Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

  • Elution :

    • Elute the target protein by either changing the buffer conditions (e.g., pH, ionic strength) or by adding a competing ligand.[5][6] For His-tagged proteins, elution is typically achieved with a buffer containing imidazole.

    • Collect fractions and assay for activity.

Protocol 4: Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates proteins based on their molecular size.[8] It is often used as a final "polishing" step.

  • Column Equilibration :

    • Equilibrate a size-exclusion column (e.g., Superdex 75 or 200) with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).[9]

  • Sample Loading :

    • Concentrate the active fractions from the previous purification step.

    • Load a small volume of the concentrated sample onto the column.

  • Elution :

    • Elute the proteins with the equilibration buffer at a constant flow rate. Larger molecules will elute first.[8]

    • Collect fractions and analyze for purity (e.g., by SDS-PAGE) and activity.

Concluding Remarks

The protocols outlined above provide a general framework for the isolation of chorismate-utilizing enzymes. The specific details of the purification scheme, including the choice of chromatography resins and buffer conditions, may need to be optimized for each specific enzyme and source organism. Successful purification will yield highly active enzyme preparations that are suitable for detailed biochemical and structural characterization, paving the way for a deeper understanding of this critical metabolic pathway and the development of novel therapeutics.

References

Application Notes and Protocols for Utilizing Chorismic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chorismic acid is a key branch-point metabolite in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) and other aromatic compounds in bacteria, fungi, plants, and apicomplexan parasites.[1][2] Crucially, this pathway is absent in mammals, making the enzymes that utilize this compound attractive and validated targets for the development of novel antimicrobial agents, herbicides, and other therapeutics.[1][2][3] Enzyme inhibition assays using this compound as a substrate are fundamental tools for the discovery and characterization of new inhibitors targeting these essential pathways.

This document provides detailed application notes and standardized protocols for performing enzyme inhibition assays with chorismate-utilizing enzymes. It is intended to guide researchers, scientists, and drug development professionals in setting up and executing robust and reproducible experiments for inhibitor screening and characterization.

Key Chorismate-Utilizing Enzymes as Drug Targets

Several enzymes catalyze the conversion of chorismate into different downstream products, each representing a potential target for inhibition. The primary enzymes of interest include:

  • Chorismate Mutase (CM): Catalyzes the Claisen rearrangement of chorismate to prephenate, the first committed step in the biosynthesis of tyrosine and phenylalanine.[4][5][6][7]

  • Anthranilate Synthase (AS): Converts chorismate to anthranilate, a precursor for tryptophan biosynthesis.[3][8][9][10]

  • Isochorismate Synthase (ICS): Isomerizes chorismate to isochorismate, a precursor for the synthesis of siderophores, menaquinone, and salicylic acid.[3][8][11]

  • Salicylate Synthase (MbtI): Converts chorismate to salicylate, a key step in the biosynthesis of siderophores in some bacteria, such as Mycobacterium tuberculosis.[3][12]

  • 4-amino-4-deoxychorismate Synthase (ADCS): Catalyzes the formation of 4-amino-4-deoxychorismate, a precursor for folate biosynthesis.[3][13]

The structural and mechanistic similarities among these enzymes have spurred the development of inhibitors that can target multiple enzymes simultaneously.[3][13]

Biochemical Pathways and Experimental Workflow

The following diagrams illustrate the central role of this compound in the shikimate pathway and a general workflow for enzyme inhibition assays.

Shikimate_Pathway cluster_products Products Shikimate_Pathway Shikimate Pathway (7 steps) Chorismic_Acid This compound Shikimate_Pathway->Chorismic_Acid Prephenate Prephenate Chorismic_Acid->Prephenate Chorismate Mutase Anthranilate Anthranilate Chorismic_Acid->Anthranilate Anthranilate Synthase Isochorismate Isochorismate Chorismic_Acid->Isochorismate Isochorismate Synthase Salicylate Salicylate Chorismic_Acid->Salicylate Salicylate Synthase ADC 4-Amino-4-deoxychorismate Chorismic_Acid->ADC ADCS Tyrosine & Phenylalanine Tyrosine & Phenylalanine Prephenate->Tyrosine & Phenylalanine Tryptophan Tryptophan Anthranilate->Tryptophan Siderophores, Menaquinone,\nSalicylic Acid Siderophores, Menaquinone, Salicylic Acid Isochorismate->Siderophores, Menaquinone,\nSalicylic Acid Siderophores Siderophores Salicylate->Siderophores Folate Folate ADC->Folate

Caption: The central role of this compound in the shikimate pathway.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Expression & Purification Assay_Setup Set up reaction mixtures: Enzyme, Buffer, Inhibitor Enzyme_Prep->Assay_Setup Reagent_Prep Prepare Buffers, Substrate, & Inhibitor Solutions Reagent_Prep->Assay_Setup Initiate_Reaction Initiate reaction by adding this compound Assay_Setup->Initiate_Reaction Monitor_Reaction Monitor reaction progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate initial velocities Monitor_Reaction->Calculate_Rates Determine_Parameters Determine IC50 / Ki values Calculate_Rates->Determine_Parameters

Caption: A generalized workflow for enzyme inhibition assays.

Quantitative Data: Kinetic Parameters and Inhibitor Constants

The following table summarizes key kinetic parameters for several chorismate-utilizing enzymes and the inhibition constants for representative inhibitors. This data is essential for designing experiments and comparing the potency of new compounds.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)InhibitorKi (µM)IC50 (µM)Reference(s)
Chorismate MutaseMycobacterium tuberculosisThis compound--1.8 x 10³---[6]
Chorismate Mutase (activated)Mycobacterium tuberculosisThis compound--2.4 x 10⁵---[6]
Chorismate MutaseSaccharomyces cerevisiaeThis compound520014-Tyrosine--[4]
Anthranilate SynthaseSerratia marcescensThis compound---3-(1-carboxy-ethoxy) benzoic acid2.4-[9]
Anthranilate SynthaseStreptomyces venezuelaeThis compound8.2 ± 0.20.57 ± 0.02-Tryptophan11.1 ± 0.1-[10]
Isochorismate SynthaseEscherichia coliThis compound---Compound (ADCS inhibitor)56-[13]
Salicylate Synthase (MbtI)Mycobacterium tuberculosisThis compound---Various Compounds-100 (screening)[12]
ADCSEscherichia coliThis compound---Compound (combinatorial library hit)720-[13]

Note: Kinetic parameters can vary significantly depending on the specific assay conditions (pH, temperature, buffer composition). The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: General Expression and Purification of Chorismate-Utilizing Enzymes

This protocol provides a general framework for the expression and purification of recombinant chorismate-utilizing enzymes, which are often expressed in E. coli.

1. Expression: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest, often with an affinity tag (e.g., His-tag). b. Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C with shaking to an OD₆₀₀ of 0.4-0.6. c. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow the culture overnight at a lower temperature (e.g., 30°C). d. Harvest the cells by centrifugation and store the cell pellet at -20°C or proceed directly to purification.

2. Purification: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). b. Lyse the cells by sonication or using a French press. c. Clarify the lysate by centrifugation to remove cell debris. d. Purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). e. Further purify the protein using ion-exchange and/or size-exclusion chromatography to achieve high purity. f. Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: Continuous Spectrophotometric Assay for Chorismate Mutase

This assay continuously monitors the consumption of chorismate, which results in a decrease in absorbance at 274 nm.

1. Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5 (or 50 mM BTP, pH 7.5).[5][14]
  • This compound stock solution (concentration determined by absorbance at 274 nm, ε = 2630 M⁻¹cm⁻¹).[5][14]
  • Purified chorismate mutase enzyme.
  • Test inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO).

2. Procedure: a. Prepare a reaction mixture in a UV-transparent cuvette or 96-well plate containing the assay buffer and the desired concentration of the test inhibitor. b. Add the purified enzyme to the reaction mixture and incubate for a few minutes to allow for inhibitor binding. c. Initiate the reaction by adding this compound to a final concentration in the range of 10 to 1500 µM.[5][14] d. Immediately monitor the decrease in absorbance at 274 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.[5][14] e. Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. f. To determine kinetic parameters, repeat the assay at various substrate concentrations and fit the data to the Michaelis-Menten equation.[5][14] g. For inhibition studies, perform the assay at different inhibitor concentrations while keeping the substrate concentration constant to determine IC₅₀ values, or vary both substrate and inhibitor concentrations to determine the mode of inhibition and Kᵢ.

Protocol 3: Discontinuous (Stopped) Assay for Chorismate Mutase

This assay is useful when the reaction components interfere with direct spectrophotometric monitoring. The reaction is stopped, and the product, prephenate, is converted to phenylpyruvate, which can be quantified.

1. Reagents:

  • Reaction Buffer: 100 mM Tris, pH 7.6, 2 mM EDTA, 20 mM DTT.[4]
  • This compound stock solution.
  • Purified chorismate mutase enzyme.
  • Test inhibitor stock solution.
  • Stopping Solution: 1 M HCl.[4]
  • Development Solution: 2.5 N NaOH.[15]

2. Procedure: a. Prepare reaction volumes (e.g., 250 µL) containing the reaction buffer, enzyme, and test inhibitor.[4] b. Pre-warm the reaction mixtures and chorismate solution to the assay temperature (e.g., 30°C or 37°C).[4][15] c. Start the reaction by adding this compound (e.g., in a range from 0.25 to 10 mM).[4] d. After a specific time (e.g., 20 minutes), stop the reaction by adding an equal volume of 1 M HCl.[4][15] e. Incubate for a further 15 minutes at 37°C to facilitate the non-enzymatic conversion of prephenate to phenylpyruvate.[15] f. Add the development solution (e.g., 700 µL of 2.5 N NaOH) to form the phenylpyruvate chromophore.[15] g. Measure the absorbance at 320 nm to determine the concentration of phenylpyruvate formed.[15] h. Include a blank reaction (without enzyme) to account for the spontaneous conversion of chorismate to prephenate.[15]

Protocol 4: Fluorimetric Assay for Salicylate Synthase (MbtI)

This continuous assay is based on the formation of the fluorescent product, salicylate.

1. Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂.[12]
  • This compound stock solution.
  • Purified MbtI enzyme (e.g., 1-2 µM).[12]
  • Test inhibitor stock solution.

2. Procedure: a. In a fluorometer cuvette, prepare a final volume (e.g., 400 µL) containing the assay buffer, enzyme, and the desired concentration of the test inhibitor.[12] b. Start the reaction by adding this compound (e.g., 50 µM for initial screening).[12] c. Monitor the increase in fluorescence at an emission wavelength of 420 nm with excitation at 305 nm at 37°C.[12] d. Determine the initial reaction rates from the linear phase of the fluorescence signal. e. For IC₅₀ and Kᵢ determinations, perform the assay at varying concentrations of inhibitor and substrate as described in Protocol 2.

Mechanism of Inhibition

Understanding the mechanism of inhibition is crucial for lead optimization in drug discovery. The following diagram illustrates a common mechanism, competitive inhibition, where the inhibitor binds to the active site of the enzyme, preventing substrate binding.

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) (this compound) I Inhibitor (I) ES->E (k-1) P Product (P) ES->P (kcat) EI->E P->E + E

Caption: A diagram of competitive enzyme inhibition.

Conclusion

The enzymes of the shikimate pathway that utilize this compound are compelling targets for the development of new drugs and herbicides. The protocols and data presented in these application notes provide a solid foundation for researchers to establish robust enzyme inhibition assays. By employing these standardized methods, scientists can effectively screen for and characterize novel inhibitors, contributing to the advancement of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Chorismic Acid Instability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the inherent instability of chorismic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a key biochemical intermediate produced in the shikimate pathway in plants, bacteria, fungi, and other microorganisms.[1][2][3][4] It serves as a critical branch-point for the biosynthesis of essential aromatic compounds, including the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and ubiquinone.[1][2][3][4] Its unique chemical structure makes it a precursor for a wide variety of secondary metabolites.

Q2: Why is this compound considered unstable in aqueous solutions?

This compound possesses a vinyl ether linkage and a cyclohexadiene ring, which are susceptible to chemical rearrangement and decomposition, particularly in aqueous environments. This inherent instability can lead to the formation of various degradation products, complicating experimental results and affecting the accuracy of enzymatic assays.[5][6] The lability of chorismate can result in the accumulation of contaminants during storage and experimental procedures.[5]

Q3: What are the main degradation pathways of this compound?

The degradation of this compound is highly dependent on pH and temperature. The two primary non-enzymatic degradation pathways are:

  • Conversion to Prephenic Acid: Through a Claisen rearrangement, this compound can spontaneously convert to prephenic acid. This reaction can occur even at neutral pH and physiological temperatures.[6][7][8]

  • Aromatization: Under acidic or basic conditions, especially when heated, this compound can undergo aromatization to form more stable aromatic compounds.

Q4: What are the common degradation products of this compound?

The specific degradation products depend on the conditions:

  • Acidic Conditions (with heating): Heating this compound in dilute acid (e.g., 0.05 M HCl at 100°C) primarily yields 4-hydroxybenzoic acid, phenylpyruvic acid, and 3,4-dihydro-3,4-dihydroxybenzoic acid. In stronger acid (e.g., 1 M HCl), the products are 4-hydroxybenzoic acid, phenylpyruvic acid, and 3-hydroxybenzoic acid.

  • Basic Conditions (with heating): Heating in a basic solution (e.g., 1 M NaOH) results in the formation of 4-hydroxybenzoic acid, 4-hydroxyphenyllactic acid, and 3-(1′-carboxyvinyloxy)benzoic acid.

  • Neutral/Physiological Conditions: At physiological pH and temperature (e.g., 37°C), the main non-enzymatic degradation product is prephenic acid, which can further decompose to phenylpyruvic acid.[1][6]

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible results in my enzyme assay.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions: Due to its instability, it is highly recommended to prepare fresh aqueous solutions of this compound for each experiment.

    • Check storage conditions: Solid this compound should be stored at -20°C or below.[5] Aqueous stock solutions, if not used immediately, should be stored in small aliquots at -80°C and thawed on ice just before use. Avoid repeated freeze-thaw cycles.

    • Assess purity: If possible, check the purity of your this compound stock using HPLC-UV. Contaminating degradation products can interfere with enzymatic assays.[5]

Problem 2: High background signal in my spectrophotometric assay.

  • Possible Cause: Presence of aromatic degradation products that absorb at similar wavelengths to the substrate or product.

  • Troubleshooting Steps:

    • Monitor at an appropriate wavelength: Chorismate has a characteristic UV absorbance maximum around 274-275 nm.[5][6] Some assays monitor the disappearance of chorismate at this wavelength. However, if degradation products like phenylpyruvic acid are present, they can increase the background absorbance.

    • Use a blank control: Always include a control reaction without the enzyme to measure the rate of non-enzymatic degradation of chorismate under your assay conditions. Subtract this rate from the rate of the enzyme-catalyzed reaction.

    • Purify the this compound: If significant contamination is suspected, purify the this compound using preparative HPLC immediately before use.[5]

Problem 3: The enzyme activity appears to be lower than expected.

  • Possible Cause: The actual concentration of active this compound in your stock solution is lower than calculated due to degradation.

  • Troubleshooting Steps:

    • Quantify the stock solution before each use: Determine the concentration of your this compound solution spectrophotometrically using its molar extinction coefficient (ε = 2630 M⁻¹cm⁻¹ at 274 nm) immediately before setting up your reactions.[5]

    • Minimize incubation times: Design your experiments to have the shortest possible incubation times to reduce the extent of non-enzymatic degradation during the assay.

    • Optimize buffer conditions: While specific data on the effect of different buffers is limited, it is advisable to work at a pH where this compound exhibits greater stability, if compatible with your enzyme of interest. Generally, neutral to slightly alkaline pH is preferable to acidic conditions for short-term stability.

Data on this compound Stability

Table 1: Qualitative Stability of this compound in Aqueous Solution

ConditionStabilityPrimary Degradation Pathway
pH
Acidic (pH < 6)LowAromatization to phenylpyruvic acid and hydroxybenzoic acids
Neutral (pH 7.0-7.5)ModerateSlow conversion to prephenic acid
Alkaline (pH > 8)Moderate to LowConversion to prephenic acid and 4-hydroxybenzoate (at elevated temperatures)
Temperature
Frozen (≤ -20°C, solid)High (months)-
Frozen (≤ -20°C, aqueous solution)Good (up to 1 week)[5]Minimal
Refrigerated (4°C, aqueous solution)Low (hours to days)Slow degradation
Room Temperature (~25°C, aqueous solution)Very Low (minutes to hours)Conversion to prephenate
37°C (aqueous solution)Very LowAppreciable conversion to prephenic acid[1]

Table 2: Degradation Products of this compound under Different Conditions

ConditionMajor Degradation Products
0.05 M HCl, 100°C, 10 min4-hydroxybenzoic acid, Phenylpyruvic acid, 3,4-dihydro-3,4-dihydroxybenzoic acid
1 M HCl, 100°C4-hydroxybenzoic acid, Phenylpyruvic acid, 3-hydroxybenzoic acid
1 M NaOH, 100°C4-hydroxybenzoic acid, 4-hydroxyphenyllactic acid, 3-(1'-carboxyvinyloxy)benzoic acid
pH 8, 50 mM Sodium Phosphate, 70°C, 1 hrPrephenic acid[1]
pH < 6Phenylpyruvic acid (from prephenate)[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Chorismate-Utilizing Enzymes (e.g., Chorismate Mutase)

This protocol is a general guideline and may need to be optimized for specific enzymes.

  • Preparation of Reagents:

    • Prepare a suitable buffer (e.g., 50 mM Potassium Phosphate, pH 7.5).

    • Prepare a stock solution of this compound in the assay buffer immediately before use.

    • Determine the accurate concentration of the this compound stock solution by measuring its absorbance at 274 nm (ε = 2630 M⁻¹cm⁻¹).

    • Prepare the enzyme solution in the assay buffer.

  • Assay Procedure:

    • Set up the reaction mixture in a UV-transparent cuvette or 96-well plate. A typical reaction mixture may contain:

      • Assay buffer

      • This compound (at a desired final concentration)

      • Any other required co-factors or substrates

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C).

    • Initiate the reaction by adding the enzyme solution.

    • Immediately monitor the decrease in absorbance at 274 nm over time using a spectrophotometer.

    • Set up a blank reaction containing all components except the enzyme to measure and correct for the non-enzymatic degradation of chorismate.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Subtract the rate of the blank reaction from the rate of the enzymatic reaction.

    • Use the molar extinction coefficient of chorismate to convert the change in absorbance per unit time to the rate of substrate consumption.

Protocol 2: HPLC Analysis of this compound Purity and Degradation

  • Instrumentation and Columns:

    • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • A reverse-phase C18 column is commonly used.[5]

  • Mobile Phase:

    • A common mobile phase is a mixture of acetonitrile and a dilute acid, such as 0.1% phosphoric acid.[5] The exact composition may need to be optimized. An isocratic elution is often sufficient.[5]

  • Sample Preparation:

    • Dissolve a small amount of solid this compound in the mobile phase or a compatible solvent.

    • For analyzing degradation in an aqueous solution, the sample can often be injected directly after filtration.

  • Analysis:

    • Inject the sample onto the HPLC column.

    • Monitor the elution profile at 274 nm.

    • This compound should elute as a distinct peak. The presence of other peaks indicates impurities or degradation products.

    • Peak purity can be assessed using a diode array detector by comparing the UV spectra across the peak.

Visualizations

chorismate_degradation_pathway chorismate This compound prephenate Prephenic Acid chorismate->prephenate Spontaneous (Claisen Rearrangement) aromatic_products Aromatic Products (e.g., 4-Hydroxybenzoic Acid) chorismate->aromatic_products Acid/Base + Heat phenylpyruvate Phenylpyruvic Acid prephenate->phenylpyruvate Spontaneous (especially at pH < 6)

Caption: Non-enzymatic degradation pathways of this compound in aqueous solutions.

experimental_workflow_chorismate_assay cluster_prep Preparation cluster_assay Assay cluster_control Control cluster_analysis Data Analysis prep_chorismate Prepare Fresh Chorismate Solution quantify_chorismate Quantify Chorismate (A274 nm) prep_chorismate->quantify_chorismate setup_reaction Set up Reaction (Buffer, Chorismate) quantify_chorismate->setup_reaction prep_enzyme Prepare Enzyme Solution initiate_reaction Initiate with Enzyme prep_enzyme->initiate_reaction pre_incubate Pre-incubate setup_reaction->pre_incubate pre_incubate->initiate_reaction monitor_absorbance Monitor A274 nm initiate_reaction->monitor_absorbance calculate_rates Calculate Initial Rates monitor_absorbance->calculate_rates setup_blank Set up Blank (No Enzyme) monitor_blank Monitor A274 nm setup_blank->monitor_blank monitor_blank->calculate_rates correct_for_blank Correct for Blank calculate_rates->correct_for_blank determine_activity Determine Enzyme Activity correct_for_blank->determine_activity

Caption: General workflow for a spectrophotometric enzyme assay using this compound.

References

Technical Support Center: Enhancing Chorismate Yield via the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when engineering the shikimate pathway to enhance chorismate yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary bottleneck in the shikimate pathway for chorismate production?

A1: The initial enzymatic step, the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), is a major rate-limiting step.[1][2] This reaction is catalyzed by DAHP synthase, which is often subject to feedback inhibition by aromatic amino acids (tyrosine, phenylalanine, and tryptophan).[1][2][3]

Q2: How can I increase the supply of the initial precursors, PEP and E4P?

A2: To enhance the availability of PEP and E4P, several strategies can be employed:

  • Overexpression of tktA: This gene encodes transketolase, which can boost the production of E4P from the pentose phosphate pathway.[1][2][4]

  • Overexpression of ppsA: This gene encodes PEP synthase, which converts pyruvate to PEP, thereby increasing the PEP pool.[5]

  • Inactivation of the PEP:carbohydrate phosphotransferase system (PTS): The PTS consumes PEP during glucose uptake.[4][5] Replacing it with a non-PTS glucose transport system, such as one utilizing galactose permease (galP) and glucokinase (glk), can conserve PEP for the shikimate pathway.[6][7]

Q3: What are feedback-resistant (fbr) enzymes and why are they important?

A3: Feedback-resistant enzymes are mutated versions of native enzymes that are no longer inhibited by the end products of the pathway. In the context of the shikimate pathway, using feedback-resistant DAHP synthase variants (e.g., aroGfbr, aroFfbr) is crucial to prevent the shutdown of the pathway even when aromatic amino acids accumulate.[1][2][7] In Saccharomyces cerevisiae, a common feedback-resistant variant of DAHP synthase is ARO4K229L.[2]

Q4: Which genes in the shikimate pathway are beneficial to overexpress to increase flux towards chorismate?

A4: Besides the initial enzyme DAHP synthase, overexpression of other pathway enzymes can help pull the metabolic flux towards chorismate. Key targets for overexpression include:

  • aroB (3-dehydroquinate synthase)[1][2]

  • aroD (3-dehydroquinate dehydratase)[6][8]

  • aroE (shikimate dehydrogenase)[2][6][8]

  • aroL (shikimate kinase)[2]

Q5: How can I prevent the diversion of chorismate to other downstream pathways?

A5: Chorismate is a critical branch-point metabolite leading to the synthesis of aromatic amino acids and other compounds.[1][3][9] To channel the flux specifically towards a desired product derived from chorismate, it is often necessary to block competing pathways. This can be achieved by deleting or knocking down the genes encoding the first enzyme in each competing branch, such as:

  • pheA (chorismate mutase / prephenate dehydratase for phenylalanine synthesis)[2][6]

  • tyrA (chorismate mutase / prephenate dehydrogenase for tyrosine synthesis)[2][6]

  • trpE (anthranilate synthase for tryptophan synthesis)[1]

  • ubiC (chorismate pyruvate-lyase for ubiquinone synthesis)[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low chorismate yield despite overexpression of pathway genes. Feedback inhibition of DAHP synthase: The native enzyme is likely being inhibited by the accumulation of aromatic amino acids.[1][2][3]Replace the native DAHP synthase with a feedback-resistant variant (e.g., aroGfbr, aroFfbr).[1][2]
Limited precursor supply: Insufficient levels of PEP and/or E4P are bottlenecking the pathway.[4][10]Overexpress tktA to increase E4P and consider using a non-PTS system for glucose uptake to conserve PEP.[2][4][6] Overexpressing ppsA can also boost PEP levels.[5]
Accumulation of an intermediate metabolite (e.g., 3-dehydroshikimate). Downstream enzyme is rate-limiting: The enzyme responsible for converting the accumulated intermediate is not efficient enough.Overexpress the gene encoding the enzyme immediately downstream of the accumulated intermediate. For example, if 3-dehydroshikimate accumulates, overexpress aroE (shikimate dehydrogenase).[2]
High production of unwanted aromatic amino acids instead of the target chorismate-derived product. Chorismate is being diverted to competing pathways: The native pathways for phenylalanine, tyrosine, and tryptophan synthesis are still active.[6][8]Delete or knock down the genes encoding the first step of the competing pathways, such as pheA, tyrA, and trpE.[2][6]
Poor cell growth after genetic modifications. Metabolic burden: Overexpression of multiple genes can place a significant metabolic load on the cells.Use tunable promoters to control the expression levels of the engineered genes. Optimize codon usage of the heterologous genes for the host organism.
Deletion of essential pathway: Knocking out genes like pheA and tyrA can lead to auxotrophy for phenylalanine and tyrosine.[6]Supplement the growth medium with the specific aromatic amino acids for which the organism is now auxotrophic.

Quantitative Data Summary

The following tables summarize the impact of various genetic modifications on the production of shikimate pathway-derived compounds.

Table 1: Engineering Strategies in E. coli to Enhance Shikimate Pathway Flux

Target ProductKey Genetic ModificationsHost StrainTiter/YieldReference
cis,cis-Muconic acidOverexpression of tktA, aroFfbr, aroB; Deletion of aroEE. coli36.8 g/L[1][2]
cis,cis-Muconic acidDeletion of ptsH, ptsI, crr, pykF; Overexpression of aroFfbr, aroE, aroL, ubiC, pobA, aroYE. coli170 mg/L[2]
L-TryptophanOverexpression of aroE, aroDE. coli53.65 g/L[6][8]
ShikimateNon-PTS glucose uptake, deletion of aroL, ydiB, shiA, ydiN, overexpression of aroB, aroGfbr, tktA, and fusion of aroD-aroEE. coli60.31 g/L[7]

Table 2: Engineering Strategies in S. cerevisiae to Enhance Shikimate Pathway Flux

Target ProductKey Genetic ModificationsHost StrainTiter/YieldReference
p-Hydroxybenzoic acid (pHBA)Deletion of ARO7, TRP3; Expression of ARO4K229L, aroL, ubiCS. cerevisiae0.15 g/L[2]
p-Aminobenzoic acid (pABA)Overexpression of feedback-resistant ARO4 and other pathway genesS. cerevisiae237 mg/L[2]
TyrosolDisruption of pdc1, expression of PcAASsyn, and heterologous expression of EcTyrAM53I/A354VS. cerevisiae126.74 mg/g DCW[11]

Experimental Protocols

Protocol 1: Overexpression of a Feedback-Resistant DAHP Synthase (aroGfbr) in E. coli

  • Gene Amplification: Amplify the aroGfbr gene from a template plasmid or synthetically order the gene with appropriate restriction sites. Use high-fidelity DNA polymerase for PCR.

  • Vector Preparation: Digest a suitable expression vector (e.g., pTrc99a, pET series) with the corresponding restriction enzymes.

  • Ligation: Ligate the amplified aroGfbr fragment into the prepared vector.

  • Transformation: Transform the ligation mixture into a competent E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression).

  • Verification: Select for positive transformants on appropriate antibiotic plates. Verify the correct insertion by colony PCR and Sanger sequencing.

  • Protein Expression: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight. Subculture into fresh medium and grow to an OD600 of 0.4-0.6. Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate for a specified time at a suitable temperature (e.g., 4-16 hours at 30°C).

  • Analysis: Confirm protein overexpression by SDS-PAGE and assess the impact on chorismate or a downstream product accumulation using HPLC or LC-MS.

Protocol 2: Deletion of a Competing Pathway Gene (pheA) in E. coli using Lambda Red Recombination

  • Primer Design: Design primers to amplify a selectable marker (e.g., kanamycin resistance cassette) flanked by 40-50 bp homology arms corresponding to the regions immediately upstream and downstream of the pheA gene.

  • Amplification of Deletion Cassette: Perform PCR to amplify the resistance cassette with the homology arms.

  • Preparation of Electrocompetent Cells: Grow the target E. coli strain harboring the pKD46 plasmid (expressing the Lambda Red recombinase) at 30°C in SOB medium to an OD600 of ~0.4. Add L-arabinose to induce the recombinase and continue growth to an OD600 of 0.6-0.8. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.

  • Electroporation: Electroporate the purified PCR product (deletion cassette) into the prepared electrocompetent cells.

  • Selection and Verification: Plate the cells on LB agar with kanamycin at 37°C (to cure the pKD46 plasmid, which is temperature-sensitive). Verify the gene deletion by colony PCR using primers flanking the pheA locus.

  • Curing the Resistance Marker (Optional): If required, the resistance cassette can be removed using a helper plasmid expressing the FLP recombinase which recognizes the FRT sites flanking the cassette.

Visualizations

Shikimate_Pathway cluster_enzymes PEP Phosphoenolpyruvate (PEP) DAHP DAHP aroG_F_H aroG/F/H (DAHP synthase) E4P Erythrose-4-Phosphate (E4P) DHQ 3-Dehydroquinate DAHP->DHQ aroB DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate-3-Phosphate Shikimate->S3P aroK/L EPSP EPSP S3P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC AAA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAA Other Other Products (e.g., Folate, Ubiquinone) Chorismate->Other aroG_F_H->DAHP aroB aroB aroD aroD aroE aroE aroK_L aroK/L aroA aroA aroC aroC AAA->aroG_F_H Feedback Inhibition

Caption: The Shikimate Pathway leading to Chorismate.

Experimental_Workflow cluster_precursor Increase Precursor Supply cluster_pathway Enhance Pathway Flux cluster_competing Block Competing Pathways overexpress_tktA Overexpress tktA (More E4P) fbr_DAHPS Use feedback-resistant DAHP synthase (aroGfbr) overexpress_tktA->fbr_DAHPS non_PTS Implement non-PTS glucose uptake (conserve PEP) non_PTS->fbr_DAHPS overexpress_pathway Overexpress key pathway enzymes (aroB, aroE, aroL) fbr_DAHPS->overexpress_pathway delete_pheA Delete pheA (block Phe synthesis) overexpress_pathway->delete_pheA delete_tyrA Delete tyrA (block Tyr synthesis) overexpress_pathway->delete_tyrA engineered_strain Engineered High-Yield Strain delete_pheA->engineered_strain delete_tyrA->engineered_strain start Start with Wild-Type Strain start->overexpress_tktA start->non_PTS

Caption: A typical experimental workflow for engineering high chorismate yield.

Troubleshooting_Logic start Low Chorismate Yield? check_precursors Analyze precursor levels (PEP, E4P) start->check_precursors check_intermediates Analyze pathway intermediates start->check_intermediates check_byproducts Analyze byproducts (e.g., Phe, Tyr) start->check_byproducts low_precursors Precursors Low? check_precursors->low_precursors intermediate_accum Intermediate Accumulating? check_intermediates->intermediate_accum high_byproducts Byproducts High? check_byproducts->high_byproducts solution_precursors Overexpress tktA/ppsA, Implement non-PTS low_precursors->solution_precursors Yes solution_fbr Use feedback-resistant DAHP synthase low_precursors->solution_fbr No, check feedback solution_intermediates Overexpress downstream enzyme intermediate_accum->solution_intermediates Yes solution_byproducts Delete competing pathway genes high_byproducts->solution_byproducts Yes

References

Shikimate Pathway Enzyme Feedback Inhibition: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the feedback inhibition of enzymes in the shikimate pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of feedback inhibition in the microbial shikimate pathway?

A1: In microorganisms, the shikimate pathway is primarily regulated by feedback inhibition of the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS).[1][2][3] The three aromatic amino acid end products—phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp)—allosterically inhibit different isozymes of DAHPS. For example, Escherichia coli has three DAHPS enzymes: AroF is inhibited by Tyr, AroG by Phe, and AroH by Trp.[1][4][5] This allows the cell to regulate the carbon flow into the pathway based on the availability of these essential amino acids.

Q2: How does feedback regulation of the shikimate pathway in plants differ from that in microbes?

A2: The regulation in plants is more complex and less reliant on direct feedback inhibition of DAHPS by aromatic amino acids.[1][2] While microbial DAHPS is strongly inhibited by Phe, Tyr, and Trp, plant DAHPS enzymes are generally not subject to the same level of allosteric control by these amino acids.[4][5][6] Instead, regulation in plants appears to occur more at the level of gene expression.[2][6] Additionally, some plant DAHPS isoforms are inhibited by other pathway intermediates, such as chorismate and caffeate.[1] This difference is likely due to the fact that in plants, the shikimate pathway provides precursors for a vast array of secondary metabolites beyond just aromatic amino acids.[1][7]

Q3: Which enzymes in the shikimate pathway, besides DAHPS, are known to be regulated by feedback inhibition?

A3: Besides DAHPS, other key enzymes are subject to feedback regulation, particularly at branch points. The enzymes chorismate mutase (CM) and anthranilate synthase (AS) are critical regulatory points.[6]

  • Anthranilate synthase (AS) , the first enzyme in the tryptophan-specific branch, is feedback-inhibited by tryptophan.[6]

  • Chorismate mutase (CM) , which catalyzes the conversion of chorismate to prephenate for Phe and Tyr synthesis, can be inhibited by these amino acids.[8]

  • In some bacteria like Corynebacterium glutamicum, the activity of chorismate mutase is regulated through its interaction with DAHPS. This complex formation makes both enzymes susceptible to feedback regulation by aromatic amino acids.[8][9]

Q4: What is inter-enzyme allosteric regulation and how does it apply to the shikimate pathway?

A4: Inter-enzyme allosteric regulation is a mechanism where the binding of an effector molecule to one enzyme influences the activity of another enzyme, typically through the formation of a protein complex. A notable example is in Corynebacterium glutamicum, where DAHPS (CgDS) and chorismate mutase (CgCM) form a complex.[8][9] The binding of Phe and Tyr to the DAHPS subunit inhibits the activity of the chorismate mutase in the complex, while the binding of Trp activates it.[8] This allows for a coordinated regulation of the pathway flow in response to the cellular needs for different aromatic compounds.

Troubleshooting Guides

Issue 1: No or low DAHPS enzyme activity detected in my plant extract assay.

  • Possible Cause 1: Inappropriate buffer or assay conditions.

    • Solution: Ensure the assay buffer is at room temperature, as ice-cold buffers can reduce enzyme activity. Verify that the pH and ionic strength of your buffer are optimal for the specific plant DAHPS isoform you are studying.[10]

  • Possible Cause 2: Presence of endogenous inhibitors in the crude extract.

    • Solution: Plants produce a wide variety of secondary metabolites that can inhibit enzyme activity. Consider partial purification of your enzyme using methods like ammonium sulfate precipitation or affinity chromatography to remove these inhibitors.

  • Possible Cause 3: Substrate degradation.

    • Solution: Phosphoenolpyruvate (PEP) and Erythrose-4-phosphate (E4P) can be unstable. Prepare substrate solutions fresh before each experiment and store them appropriately.

  • Possible Cause 4: Incorrect wavelength for detection.

    • Solution: Double-check the recommended wavelength for spectrophotometric detection in your chosen protocol. Ensure the plate reader or spectrophotometer filters are set correctly.[10]

Issue 2: My feedback-inhibition assay shows inconsistent results for a specific DAHPS isozyme.

  • Possible Cause 1: Pipetting errors or improper mixing.

    • Solution: When preparing reaction mixtures with multiple components, create a master mix to minimize pipetting variability. Ensure all components, especially viscous enzyme solutions, are thoroughly mixed before aliquoting.[10]

  • Possible Cause 2: Contamination of inhibitor stock solutions.

    • Solution: Prepare fresh stock solutions of your inhibitors (Phe, Tyr, Trp). Ensure the purity of the amino acid stocks, as contaminants could interfere with the assay.

  • Possible Cause 3: Enzyme instability.

    • Solution: The stability of purified enzymes can vary. Include a stabilizer like glycerol or BSA in your enzyme storage buffer. Avoid repeated freeze-thaw cycles. Perform a time-course experiment to ensure you are measuring the initial velocity of the reaction where it is linear.

Issue 3: I am trying to express and purify a feedback-resistant mutant of a shikimate pathway enzyme, but it shows low yield or is inactive.

  • Possible Cause 1: Misfolding of the mutant protein.

    • Solution: The mutation may have disrupted the overall protein structure. Try expressing the protein at a lower temperature (e.g., 16-20°C) to slow down protein synthesis and promote proper folding. Co-expression with molecular chaperones might also be beneficial.

  • Possible Cause 2: Formation of inclusion bodies.

    • Solution: High-level expression can lead to the aggregation of the recombinant protein into insoluble inclusion bodies. Optimize expression conditions by using a lower concentration of the inducer (e.g., IPTG) or a weaker expression vector. Test different bacterial strains optimized for soluble protein expression.

  • Possible Cause 3: The mutation affects the active site.

    • Solution: While the goal is to alter the allosteric site, the mutation might have inadvertently affected the catalytic site. Re-examine the protein structure or use predictive modeling to assess the potential impact of the mutation on the active site geometry.[11]

Quantitative Data Summary

Table 1: Inhibition of Arabidopsis thaliana DAHP Synthase (AthDHS) Isoforms.

InhibitorTarget EnzymeIC50 Value (µM)Notes
TyrosineAthDHS2~200AthDHS1 and AthDHS3 are not significantly inhibited.
TryptophanAthDHS2~300AthDHS1 and AthDHS3 are not significantly inhibited.
ChorismateAthDHS1~100Inhibition is counteracted by arogenate.
ChorismateAthDHS3~150Inhibition is counteracted by arogenate.
CaffeateAll AthDHSsStrong InhibitionA phenylpropanoid pathway intermediate.

Data synthesized from reference[1].

Experimental Protocols

Protocol 1: Assay for DAHP Synthase (DAHPS) Activity

This protocol is based on the spectrophotometric measurement of the product, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), after its oxidation with periodate.

Materials:

  • Enzyme preparation (purified or cell extract)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT

  • Substrates: 2 mM Phosphoenolpyruvate (PEP), 2 mM Erythrose-4-phosphate (E4P)

  • Inhibitors (for feedback inhibition studies): Stock solutions of L-Phenylalanine, L-Tyrosine, L-Tryptophan

  • Stopping Solution: 10% (w/v) Trichloroacetic acid (TCA)

  • Periodate Solution: 0.2 M Sodium periodate in 9 M phosphoric acid

  • Thiobarbiturate Solution: 0.04 M Thiobarbituric acid in 0.5 M Sodium sulfate

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, PEP, and E4P. For inhibition assays, add the desired concentration of the inhibitor.

  • Enzyme Addition: Pre-warm the reaction mixture to 37°C for 5 minutes. Initiate the reaction by adding the enzyme preparation.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding an equal volume of 10% TCA. Centrifuge to pellet any precipitated protein.

  • Color Development:

    • Take an aliquot of the supernatant and add the periodate solution. Incubate at 37°C for 20 minutes.

    • Add the thiobarbiturate solution and incubate at 100°C for 15 minutes. A pink-colored product will form.

  • Measurement: Cool the samples to room temperature. Measure the absorbance at 549 nm.

  • Quantification: Use a standard curve of a known amount of DAHP or a related compound to quantify the product formed.

Protocol 2: Assay for Chorismate Mutase (CM) Activity

This protocol measures the conversion of chorismate to prephenate, which is then converted to phenylpyruvate under acidic conditions for spectrophotometric detection.[11]

Materials:

  • Enzyme preparation (purified or cell extract)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 1 mM EDTA and 0.1 mg/ml BSA.[11]

  • Substrate: 1 mM Chorismate

  • Stopping Solution: 1 M HCl

  • Neutralization Solution: 2.5 M NaOH

Procedure:

  • Reaction Setup: In a tube, add the assay buffer and chorismate solution.

  • Enzyme Addition: Pre-heat the mixture to 37°C for 5 minutes. Start the reaction by adding the enzyme solution.

  • Incubation: Incubate at 37°C for 5-10 minutes.

  • Stopping and Conversion: Stop the reaction by adding 1 M HCl. This acidifies the mixture and converts the prephenate product to phenylpyruvate. Incubate for an additional 10 minutes at 37°C to ensure complete conversion.

  • Measurement: Neutralize the reaction with 2.5 M NaOH. Measure the absorbance of phenylpyruvate at 320 nm.

  • Calculation: Calculate the amount of product formed using the molar extinction coefficient of phenylpyruvate.

Visualizations

Shikimate_Pathway_Feedback_Inhibition cluster_input PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase (DAPS) E4P Erythrose-4-Phosphate (E4P) DAHP DAHP Pathway Shikimate Pathway (5 steps) DAHP->Pathway Chorismate Chorismate CM Chorismate Mutase (CM) Chorismate->CM AS Anthranilate Synthase (AS) Chorismate->AS Prephenate Prephenate Phe_Tyr_Synth Phe/Tyr Synthesis Prephenate->Phe_Tyr_Synth Anthranilate Anthranilate Trp_Synth Trp Synthesis Anthranilate->Trp_Synth Phe Phenylalanine Phe->DAHPS label_DAHPS Microbial Feedback (Isozyme Specific) Tyr Tyrosine Tyr->DAHPS Trp Tryptophan Trp->DAHPS Trp->AS DAHPS->DAHP Pathway->Chorismate CM->Prephenate AS->Anthranilate Phe_Tyr_Synth->Phe Phe_Tyr_Synth->Tyr Trp_Synth->Trp

Caption: Feedback inhibition loops in the microbial shikimate pathway.

Experimental_Workflow start Start: Purified Enzyme or Cell Extract prep_reaction Prepare Reaction Mix (Buffer, Substrates) start->prep_reaction split Split into Control and Test Groups prep_reaction->split add_inhibitor Add Potential Inhibitor (e.g., Tyr, Phe, Trp) split->add_inhibitor Test add_buffer Add Buffer (Control) split->add_buffer Control initiate_reaction Initiate Reaction with Enzyme Incubate at 37°C add_inhibitor->initiate_reaction add_buffer->initiate_reaction stop_reaction Stop Reaction (e.g., with TCA or HCl) initiate_reaction->stop_reaction develop_color Color Development / Product Conversion stop_reaction->develop_color measure Spectrophotometric Measurement (e.g., A549 nm or A320 nm) develop_color->measure analyze Analyze Data: Calculate % Inhibition, IC50 measure->analyze

Caption: Workflow for an enzyme feedback inhibition assay.

References

Technical Support Center: Overcoming Low Yields in Microbial Chorismic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial production of chorismic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its microbial production important?

A1: this compound is a crucial branch-point metabolite in the shikimate pathway, which is found in bacteria, fungi, and plants. It serves as the precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, ubiquinone, and other important compounds.[1] Microbial production of this compound is of significant interest as it provides a sustainable and cost-effective alternative to complex chemical syntheses for producing a wide range of valuable aromatic compounds used in the pharmaceutical and chemical industries.

Q2: What are the primary microbial hosts used for this compound production?

A2: The most common microbial hosts for this compound production are Escherichia coli and Saccharomyces cerevisiae. Both organisms have well-characterized genetics and metabolic pathways, making them amenable to metabolic engineering strategies aimed at overproducing this compound and its derivatives.

Q3: What are the main factors that limit the yield of this compound in microbial production?

A3: Several factors can lead to low yields of this compound:

  • Limited precursor supply: The biosynthesis of this compound requires two key precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). Insufficient availability of these precursors is a major bottleneck.

  • Feedback inhibition: Key enzymes in the shikimate pathway, particularly 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, are subject to feedback inhibition by downstream aromatic amino acids.[2]

  • Competition from other metabolic pathways: Carbon flux can be diverted away from the shikimate pathway towards other metabolic routes, reducing the overall yield.

  • Instability of this compound: this compound is an unstable molecule and can non-enzymatically convert to prephenate and subsequently to phenylpyruvate, leading to product loss.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production experiments.

Issue 1: Low final titer of this compound or its derivatives.
Possible Cause Troubleshooting Strategy Expected Outcome
Insufficient precursor (PEP and E4P) availability. Inactivate the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) to increase PEP availability. Overexpress the tktA gene, which encodes transketolase, to enhance the production of E4P.Increased carbon flux into the shikimate pathway, leading to higher this compound production.
Feedback inhibition of DAHP synthase. Use feedback-resistant (fbr) variants of DAHP synthase (e.g., AroGfbr, AroFfbr). These variants are not inhibited by high concentrations of aromatic amino acids.[2]Sustained high-level activity of the shikimate pathway even in the presence of downstream products.
Diversion of this compound to downstream pathways. Delete or knock down genes encoding enzymes that convert chorismate to other compounds, such as chorismate mutase (pheA) for the phenylalanine and tyrosine branches.Accumulation of this compound due to the blockage of competing biosynthetic routes.
Issue 2: Accumulation of byproducts such as phenylalanine and phenylpyruvate.
Possible Cause Troubleshooting Strategy Expected Outcome
Non-enzymatic conversion of this compound. Optimize fermentation conditions such as pH and temperature to improve chorismate stability. Consider in-situ product recovery methods to remove this compound from the fermentation broth as it is produced.Reduced degradation of this compound and minimized formation of unwanted byproducts.[3][4]
Residual enzymatic activity. Ensure complete knockout or knockdown of genes in competing pathways. Verify the genetic modifications through PCR and sequencing.Elimination of enzymatic conversion of chorismate to byproducts.
Issue 3: Poor cell growth and productivity.
Possible Cause Troubleshooting Strategy Expected Outcome
Metabolic burden from overexpression of pathway genes. Optimize the expression levels of key enzymes using promoters of varying strengths. Utilize plasmid-free systems by integrating the pathway genes into the host chromosome.Balanced metabolic flux that supports both cell growth and product formation.
Toxicity of accumulated intermediates or final product. Engineer efflux pumps to export the product out of the cell. Implement fed-batch fermentation strategies to maintain substrate and product concentrations within a non-toxic range.Improved cell viability and sustained productivity over the course of the fermentation.

Quantitative Data on Production of Chorismate-Derivatives

The following tables summarize reported titers and yields for various aromatic compounds derived from this compound in engineered microbial hosts. While direct high-titer production of this compound is challenging due to its instability, these examples demonstrate the potential of the engineered pathways.

Table 1: Production of Salicylate (a chorismate derivative) in Engineered E. coli

Strain Engineering StrategyTiter (g/L)Yield (mol/mol glucose)Reference
Inactivation of PEP to pyruvate conversion, L-phenylalanine overproducing base strain11.5>0.40[3]

Table 2: Production of Tyrosol (derived from the shikimate pathway) in Engineered S. cerevisiae

Strain Engineering StrategyYield (mg/g DCW)Fold IncreaseReference
Disruption of pdc1 gene89.92 ± 1.48-[5]
Heterologous expression of feedback-resistant EcTyrA105.13 ± 6.281.17x[5]
Heterologous expression of feedback-resistant EcTyrAM53I/A354V126.74 ± 6.701.41x[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Fermentation Broth using HPLC

This protocol is adapted from methods described for the analysis of aromatic compounds from fermentation.[6][7][8]

  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. Due to the instability of chorismate, it is recommended to perform this step on ice and analyze the sample as quickly as possible.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and a dilute acid (e.g., 0.1% formic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 275 nm.[4]

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Integrate the peak area corresponding to the retention time of the this compound standard.

    • Calculate the concentration of this compound in the sample based on the standard curve.

Protocol 2: Spectrophotometric Assay for Chorismate Synthase Activity

This protocol allows for the continuous monitoring of chorismate formation.[4]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add 5-enolpyruvylshikimate-3-phosphate (EPSP) as the substrate.

    • Add a reducing agent, such as photoreduced flavin mononucleotide (FMNH2), under anaerobic conditions.

  • Assay Procedure:

    • Initiate the reaction by adding the cell lysate or purified chorismate synthase.

    • Monitor the increase in absorbance at 275 nm, which corresponds to the formation of chorismate.

  • Calculation of Activity:

    • Use the molar extinction coefficient of chorismate (ε275 = 2630 M-1cm-1) to calculate the rate of product formation.

Visualizations

Signaling Pathways and Experimental Workflows

metabolic_pathway cluster_central_metabolism Central Carbon Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_downstream Downstream Pathways Glucose Glucose PEP PEP Glucose->PEP E4P E4P Glucose->E4P DAHP DAHP E4P->DAHP Chorismic_Acid Chorismic_Acid DAHP->Chorismic_Acid Multiple Steps Aromatic_Amino_Acids Aromatic_Amino_Acids Chorismic_Acid->Aromatic_Amino_Acids Other_Aromatics Other_Aromatics Chorismic_Acid->Other_Aromatics

Caption: Overview of the shikimate pathway for this compound production.

troubleshooting_workflow start Low this compound Yield precursor Check Precursor Supply (PEP, E4P) start->precursor feedback Investigate Feedback Inhibition precursor->feedback Sufficient solution_precursor Inactivate PTS Overexpress tktA precursor->solution_precursor Insufficient competing Analyze Competing Pathways feedback->competing No Inhibition solution_feedback Use Feedback-Resistant Enzyme Variants feedback->solution_feedback Inhibition Detected stability Assess Chorismate Stability competing->stability No Competing Flux solution_competing Delete Genes for Downstream Pathways competing->solution_competing High Competing Flux solution_stability Optimize Fermentation Conditions In-situ Product Recovery stability->solution_stability Unstable end Improved Yield stability->end Stable solution_precursor->feedback solution_feedback->competing solution_competing->stability solution_stability->end

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimization of Fermentation Conditions for Chorismate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of fermentation conditions for chorismate production.

Troubleshooting Guides

This section provides solutions to common problems that may arise during chorismate fermentation experiments.

Problem IDQuestionPossible CausesSuggested Solutions
C-001 Low or no chorismate production. 1. Inefficient precursor supply: Insufficient levels of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).2. Feedback inhibition: Native enzymes in the shikimate pathway are inhibited by downstream aromatic amino acids.3. Low expression of pathway enzymes: Suboptimal induction or plasmid instability.4. Incorrect fermentation conditions: Non-optimal pH, temperature, or aeration.1. Enhance precursor availability: Overexpress genes like ppsA (PEP synthase) and tktA (transketolase). Inactivate competing pathways that consume PEP, such as pyruvate kinases (pykF and pykA).2. Use feedback-resistant enzymes: Introduce mutations in key enzymes like aroG or aroF (DAHP synthase) to make them resistant to feedback inhibition by phenylalanine and tyrosine.3. Optimize gene expression: Verify plasmid integrity and optimize inducer concentration and induction time. Consider using stronger promoters or increasing plasmid copy number.4. Optimize fermentation parameters: Systematically evaluate and optimize pH (typically around 6.5-7.0), temperature (around 30-37°C for E. coli), and dissolved oxygen levels.
C-002 High accumulation of unwanted byproducts (e.g., phenylalanine, tyrosine, prephenate). 1. Chorismate instability: Chorismate can non-enzymatically convert to prephenate and subsequently to phenylpyruvate and phenylalanine, especially in yeast.[1]2. Active downstream pathways: Endogenous enzymes are converting chorismate into aromatic amino acids.3. Metabolic overflow: High carbon flux leads to the accumulation of intermediates that are shunted into competing pathways.1. Genetic blocking of competing pathways: Knock out genes encoding enzymes that consume chorismate, such as pheA (chorismate mutase/prephenate dehydratase) and trpE (anthranilate synthase).[2]2. Strain engineering for byproduct reduction: In S. cerevisiae, deletion of ARO7 (chorismate mutase) can reduce prephenate formation.[3]3. Controlled feeding strategies: Implement a fed-batch fermentation strategy to control the glucose uptake rate and prevent metabolic overflow.
C-003 Poor cell growth after genetic modifications. 1. Metabolic burden: Overexpression of multiple heterologous genes can strain cellular resources.[4]2. Toxicity of intermediates: Accumulation of certain pathway intermediates may be toxic to the cells.[5]3. Auxotrophy: Knockout of essential genes in the aromatic amino acid pathways without proper supplementation.1. Balance pathway expression: Use promoters of varying strengths to balance the expression of pathway enzymes. Consider chromosomal integration of key genes to ensure stable, moderate expression.2. Investigate intermediate toxicity: Analyze the fermentation broth for the accumulation of pathway intermediates. If a toxic intermediate is identified, consider strategies to improve its conversion to the next step.3. Supplement auxotrophic strains: For strains with knockouts in aromatic amino acid biosynthesis, supplement the growth medium with the required amino acids (e.g., phenylalanine, tyrosine, tryptophan).[5]
C-004 Inconsistent fermentation results between batches. 1. Inoculum variability: Differences in the age, density, or health of the seed culture.2. Media preparation inconsistencies: Variations in the composition of the fermentation medium.3. Fluctuations in fermentation parameters: Inconsistent control of pH, temperature, or dissolved oxygen.1. Standardize inoculum preparation: Follow a strict protocol for preparing the seed culture, ensuring consistent growth phase and cell density at the time of inoculation.2. Precise media preparation: Carefully control the preparation of the fermentation medium, including sterilization procedures and the addition of supplements.3. Calibrate and monitor equipment: Regularly calibrate sensors for pH, temperature, and dissolved oxygen. Ensure the control system maintains these parameters within the desired range throughout the fermentation.

Frequently Asked Questions (FAQs)

Q1: Which host organism is better for chorismate production, Escherichia coli or Saccharomyces cerevisiae?

A1: Both E. coli and S. cerevisiae have been successfully engineered for chorismate and derivative production. E. coli is often favored due to its rapid growth, well-characterized genetics, and the availability of numerous genetic tools.[6] S. cerevisiae is a robust industrial microorganism that is generally recognized as safe (GRAS) and can be advantageous for the production of certain compounds, though it may require more extensive metabolic engineering to channel flux towards chorismate.[7][8]

Q2: What are the key genes to overexpress to increase the flux towards chorismate?

A2: To increase the metabolic flux towards chorismate, it is crucial to enhance the supply of its precursors, PEP and E4P, and to alleviate feedback inhibition in the shikimate pathway. Key strategies include:

  • Overexpression of tktA (transketolase) to increase the E4P pool.

  • Overexpression of ppsA (phosphoenolpyruvate synthase) to increase the PEP pool.

  • Overexpression of a feedback-resistant version of DAHP synthase (e.g., aroGfbr or aroFfbr) to overcome the initial bottleneck of the pathway.[2]

Q3: How can I quantify the concentration of chorismate in my fermentation broth?

A3: Chorismate concentration can be quantified using High-Performance Liquid Chromatography (HPLC).[9] A common method involves separating the clarified fermentation supernatant on a C18 reverse-phase column and detecting chorismate using a UV detector at approximately 274 nm.[10] For more complex samples or to confirm identity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[11][12]

Q4: What is a typical fermentation medium composition for chorismate production in E. coli?

A4: A defined minimal medium is often used to have better control over the cellular metabolism. A typical medium might contain:

  • Carbon source: Glucose (e.g., 10-20 g/L for batch, higher for fed-batch).

  • Nitrogen source: Ammonium sulfate or ammonium chloride.

  • Phosphate source: Potassium phosphate buffer to maintain pH.

  • Salts: Magnesium sulfate, and trace elements.

  • Supplements: Amino acids if the strain is auxotrophic, and any necessary vitamins.

Q5: Should I use a batch or fed-batch fermentation strategy?

A5: While batch fermentation is simpler to set up, a fed-batch strategy is generally preferred for achieving high cell densities and high product titers.[13][14] Fed-batch fermentation allows for the controlled addition of nutrients (primarily the carbon source), which helps to prevent the accumulation of inhibitory byproducts and manage the metabolic burden on the cells.

Quantitative Data Summary

Table 1: Examples of Chorismate and Chorismate-Derivative Production in Engineered Microorganisms

ProductHost OrganismFermentation ModeTiterYieldReference
SalicylateEscherichia coliBatch11.5 g/L>40% (mol/mol) from glucose[]
para-Hydroxybenzoic acid (pHBA)Corynebacterium glutamicumFed-batch19.0 g/L9.65% (mol/mol)(Not directly in provided snippets)
TyrosolSaccharomyces cerevisiaeBatch126.74 ± 6.70 mg/g DCW-[7][16]
AnthranilateCorynebacterium glutamicumMiniature culture0.9 g/L-[17]
ChorismateCorynebacterium glutamicumMiniature culture0.48 g/L-[17]

Experimental Protocols

Protocol 1: Batch Fermentation of Engineered E. coli for Chorismate Production
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.

    • The next day, transfer the overnight culture into a larger volume of minimal medium (e.g., 100 mL in a 500 mL flask) to an initial OD600 of ~0.1.

    • Incubate at 37°C with shaking until the OD600 reaches the mid-log phase (e.g., 0.6-0.8).

  • Fermenter Setup:

    • Prepare the fermentation vessel with the desired volume of sterile minimal medium.

    • Calibrate the pH and dissolved oxygen (DO) probes.

    • Set the temperature to 37°C, pH to 7.0 (controlled with NH4OH or H2SO4), and maintain DO above 20% by controlling agitation and airflow.

  • Fermentation:

    • Inoculate the fermenter with the seed culture to a starting OD600 of ~0.1.

    • If using an inducible promoter system, add the inducer (e.g., IPTG) when the culture reaches the desired cell density (e.g., OD600 of 0.6-0.8).

    • Take samples periodically to measure cell growth (OD600) and for HPLC analysis of chorismate and byproducts.

    • Continue the fermentation for the desired duration (e.g., 24-48 hours).

  • Sample Preparation for HPLC:

    • Centrifuge the collected samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

    • Store the clarified supernatant at -20°C until analysis.

Protocol 2: HPLC Quantification of Chorismate
  • Instrumentation:

    • An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column.

  • Mobile Phase:

    • A suitable mobile phase, for example, a gradient of methanol and a phosphate buffer at a slightly acidic pH.

  • Method:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detector to 274 nm for chorismate detection.

    • Inject a known volume of the prepared sample (and standards).

    • Run the gradient program to separate the compounds.

  • Quantification:

    • Prepare a standard curve using pure chorismate of known concentrations.

    • Identify the chorismate peak in the sample chromatogram by comparing the retention time with the standard.

    • Calculate the concentration of chorismate in the sample by interpolating its peak area against the standard curve.

Visualizations

Shikimate_Pathway cluster_precursors Precursors cluster_shikimate_pathway Shikimate Pathway cluster_downstream Downstream Pathways PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG/F/H E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ aroB DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate-3-Phosphate Shikimate->S3P aroK/L EPSP EPSP S3P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC Prephenate Prephenate Chorismate->Prephenate pheA Anthranilate Anthranilate Chorismate->Anthranilate trpE Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Caption: The Shikimate Pathway for Chorismate Biosynthesis.

Experimental_Workflow Strain_Design Strain Design & Construction - Gene knockouts (e.g., pheA, trpE) - Gene overexpression (e.g., aroGfbr, tktA) Strain_Verification Strain Verification - PCR confirmation - Sequencing Strain_Design->Strain_Verification Inoculum_Prep Inoculum Preparation - Overnight culture - Seed culture Strain_Verification->Inoculum_Prep Fermentation Fermentation - Batch or Fed-batch - Control pH, Temp, DO Inoculum_Prep->Fermentation Sampling Sampling - OD600 measurement - Supernatant collection Fermentation->Sampling Analysis Analysis - HPLC for chorismate quantification - Byproduct analysis Sampling->Analysis Optimization Data Analysis & Optimization - Identify bottlenecks - Refine fermentation conditions Analysis->Optimization Optimization->Strain_Design Iterative Improvement

Caption: Experimental Workflow for Chorismate Production.

References

stabilizing chorismic acid for use in enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing and using chorismic acid in enzymatic assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in my research?

This compound is a key biochemical intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi.[1][2] Because this pathway is absent in mammals, the enzymes that utilize chorismate are attractive targets for the development of novel antibiotics, herbicides, and other therapeutic agents.[3]

Q2: Why is this compound so difficult to work with?

This compound is notoriously unstable, particularly in aqueous solutions. It can undergo non-enzymatic rearrangement to prephenate, which can then degrade further to phenylpyruvate.[2][4] This degradation is accelerated by acidic conditions and elevated temperatures, leading to substrate loss and the accumulation of interfering byproducts in your enzymatic assays.[4][5]

Q3: How should I properly store my this compound?

To minimize degradation, this compound should be stored under specific conditions:

  • Solid Form: Crystalline this compound (as the free acid or barium salt) is the most stable form and can be stored for several months at -20°C or below without significant decomposition.[6]

  • Aliquoted Solutions: If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles. Frozen aliquots can be stored at -20°C or below for up to one week with minimal degradation.[6] It is recommended to flash-freeze the aliquots in liquid nitrogen before transferring them to the freezer.

Q4: What is the best way to prepare a this compound stock solution?

  • Allow the solid this compound to warm to room temperature before opening the container to prevent condensation.

  • Dissolve the solid in a suitable buffer, such as 50 mM Tris-HCl or potassium phosphate, at a slightly alkaline pH (e.g., pH 7.5-8.0) to improve stability.

  • Determine the precise concentration of your stock solution spectrophotometrically using the molar extinction coefficient (ε) of 2630 M⁻¹ cm⁻¹ at 274 nm.[7]

  • Use the freshly prepared solution immediately for the best results.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in enzymatic assays.

Problem Possible Cause(s) Recommended Solution(s)
High background absorbance in the assay 1. This compound degradation: Your stock solution may have degraded, leading to the formation of UV-absorbing byproducts like phenylpyruvate and 4-hydroxybenzoic acid.[6][8] 2. Contaminated reagents: Buffers or other assay components may be contaminated.1. Purify your this compound: Use HPLC to purify your this compound immediately before use.[6] 2. Prepare fresh stock solutions: Always use freshly prepared this compound solutions for your assays. 3. Run a no-enzyme control: This will help you determine the rate of non-enzymatic degradation under your assay conditions. 4. Use fresh, high-purity reagents for all assay components.
No or very low enzyme activity 1. Degraded this compound: The substrate may have degraded, leaving little to no active substrate for the enzyme. 2. Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme. 3. Inactive enzyme: Your enzyme may have lost activity due to improper storage or handling.1. Verify substrate integrity: Check the UV spectrum of your this compound solution. A peak at approximately 274 nm is expected.[7] 2. Optimize assay conditions: Refer to the literature for the optimal conditions for your specific enzyme. The chorismate mutase assay is sensitive to pH changes.[9] 3. Test enzyme activity: Use a positive control or a known active batch of the enzyme to confirm its functionality.
Inconsistent or non-reproducible results 1. Variable this compound quality: The purity of your this compound may vary between batches. 2. Inconsistent timing: The time between preparing the reaction mixture and starting the measurement may vary. 3. Pipetting errors: Inaccurate pipetting can lead to significant variations in results.1. Standardize your substrate: Purify a larger batch of this compound using HPLC and store it as a lyophilized powder in aliquots. 2. Use a master mix: Prepare a master mix of all reagents except the enzyme (or substrate) to ensure consistency across all wells. 3. Maintain a consistent workflow: Standardize all incubation times and procedures. 4. Use calibrated pipettes and proper pipetting techniques.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on pH and temperature. The primary degradation pathway involves a non-enzymatic Claisen rearrangement to prephenate.

Condition Stability Primary Degradation Products
Acidic pH (< 6) Highly unstable; rapid degradation.[8]Phenylpyruvic acid and 4-hydroxybenzoic acid.[8]
Neutral to slightly alkaline pH (7.0-8.5) Moderately stable; slow degradation. This is the recommended pH range for most enzymatic assays.[9]Prephenic acid.[8]
Alkaline pH (> 8.5) Less stable than at neutral pH; degradation rate increases.Prephenic acid and 4-hydroxybenzoic acid.[8]
Low Temperature (-20°C to 4°C) Relatively stable, especially when stored as a solid or in flash-frozen aliquots.[5][6]Minimal degradation.
Room Temperature (20-25°C) Unstable in solution; should be used immediately after preparation.Prephenic acid.
Elevated Temperature (> 30°C) Rapid degradation.[8]Prephenic acid and other byproducts.[8]

Experimental Protocols

Protocol 1: Purification of this compound by HPLC

This protocol is adapted from established methods for purifying this compound to remove degradation products.[6]

Materials:

  • Crude this compound

  • 0.1% Phosphoric acid in water

  • Acetonitrile (HPLC grade)

  • Whatman M9 ODS-3 preparative HPLC column (0.94 x 50 cm) or equivalent

  • HPLC system with a UV detector

  • Nitrogen gas source

  • 1 N NaOH

Methodology:

  • Sample Preparation: Dissolve the crude this compound in 0.1% phosphoric acid to a concentration of approximately 10 mg/mL.

  • HPLC Separation:

    • Inject 1 mL aliquots onto the preparative C18 column.

    • Elute with an isocratic mobile phase of 20% acetonitrile in 0.1% phosphoric acid.

    • Set the flow rate to 4 mL/min.

    • Monitor the absorbance at 274 nm.

  • Fraction Collection: Collect the major peak corresponding to this compound.

  • Solvent Removal: Remove the acetonitrile from the collected fractions by gently bubbling dry nitrogen gas through the solution. Ensure the solution remains on ice to prevent warming.

  • pH Adjustment: Adjust the pH of the purified this compound solution to 7.2 with 1 N NaOH.

  • Quantification and Storage: Determine the concentration spectrophotometrically (ε₂₇₄ = 2630 M⁻¹ cm⁻¹). Use immediately or aliquot, flash-freeze in liquid nitrogen, and store at -20°C or below for up to one week.[6]

Protocol 2: Spectrophotometric Assay for Chorismate Mutase

This protocol describes a continuous assay to measure the activity of chorismate mutase by monitoring the disappearance of chorismate.[7][10]

Materials:

  • Purified chorismate mutase enzyme

  • Freshly prepared, purified this compound stock solution (Protocol 1)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 mM EDTA, and 0.1 mg/mL bovine serum albumin (BSA).

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or plate reader capable of measuring absorbance at 274 nm

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture in the wells of the microplate or in a cuvette containing the assay buffer and varying concentrations of this compound (e.g., from 10 µM to 1500 µM).

    • The final reaction volume is typically 80-200 µL.

  • Temperature Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the Reaction: Add a small volume of a known concentration of the purified chorismate mutase to initiate the reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 274 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA = εbc). The change in concentration of chorismate is calculated using its molar extinction coefficient (ε₂₇₄ = 2630 M⁻¹ cm⁻¹).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and k꜀ₐₜ values.

Visual Guides

experimental_workflow cluster_prep Preparation & Purification cluster_assay Enzymatic Assay start Start: Crude This compound dissolve Dissolve in 0.1% H3PO4 start->dissolve hplc Purify by Preparative HPLC dissolve->hplc collect Collect Chorismate Peak hplc->collect remove_acn Remove Acetonitrile (N2 Stream on Ice) collect->remove_acn adjust_ph Adjust pH to 7.2 with NaOH remove_acn->adjust_ph quantify Quantify (A274) & Aliquot adjust_ph->quantify store Store at <= -20°C or Use Immediately quantify->store prepare_mix Prepare Assay Mix (Buffer, Substrate) store->prepare_mix Use Purified Stock equilibrate Equilibrate Temperature prepare_mix->equilibrate add_enzyme Initiate with Enzyme equilibrate->add_enzyme monitor Monitor A274 Decrease add_enzyme->monitor analyze Calculate Kinetic Parameters monitor->analyze

Caption: Workflow for this compound Purification and Use in Enzymatic Assays.

troubleshooting_tree start Problem with Enzymatic Assay? q_activity No / Low Activity? start->q_activity Yes q_background High Background? start->q_background No sol_substrate Check Substrate: - Prepare fresh stock - Purify via HPLC - Verify A274 spectrum q_activity->sol_substrate Check Substrate First q_reproducibility Poor Reproducibility? q_background->q_reproducibility No sol_bg_substrate Substrate is Degraded: - Prepare fresh stock - Purify via HPLC q_background->sol_bg_substrate Yes sol_rep_standardize Standardize Protocol: - Use master mixes - Consistent timing q_reproducibility->sol_rep_standardize Yes sol_enzyme Check Enzyme: - Use positive control - Check storage sol_substrate->sol_enzyme If substrate is OK sol_conditions Check Conditions: - Verify pH and temp - Use optimal buffer sol_enzyme->sol_conditions If enzyme is OK end Problem Resolved sol_conditions->end sol_bg_control Run No-Enzyme Control to measure non-enzymatic degradation rate sol_bg_substrate->sol_bg_control sol_bg_control->end sol_rep_pipette Verify Pipettes: - Calibrate regularly - Check technique sol_rep_standardize->sol_rep_pipette sol_rep_aliquot Aliquot Reagents: - Avoid freeze-thaw - Use fresh aliquots sol_rep_pipette->sol_rep_aliquot sol_rep_aliquot->end

Caption: Troubleshooting Decision Tree for this compound Enzymatic Assays.

References

Technical Support Center: Chorismate Synthase Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chorismate synthase enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of chorismate synthase?

Chorismate synthase is an enzyme that catalyzes the final step in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and some parasites.[1][2] Specifically, it converts 5-enolpyruvylshikimate-3-phosphate (EPSP) into chorismate.[3][4][5]

Q2: Why is chorismate synthase a target for drug development?

The shikimate pathway, and therefore chorismate synthase, is absent in mammals, making it an attractive target for the development of antimicrobial agents, herbicides, and antifungal drugs.[4][6][7] Inhibiting this enzyme can disrupt the production of essential aromatic amino acids, leading to cell death in pathogenic organisms.[7]

Q3: What are the essential cofactors for chorismate synthase activity?

Chorismate synthase requires a reduced flavin mononucleotide (FMNH₂) as a cofactor for its activity.[1][2] Although the overall reaction does not involve a net redox change, the reduced flavin is essential for the catalytic mechanism.[2][8]

Q4: What is the difference between monofunctional and bifunctional chorismate synthase?

Chorismate synthases are classified into two types based on how they obtain the required reduced FMN:

  • Monofunctional chorismate synthase: Found in plants and E. coli, these enzymes require a separate flavin reductase to supply reduced FMN.[1]

  • Bifunctional chorismate synthase: Present in fungi, these enzymes contain an intrinsic NAD(P)H-dependent flavin reductase domain that generates the reduced FMN.[1][2]

Q5: How is chorismate synthase activity typically measured?

Chorismate synthase activity can be measured using various methods:

  • Coupled Spectrophotometric Assay: The production of chorismate can be continuously monitored by coupling the reaction to an enzyme that utilizes chorismate, such as chorismate mutase. The subsequent reaction leads to a change in absorbance at a specific wavelength.[9][10][11]

  • Direct Spectrophotometric Assay: The disappearance of the substrate EPSP or the formation of chorismate can be monitored directly at specific wavelengths, although this can be challenging due to interfering substances.

  • LC-MS/MS: A highly sensitive and specific method that directly measures the formation of chorismate from EPSP, avoiding interference from other reaction components.[3][12]

Troubleshooting Guide

Issue 1: No or Low Enzyme Activity

If you observe lower than expected or no chorismate synthase activity, consider the following potential causes and solutions.

Potential CauseRecommended Solution(s)
Inactive Enzyme - Ensure proper storage of the enzyme at the recommended temperature (typically -80°C).- Avoid repeated freeze-thaw cycles.[13]- Verify the protein concentration and integrity using methods like Bradford assay or SDS-PAGE.
Missing or Degraded Cofactor (Reduced FMN) - For monofunctional enzymes, ensure the presence of a functional flavin reductase system (e.g., NADPH, FAD, and a flavin reductase enzyme).- Prepare the reduced FMN solution fresh and protect it from light and oxygen. For monofunctional assays, anaerobic conditions may be necessary.[12]- Confirm the concentration and purity of the FMN.
Substrate (EPSP) Degradation - Store EPSP at -20°C or below.- Prepare EPSP solutions fresh before each experiment.
Incorrect Buffer Conditions - Verify the pH of the reaction buffer. The optimal pH can vary depending on the source of the enzyme but is generally around 7.5.[9]- Ensure the buffer components are compatible with the enzyme and do not contain inhibitors.
Presence of Inhibitors - Check all reagents for potential inhibitors. For example, high concentrations of phosphate can inhibit the reaction.- If screening for inhibitors, be aware of compounds that may interfere with the assay components or detection method.[14][15]
Incorrect Assay Temperature - Most assays are performed at a constant temperature, typically between 25°C and 37°C.[9] Ensure your spectrophotometer or plate reader is properly temperature-controlled.[13]
Issue 2: High Background Signal or Non-linear Reaction Rate

A high background signal or a reaction rate that is not linear over time can complicate data analysis.

Potential CauseRecommended Solution(s)
Spontaneous Degradation of Chorismate - Chorismate is unstable and can undergo non-enzymatic rearrangement to prephenate or other byproducts.[16][17] This can be more pronounced at certain pH values and temperatures.- Run a control reaction without the enzyme to measure the rate of spontaneous degradation and subtract it from the enzymatic reaction rate.
Contaminating Enzyme Activity - If using a coupled assay (e.g., with chorismate mutase), ensure the chorismate mutase is not rate-limiting and is free of any contaminating activities that might interfere with the assay.- Purify the chorismate synthase to remove any contaminating enzymes from the expression host.
Substrate or Product Inhibition - Perform kinetic analysis at varying substrate concentrations to determine if substrate inhibition is occurring.- If product inhibition is suspected, measure the initial reaction rates.
Precipitation of Reagents - Visually inspect the reaction mixture for any precipitation.- Ensure all components are fully dissolved in the assay buffer.

Experimental Protocols

Standard Coupled Spectrophotometric Assay for Chorismate Synthase

This protocol describes a continuous spectrophotometric assay for monofunctional chorismate synthase, coupling its activity to chorismate mutase.

Materials:

  • Purified chorismate synthase

  • Purified chorismate mutase (e.g., from E. coli)

  • 5-enolpyruvylshikimate-3-phosphate (EPSP)

  • Reduced Flavin Mononucleotide (FMNH₂)

  • NADPH

  • Flavin Reductase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT

  • UV-transparent 96-well plate or cuvettes

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a saturating concentration of chorismate mutase, NADPH, and flavin reductase.

  • Initiate the FMN Reduction: Add FMNH₂ to the reaction mixture and incubate for 5-10 minutes at the desired assay temperature (e.g., 30°C) to allow for the reduction of FMN.

  • Start the Chorismate Synthase Reaction: Add the chorismate synthase enzyme to the reaction mixture.

  • Initiate the Coupled Reaction: Start the reaction by adding EPSP.

  • Monitor Absorbance: Immediately place the plate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 274 nm, which corresponds to the conversion of chorismate to prephenate by chorismate mutase.[9][10]

  • Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient for chorismate at 274 nm (ε = 2630 M⁻¹ cm⁻¹).[9][10]

Visualizations

Chorismate Synthase Reaction Pathway

Chorismate_Synthase_Pathway EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) Enzyme_Complex Chorismate Synthase (with reduced FMN) EPSP->Enzyme_Complex Substrate Binding Chorismate Chorismate Enzyme_Complex->Chorismate Product Release Pi Inorganic Phosphate (Pi) Enzyme_Complex->Pi Phosphate Release

Caption: The enzymatic conversion of EPSP to chorismate by chorismate synthase.

Troubleshooting Workflow for Low Enzyme Activity

Troubleshooting_Workflow Start Low or No Activity Observed Check_Enzyme Verify Enzyme Integrity (Concentration, Storage, Purity) Start->Check_Enzyme Check_Cofactor Check Reduced FMN (Freshness, Concentration, Anaerobic conditions) Check_Enzyme->Check_Cofactor Enzyme OK Resolved Problem Resolved Check_Enzyme->Resolved Issue Found & Fixed Check_Substrate Verify Substrate (EPSP) (Storage, Freshness) Check_Cofactor->Check_Substrate Cofactor OK Check_Cofactor->Resolved Issue Found & Fixed Check_Buffer Confirm Buffer Conditions (pH, Temperature, Components) Check_Substrate->Check_Buffer Substrate OK Check_Substrate->Resolved Issue Found & Fixed Check_Inhibitors Investigate Potential Inhibitors (Reagents, Contaminants) Check_Buffer->Check_Inhibitors Buffer OK Check_Buffer->Resolved Issue Found & Fixed Check_Inhibitors->Resolved No Inhibitors Found Check_Inhibitors->Resolved Inhibitor Identified

Caption: A stepwise guide for troubleshooting low chorismate synthase activity.

References

troubleshooting low activity of recombinant chorismate mutase

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low catalytic activity with recombinant chorismate mutase.

Troubleshooting Guide: Low Enzymatic Activity

Low or no activity of your purified recombinant chorismate mutase can stem from various factors, from protein expression and purification to the assay conditions. Follow this guide to diagnose and resolve common issues.

Question: My purified chorismate mutase shows very low or no activity. What are the potential causes and how can I fix it?

Answer:

Low chorismate mutase activity is a common issue that can be addressed by systematically evaluating each step of your experimental workflow. Below are the primary areas to investigate, from protein expression to the final activity assay.

1. Suboptimal Protein Expression and Misfolding

The expression host and conditions can significantly impact the folding and solubility of the enzyme.

  • Issue: The protein is expressed as insoluble inclusion bodies.

  • Solution: Optimize expression conditions. Try lowering the induction temperature (e.g., to 18-25°C) and using a lower concentration of the inducing agent (e.g., IPTG). Consider co-expression with chaperones to facilitate proper folding.

  • Issue: The protein is degraded by host proteases.

  • Solution: Add protease inhibitors during cell lysis.[1] Work at low temperatures (4°C) throughout the purification process.

2. Inefficient Purification Leading to Impure or Denatured Protein

The purification strategy must be gentle enough to preserve the enzyme's native structure.

  • Issue: Harsh lysis or purification conditions are denaturing the protein.

  • Solution: Use milder cell lysis methods like sonication on ice or enzymatic lysis.[2] Ensure buffers are at the correct pH and ionic strength to maintain protein stability.

  • Issue: The protein has precipitated during purification or storage.

  • Solution: Perform a quick SDS-PAGE analysis of your soluble and insoluble fractions after lysis, and of your final purified sample, to confirm the protein's presence and solubility. If precipitation is an issue, consider changing the buffer composition, pH, or adding stabilizing agents like glycerol.

3. Inaccurate Protein Concentration Measurement

An overestimation of your enzyme concentration will lead to a falsely low calculated specific activity.

  • Issue: The method used for protein quantification is inaccurate.

  • Solution: Use a reliable protein quantification method like the Bradford or BCA assay with a suitable standard (e.g., BSA). If the protein has a known extinction coefficient, measuring absorbance at 280 nm can be accurate, but be mindful of contaminating proteins or nucleic acids.

4. Problems with the Chorismate Mutase Assay

The activity assay itself is a critical step with many potential pitfalls.

  • Issue: The assay buffer composition or pH is suboptimal.

  • Solution: The optimal pH for chorismate mutases can vary. While many function well around pH 7.5, some, like the yeast enzyme, have an acidic optimum (pH 5.0-6.5).[3][4] It is crucial to use the correct buffer and pH for your specific enzyme. Common buffers include potassium phosphate and Tris-HCl.[1][5]

  • Issue: The substrate (chorismate) has degraded.

  • Solution: Chorismate is unstable, especially at acidic pH.[6] Prepare fresh solutions of chorismate and keep them on ice. Verify the concentration of your chorismate stock solution spectrophotometrically.

  • Issue: Incorrect assay temperature.

  • Solution: Most chorismate mutase assays are performed at 30°C or 37°C.[4][5][7] Ensure your spectrophotometer's temperature control is set correctly.

  • Issue: Allosteric regulation is affecting activity.

  • Solution: The activity of some chorismate mutases is regulated by aromatic amino acids.[3][5] Phenylalanine and tyrosine can be inhibitory, while tryptophan can be an activator.[5] Ensure your assay buffer does not contain unintended regulators. For some bacterial chorismate mutases, activity is significantly boosted by interaction with other enzymes, such as DAHP synthase.[1][8]

Below is a logical workflow for troubleshooting low chorismate mutase activity:

TroubleshootingWorkflow Start Low Chorismate Mutase Activity Detected CheckExpression 1. Verify Protein Expression & Solubility Start->CheckExpression SolubleProtein Is the protein soluble and expressed? CheckExpression->SolubleProtein CheckPurification 2. Review Purification Protocol PurificationIntegrity Is the purification method gentle? Is the protein stable in the final buffer? CheckPurification->PurificationIntegrity CheckConcentration 3. Confirm Protein Concentration ConcentrationAccurate Is the concentration measurement reliable? CheckConcentration->ConcentrationAccurate CheckAssay 4. Scrutinize Activity Assay Conditions AssayConditionsCorrect Are buffer, pH, temperature, and substrate correct? CheckAssay->AssayConditionsCorrect SolubleProtein->CheckPurification Yes OptimizeExpression Action: Optimize Expression (e.g., lower temperature, change host) SolubleProtein->OptimizeExpression No PurificationIntegrity->CheckConcentration Yes OptimizePurification Action: Modify Purification (e.g., change buffer, add stabilizers) PurificationIntegrity->OptimizePurification No ConcentrationAccurate->CheckAssay Yes Requantify Action: Re-measure Concentration (e.g., use Bradford/BCA) ConcentrationAccurate->Requantify No OptimizeAssay Action: Adjust Assay Parameters (e.g., check pH, use fresh substrate) AssayConditionsCorrect->OptimizeAssay No Success Activity Restored AssayConditionsCorrect->Success Yes OptimizeExpression->CheckExpression OptimizePurification->CheckPurification Requantify->CheckConcentration OptimizeAssay->CheckAssay Chorismate_Mutase_Pathway Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate CM Chorismate Mutase Chorismate->CM AS Anthranilate Synthase Chorismate->AS Prephenate Prephenate OtherEnzymes Other Enzymes Prephenate->OtherEnzymes Anthranilate Anthranilate Tryptophan Tryptophan Anthranilate->Tryptophan Phenylalanine Phenylalanine Tyrosine Tyrosine CM->Prephenate AS->Anthranilate OtherEnzymes->Phenylalanine OtherEnzymes->Tyrosine

References

strategies to bypass feedback regulation of chorismic acid biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to bypass feedback regulation of chorismic acid biosynthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at bypassing feedback regulation in the shikimate pathway.

Question: Low yield of desired aromatic compound despite overexpressing a feedback-resistant (fbr) DAHP synthase.

Possible Cause 1: Insufficient precursor supply. The shikimate pathway requires phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) as precursors.[1][2] Overexpression of DAHP synthase can deplete these pools, creating a new bottleneck.

Solution:

  • Increase PEP availability: Co-express PEP synthetase (ppsA) or knockout genes of the phosphotransferase system (PTS) like ptsH, ptsI, and crr to increase the PEP pool.[3]

  • Increase E4P availability: Co-express transketolase (tktA) from the pentose phosphate pathway.[2][3]

Possible Cause 2: A downstream enzyme is now the rate-limiting step. Alleviating the initial feedback inhibition can shift the metabolic bottleneck to other enzymes in the pathway, such as shikimate kinase (encoded by aroK and aroL) or chorismate mutase.[4]

Solution:

  • Overexpress downstream enzymes: Systematically overexpress other enzymes in the shikimate pathway, such as DHQ synthase (aroB), shikimate dehydrogenase (aroE), and shikimate kinase (aroL), to identify and relieve the new bottleneck.[3][4]

  • Use of fusion proteins: In some cases, creating fusion proteins of sequential enzymes, like 3-dehydroquinate dehydratase (DHD) and shikimate dehydrogenase (SDH), can enhance metabolic flux by channeling substrates.[4][5]

Possible Cause 3: Unexpected byproduct formation. Metabolic flux might be diverted to competing pathways, leading to the accumulation of byproducts like quinate.[4]

Solution:

  • Identify and knockout competing pathways: For instance, deleting the gene for quinate dehydrogenase (ydiB) can prevent the conversion of 3-dehydroquinate (DHQ) to quinate.[4]

Question: The engineered feedback-resistant enzyme shows low or no activity.

Possible Cause 1: Mutations compromised protein stability or folding. Site-directed mutagenesis to confer feedback resistance can sometimes negatively impact the enzyme's structural integrity.

Solution:

  • Rational protein engineering: Use computational tools like FoldX or Rosetta to predict the effect of mutations on protein stability before performing experiments.[6]

  • Test multiple mutations: Generate and test a panel of variants with different amino acid substitutions at the target site to find one that balances feedback resistance with high catalytic activity.[7][8] For example, substitutions at Ser-180 in E. coli AroG have been shown to be critical for desensitizing feedback inhibition by phenylalanine.[7]

Possible Cause 2: Incorrect assay conditions. The optimal conditions (pH, temperature, co-factors) for the mutant enzyme might differ from the wild-type.

Solution:

  • Re-optimize enzyme assay: Perform a thorough characterization of the mutant enzyme, testing a range of pH, temperature, and substrate/co-factor concentrations to determine its optimal working conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets for engineering feedback resistance in the this compound pathway?

The primary targets are the enzymes that are allosterically inhibited by the aromatic amino acid end-products.[9] In E. coli, these are:

  • DAHP synthase: This is the first committed step. There are three isozymes:

    • aroG: Inhibited by phenylalanine.[4]

    • aroF: Inhibited by tyrosine.[4]

    • aroH: Inhibited by tryptophan.[4]

  • Chorismate mutase: This enzyme catalyzes the conversion of chorismate to prephenate, the precursor for phenylalanine and tyrosine.[1] The bifunctional enzymes PheA and TyrA contain chorismate mutase domains and are feedback-inhibited by phenylalanine and tyrosine, respectively.[10]

In Saccharomyces cerevisiae, the key enzymes are Aro3p (inhibited by phenylalanine) and Aro4p (inhibited by tyrosine), both DAHP synthases, and Aro7p (chorismate mutase), which is inhibited by tyrosine.[1][11]

Q2: How can I create a feedback-resistant enzyme?

The most common method is through site-directed mutagenesis of the gene encoding the target enzyme.[7] This can be guided by:

  • Rational design: Using structural information of the enzyme to identify the allosteric binding site and predict mutations that would disrupt inhibitor binding without affecting the active site.[8][12]

  • Directed evolution/random mutagenesis: Using techniques like error-prone PCR to generate a library of mutant genes, followed by a selection or screening method to identify feedback-resistant variants.[10]

Q3: What is a common selection strategy for feedback-resistant mutants?

A common strategy involves using toxic analogs of the aromatic amino acids. For example, m-fluoro-D,L-tyrosine can be used to select for mutants with a tyrosine-insensitive chorismate mutase/prephenate dehydrogenase (TyrA).[10] Cells with a feedback-resistant enzyme can continue to produce the natural amino acid, allowing them to grow in the presence of the toxic analog, while cells with the wild-type enzyme are inhibited.

Q4: Besides engineering feedback-resistant enzymes, what other strategies can increase chorismate availability?

  • Increasing precursor supply: As mentioned in the troubleshooting section, overexpressing tktA and ppsA can boost the levels of E4P and PEP.[3]

  • Deleting competing pathways: Knocking out genes that divert intermediates away from the main pathway. For example, deleting pheA and tyrA can prevent the consumption of chorismate if the goal is to accumulate chorismate itself or a derivative not synthesized via prephenate.[3]

  • Blocking downstream pathways: To accumulate a specific intermediate like shikimate, downstream enzymes such as shikimate kinases (aroK, aroL) can be knocked out or attenuated.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to feedback inhibition and the effects of engineering strategies.

Enzyme (Organism)Wild-Type InhibitorMutant% Residual Activity in presence of InhibitorFold Increase in Product TiterReference
AroG (E. coli)PhenylalanineSer180Phe>90% (at 20 mM Phe)Not reported[7]
AroFcg (C. glutamicum)TyrosineE154N>80% (at 5 mM Tyr)Not applicable (in vitro)[8][12]
AroFcg (C. glutamicum)TyrosineP155L>50% (at 5 mM Tyr)Not applicable (in vitro)[8][12]
ARO4 (S. cerevisiae)TyrosineTyrosine-insensitive alleleNot specified>4.5-fold increase in aromatic pathway flux[11][13]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of aroG to Create a Feedback-Resistant Variant (e.g., S180F)

Objective: To introduce a point mutation in the aroG gene to render the DAHP synthase enzyme resistant to feedback inhibition by phenylalanine.

Methodology:

  • Template Plasmid Preparation: Isolate a plasmid containing the wild-type aroG gene from an E. coli strain.

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation (e.g., changing the codon for Serine at position 180 to one for Phenylalanine). The mutation should be in the middle of the primers, with ~15-20 flanking nucleotides on each side that are complementary to the template DNA.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The reaction will amplify the entire plasmid, incorporating the desired mutation.

    • Denaturation: 95°C for 2 minutes.

    • 20-25 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 1 minute.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final Extension: 68°C for 5 minutes.

  • Template DNA Digestion: Digest the PCR product with a restriction enzyme that specifically cleaves methylated DNA (e.g., DpnI). This will digest the parental (methylated) template DNA, leaving the newly synthesized (unmethylated) mutant plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into a competent E. coli strain.

  • Screening and Sequencing: Isolate plasmids from the resulting colonies and sequence the aroG gene to confirm the presence of the desired mutation.

Protocol 2: DAHP Synthase Activity Assay

Objective: To measure the enzymatic activity of DAHP synthase and assess its inhibition by an allosteric inhibitor (e.g., phenylalanine).

Methodology:

  • Preparation of Cell-Free Extract:

    • Grow the E. coli strain expressing the DAHP synthase (wild-type or mutant) to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

    • Resuspend the cells in the same buffer and lyse them using sonication or a French press.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant (cell-free extract).

  • Enzyme Assay: The activity is measured by quantifying the amount of DAHP produced over time. This is a continuous spectrophotometric assay that follows the disappearance of PEP at 232 nm.

    • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

      • 50 mM BTP buffer (pH 6.8).[12]

      • 500 µM phosphoenolpyruvate (PEP).[12]

      • 500 µM erythrose-4-phosphate (E4P).[12]

      • 1 mM MnCl2.[12]

      • For inhibition studies, add the inhibitor (e.g., L-phenylalanine) to the desired final concentration.

    • Initiate Reaction: Add a small amount (1-2 µg) of the cell-free extract or purified enzyme to the reaction mixture to start the reaction.[12]

    • Measurement: Immediately monitor the decrease in absorbance at 232 nm at 30°C.

  • Calculation of Activity: Calculate the specific activity using the molar extinction coefficient of PEP at 232 nm. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of DAHP per minute under the specified conditions.

  • Inhibition Analysis: To determine the degree of feedback inhibition, compare the enzyme activity in the presence and absence of the inhibitor.[7]

Visualizations

Signaling Pathway: Feedback Regulation of this compound Biosynthesis

Feedback_Regulation PEP PEP DAHPS DAHP Synthase (aroG, aroF, aroH) PEP->DAHPS E4P E4P E4P->DAHPS DAHP DAHP Shikimate_Pathway Shikimate Pathway (Multiple Steps) DAHP->Shikimate_Pathway Chorismate Chorismate CM Chorismate Mutase (pheA, tyrA) Chorismate->CM AS Anthranilate Synthase (trpE) Chorismate->AS Prephenate Prephenate Downstream_Phe ... Prephenate->Downstream_Phe Downstream_Tyr ... Prephenate->Downstream_Tyr Anthranilate Anthranilate Downstream_Trp ... Anthranilate->Downstream_Trp Phe Phenylalanine Phe->DAHPS Phe->CM Tyr Tyrosine Tyr->DAHPS Tyr->CM Trp Tryptophan Trp->DAHPS Trp->AS DAHPS->DAHP Shikimate_Pathway->Chorismate CM->Prephenate AS->Anthranilate Downstream_Phe->Phe Downstream_Tyr->Tyr Downstream_Trp->Trp

Caption: Feedback inhibition loops in the shikimate pathway.

Experimental Workflow: Engineering Feedback-Resistant Enzymes

Experimental_Workflow cluster_design Design & Mutagenesis cluster_screening Screening & Selection cluster_validation Validation A Identify Target Enzyme (e.g., aroG) B Rational Design or Random Mutagenesis A->B C Site-Directed Mutagenesis (PCR) B->C D Transform into Host Strain C->D E Select on Plates with Toxic Amino Acid Analog D->E F Isolate Resistant Colonies E->F G Sequence DNA to Confirm Mutation F->G H Enzyme Activity Assay (with/without inhibitor) G->H I Analyze Product Titer in vivo (e.g., HPLC) H->I I->B Iterate if needed

Caption: Workflow for creating and validating feedback-resistant enzymes.

Logical Diagram: Strategies to Bypass Feedback Regulation

Strategies A Goal: Bypass Feedback Regulation & Increase Chorismate Flux B Protein Engineering A->B C Metabolic Engineering A->C B1 Site-Directed Mutagenesis of Allosteric Sites B->B1 B2 Directed Evolution with Analog-Based Selection B->B2 C1 Increase Precursor Supply (PEP, E4P) C->C1 C2 Overexpress Pathway Enzymes C->C2 C3 Delete Competing Pathways C->C3

References

Validation & Comparative

A Comparative Analysis of Chorismate Mutase Across Species: Structure, Function, and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chorismate mutase (CM), a key enzyme in the shikimate pathway, catalyzes the conversion of chorismate to prephenate, the precursor for the essential aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants.[1] Its absence in animals makes it an attractive target for the development of novel herbicides and antimicrobial agents. This guide provides a comparative analysis of chorismate mutase from different species, focusing on their kinetic parameters, structural diversity, and regulatory mechanisms, supported by experimental data and detailed protocols.

Quantitative Comparison of Kinetic Parameters

The catalytic efficiency of chorismate mutase varies significantly across different species. The following table summarizes the key kinetic parameters—the Michaelis constant (Km) and the catalytic rate constant (kcat)—for chorismate mutase from several well-studied organisms.

SpeciesEnzyme TypeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Allosteric Regulation
Escherichia coliBifunctional (AroQ)~0.13~35~2.7 x 10⁵Inhibited by Phenylalanine
Saccharomyces cerevisiaeMonofunctional (AroQ)1.2 (in presence of Trp)504.2 x 10⁴Activated by Tryptophan, Inhibited by Tyrosine
Bacillus subtilisMonofunctional (AroH)0.5501 x 10⁵Not significantly regulated by aromatic amino acids
Arabidopsis thaliana (AtCM1)Monofunctional (AroQ)0.25391.56 x 10⁵Activated by Tryptophan, Inhibited by Phenylalanine and Tyrosine
Mycobacterium tuberculosis (Rv1885c)Monofunctional (AroQ)0.5601.2 x 10⁵Not regulated by aromatic amino acids

Structural and Regulatory Diversity

Chorismate mutases exhibit remarkable diversity in their structure and regulatory mechanisms, which directly impacts their function.

Structural Folds: Two primary structural folds have been identified for chorismate mutase:

  • AroQ Family: This is the most common family and is characterized by an all-α-helical structure.[2] Enzymes in this family are typically dimers. Escherichia coli and Saccharomyces cerevisiae chorismate mutases belong to this family.[1]

  • AroH Family: This family, exemplified by the Bacillus subtilis enzyme, possesses a trimeric pseudo-α/β-barrel structure.[2][3]

Functional Association: Chorismate mutase can exist as a monofunctional enzyme or as part of a bifunctional protein.

  • Monofunctional: The enzyme solely possesses chorismate mutase activity. This is common in fungi and some bacteria like Bacillus subtilis.[4]

  • Bifunctional: The chorismate mutase domain is fused with another enzyme of the aromatic amino acid biosynthesis pathway, such as prephenate dehydratase in E. coli.[5]

Allosteric Regulation: The activity of chorismate mutase is often tightly controlled by the end products of the pathway, the aromatic amino acids. This feedback regulation occurs through allosteric mechanisms, where the binding of an effector molecule to a site distinct from the active site modulates the enzyme's activity.

  • Escherichia coli : The bifunctional chorismate mutase-prephenate dehydratase is allosterically inhibited by phenylalanine.[6][7]

  • Saccharomyces cerevisiae : The enzyme is a classic example of complex allosteric regulation, being activated by tryptophan and inhibited by tyrosine.[8][9][10][11][12] This allows the cell to fine-tune the flux of chorismate towards the synthesis of different aromatic amino acids.

  • Arabidopsis thaliana : This plant possesses multiple chorismate mutase isoforms with distinct regulatory properties. For instance, AtCM1 is activated by tryptophan and inhibited by both phenylalanine and tyrosine, while another isoform, AtCM2, is non-allosteric.[13]

  • Bacillus subtilis : The AroH-type chorismate mutase from B. subtilis is notably not subject to significant allosteric regulation by aromatic amino acids.[14][15]

  • Mycobacterium tuberculosis : The secreted chorismate mutase (Rv1885c) from this pathogenic bacterium is also not allosterically regulated by aromatic amino acids, which may be advantageous for the bacterium within its host environment.[16][17][18][19]

Experimental Protocols

Chorismate Mutase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of chorismate mutase by monitoring the disappearance of the substrate, chorismate.

Materials:

  • Purified chorismate mutase enzyme

  • Chorismate solution (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 mM EDTA and 0.1 mg/mL BSA)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer capable of reading at 274 nm

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the assay buffer and the desired concentration of chorismate. The final volume will depend on the cuvette size (e.g., 1 mL).

  • Equilibrate the temperature: Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiate the reaction: Add a small, known amount of the purified chorismate mutase to the reaction mixture and mix quickly.

  • Monitor the reaction: Immediately start monitoring the decrease in absorbance at 274 nm over time. The molar extinction coefficient for chorismate at this wavelength is 2630 M⁻¹cm⁻¹.

  • Calculate the initial velocity: Determine the initial rate of the reaction (ΔA₂₇₄/min) from the linear portion of the absorbance versus time plot.

  • Calculate enzyme activity: Use the Beer-Lambert law (A = εcl) to convert the change in absorbance to the change in chorismate concentration and subsequently calculate the enzyme activity in units (μmol/min).

For Kinetic Parameter Determination:

To determine the Km and kcat values, perform the assay with varying concentrations of chorismate while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Anthranilate Anthranilate Chorismate->Anthranilate Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Caption: The Shikimate Pathway leading to Aromatic Amino Acids.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purification Enzyme Purification Reaction_Setup Reaction Mixture Preparation Purification->Reaction_Setup Substrate Substrate Preparation (Chorismate) Substrate->Reaction_Setup Incubation Temperature Equilibration Reaction_Setup->Incubation Initiation Reaction Initiation Incubation->Initiation Monitoring Spectrophotometric Monitoring (A274) Initiation->Monitoring Initial_Velocity Calculate Initial Velocity Monitoring->Initial_Velocity Kinetics Determine Kinetic Parameters (Km, kcat) Initial_Velocity->Kinetics

Caption: Experimental Workflow for Chorismate Mutase Characterization.

References

A Comparative Genomic Exploration of the Shikimate Pathway: From Microbial Factories to Plant Defenses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a seven-step metabolic route, is the central hub for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, archaea, fungi, and plants.[1] Its absence in animals makes it a prime target for the development of herbicides and antimicrobial agents. This guide provides a comparative genomic overview of the shikimate pathway across these diverse organisms, highlighting key differences in enzyme organization, kinetics, and regulation. The presented data and experimental protocols offer a valuable resource for researchers aiming to exploit this pathway for biotechnological applications, including drug discovery and metabolic engineering.

I. Organizational and Kinetic Diversity of Shikimate Pathway Enzymes

The enzymes of the shikimate pathway exhibit remarkable diversity in their organization and kinetic properties across different biological kingdoms. Bacteria typically possess monofunctional enzymes, while fungi have evolved a pentafunctional enzyme complex, and plants feature a bifunctional enzyme for two of the pathway steps.[1] These organizational differences reflect distinct evolutionary pressures and regulatory strategies.

Table 1: Comparison of Shikimate Pathway Enzyme Organization Across Organisms
EnzymeBacteriaFungi (e.g., Saccharomyces cerevisiae)Plants (e.g., Arabidopsis thaliana)
DAHP synthase (AroG, AroF, AroH) Monofunctional, multiple isozymes[2]Monofunctional, multiple isozymes[3]Monofunctional, multiple isozymes[3]
Dehydroquinate synthase (AroB) MonofunctionalPart of the pentafunctional AROM complex[1]Monofunctional
Dehydroquinate dehydratase (AroD) MonofunctionalPart of the pentafunctional AROM complex[1]Bifunctional with Shikimate dehydrogenase[1]
Shikimate dehydrogenase (AroE) MonofunctionalPart of the pentafunctional AROM complex[1]Bifunctional with Dehydroquinate dehydratase[1]
Shikimate kinase (AroK, AroL) Monofunctional, multiple isozymes[4]Part of the pentafunctional AROM complex[1]Monofunctional, multiple isozymes
EPSP synthase (AroA) MonofunctionalPart of the pentafunctional AROM complex[1]Monofunctional
Chorismate synthase (AroC) MonofunctionalMonofunctionalMonofunctional
Table 2: Comparative Kinetic Parameters of Key Shikimate Pathway Enzymes

Note: The kinetic parameters presented below are compiled from various sources and experimental conditions. Direct comparison should be made with caution.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Reference(s)
DAHP synthase Escherichia coli (AroG)PEP, E4P139, 17604.6[5]
Nocardia mediterraneiPEP, E4P400, 250-[5]
Aspergillus nidulans (aroFp)PEP, E4P40, 30-[6]
Aspergillus nidulans (aroGp)PEP, E4P110, 80-[6]
Dehydroshikimate Dehydratase Corynebacterium glutamicum (QsuB)3-dehydroshikimate100061[7]
Neurospora crassa (Qa-4)3-dehydroshikimate600220[7]
Bacillus thuringiensis (AsbF)3-dehydroshikimate401[7]
Shikimate Dehydrogenase Vitis vinifera (VvSDH3)Shikimate27.3-[8]
Vitis vinifera (VvSDH1)Shikimate90-[8]
Vitis vinifera (VvSDH4)Shikimate146.8-[8]
Shikimate Kinase Mycobacterium tuberculosisShikimate, ATP650, 11260[4]
Staphylococcus aureusShikimate, ATP153, 22413.4 (µmol/min/mg)[9]
Erwinia chrysanthemiShikimate310-[10]
EPSP synthase Escherichia coliS3P, PEP--[11]
Zea mays (TIPS mutant)PEP-Reduced vs. WT[12]

II. Experimental Protocols

This section provides detailed methodologies for key experiments in the comparative genomic analysis of the shikimate pathway.

A. Cloning, Expression, and Purification of Shikimate Pathway Enzymes

Objective: To produce recombinant shikimate pathway enzymes for biochemical characterization.

Protocol:

  • Gene Amplification: Amplify the coding sequences of the target shikimate pathway genes (e.g., aroG, aroE) from the genomic DNA of the desired organism (e.g., Escherichia coli, Saccharomyces cerevisiae, Arabidopsis thaliana) using polymerase chain reaction (PCR). Design primers with appropriate restriction sites for cloning into an expression vector.

  • Vector Ligation: Digest both the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes. Ligate the digested gene into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.

  • Purification: Clarify the lysate by centrifugation. If using a His-tagged vector, load the supernatant onto a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with a lower concentration of imidazole, e.g., 20 mM) to remove unbound proteins. Elute the target protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Purity Analysis: Assess the purity of the eluted protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

B. Enzyme Activity Assays

Objective: To determine the kinetic parameters (Km, Vmax, kcat) of the purified shikimate pathway enzymes.

1. DAHP Synthase (Spectrophotometric Assay):

  • Principle: This assay measures the formation of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) by monitoring the decrease in absorbance of the substrate phosphoenolpyruvate (PEP) at 232 nm.

  • Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.0), 0.1 mM MnCl2, varying concentrations of PEP and erythrose-4-phosphate (E4P).

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the purified DAHP synthase.

    • Monitor the decrease in absorbance at 232 nm over time using a spectrophotometer.

    • Calculate the initial velocity from the linear portion of the curve.

    • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.[5]

2. Shikimate Dehydrogenase (Spectrophotometric Assay):

  • Principle: This assay measures the reduction of NADP+ to NADPH, which is accompanied by an increase in absorbance at 340 nm.

  • Reaction Mixture: 100 mM Tris-HCl buffer (pH 8.0), 250 µM shikimate, and 250 µM NADP+.[9]

  • Procedure:

    • Combine the buffer, shikimate, and NADP+ in a cuvette.

    • Initiate the reaction by adding the purified shikimate dehydrogenase.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 x 103 M-1cm-1).[9]

C. Phylogenetic Analysis of Shikimate Pathway Genes

Objective: To infer the evolutionary relationships of shikimate pathway genes across different organisms.

Protocol:

  • Sequence Retrieval: Obtain the amino acid sequences of the shikimate pathway enzymes (e.g., AroE) from various organisms from public databases like NCBI GenBank or UniProt.

  • Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool such as ClustalW or MAFFT.

  • Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using methods like Neighbor-Joining, Maximum Likelihood, or Bayesian inference, implemented in software packages like MEGA or PhyML.

  • Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree to understand the evolutionary relationships between the genes from different organisms.[13][14]

III. Visualizing the Shikimate Pathway

The following diagram illustrates the seven enzymatic steps of the shikimate pathway, from the initial condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to the final product, chorismate.

Shikimate_Pathway cluster_main Shikimate Pathway cluster_inputs Inputs PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) E4P Erythrose-4-Phosphate (E4P) DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP synthase (aroG, aroF, aroH) Dehydroquinate synthase (aroB) DHS 3-Dehydroshikimate (DHS) DHQ->DHS Dehydroquinate dehydratase (aroD) Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase (aroE) S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate kinase (aroK, aroL) EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase (aroA) Chorismate Chorismate EPSP->Chorismate Chorismate synthase (aroC) PEP_input PEP E4P_input E4P

Caption: The seven-step shikimate pathway for aromatic amino acid biosynthesis.

References

A Comparative Guide to the Kinetic Properties of Chorismate Synthase Isozymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chorismate synthase (CS) is a key enzyme in the shikimate pathway, catalyzing the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate, the precursor for the synthesis of aromatic amino acids and other essential aromatic compounds in bacteria, fungi, and plants. As this pathway is absent in mammals, its enzymes are attractive targets for the development of novel antimicrobial agents and herbicides. This guide provides a comparative overview of the kinetic properties of chorismate synthase isozymes from various organisms, supported by experimental data and detailed methodologies.

Kinetic Parameters of Chorismate Synthase Isozymes

The kinetic efficiency of an enzyme is described by parameters such as the Michaelis constant (Km), the catalytic constant (kcat), and the maximum velocity (Vmax). These parameters for various chorismate synthase isozymes are summarized in the table below, offering a quantitative comparison of their catalytic performance.

Organism/IsozymeKm (μM)kcat (s⁻¹)Vmax (nmol/min/mg)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Source
Lycopersicon esculentum (Tomato) - CS111---[1]
Lycopersicon esculentum (Tomato) - CS280---[1]
Arabidopsis thaliana - Isochorismate Synthase 1 (ICS1)34.3 ± 3.70.64 ± 0.02563.5 ± 2.4 (nM s⁻¹)1.85 x 10⁴
Arabidopsis thaliana - Isochorismate Synthase 2 (ICS2)28.8 ± 6.90.28 ± 0.0228.3 ± 2.0 (nM s⁻¹)9.72 x 10³
Escherichia coli--27,400-
Neurospora crassa----[2][3]

Experimental Protocols

The determination of kinetic parameters for chorismate synthase isozymes can be achieved through various experimental approaches. The two primary methods are continuous spectrophotometric assays and liquid chromatography-mass spectrometry (LC-MS) based assays.

Continuous Spectrophotometric Assay

This method continuously monitors the formation of chorismate, which absorbs light at 275 nm.

Materials:

  • Purified chorismate synthase isozyme

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) substrate

  • Reduced flavin mononucleotide (FMNH₂) as a cofactor

  • Anaerobic cuvette

  • UV/Vis spectrophotometer capable of measuring absorbance at 275 nm

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

Procedure:

  • Prepare a reaction mixture in an anaerobic cuvette containing the reaction buffer and a suitable concentration of FMNH₂.

  • Establish a stable baseline at 275 nm in the spectrophotometer.

  • Initiate the reaction by adding a known concentration of the purified chorismate synthase isozyme.

  • Immediately add varying concentrations of the substrate EPSP to the cuvette.

  • Monitor the increase in absorbance at 275 nm over time, which corresponds to the formation of chorismate.

  • Calculate the initial reaction velocity (v₀) from the linear phase of the absorbance curve.

  • Repeat the assay with a range of EPSP concentrations.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assay

This highly sensitive and specific method is particularly useful when dealing with complex biological samples or when spectrophotometric interference is a concern.[4][5]

Materials:

  • Purified chorismate synthase isozyme

  • EPSP substrate

  • FMNH₂ cofactor

  • Reaction buffer

  • Quenching solution (e.g., ice-cold methanol)

  • Liquid chromatograph coupled to a high-resolution mass spectrometer (LC-HRMS)

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube containing the reaction buffer, FMNH₂, and the purified chorismate synthase isozyme.

  • Initiate the reaction by adding the substrate EPSP.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction at various time points by adding a quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • Inject the sample into the LC-MS system to separate and quantify the amount of chorismate produced.

  • Generate a standard curve using known concentrations of chorismate to accurately quantify the product in the experimental samples.

  • Calculate the reaction velocity and subsequently the kinetic parameters as described in the spectrophotometric assay protocol.

Visualizing the Experimental Workflow

The general workflow for determining the kinetic properties of chorismate synthase isozymes can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Processing Enzyme Purified Chorismate Synthase ReactionSetup Reaction Setup (Buffer, Cofactor) Enzyme->ReactionSetup Substrate EPSP Substrate Initiation Reaction Initiation (Add Enzyme & Substrate) Substrate->Initiation Cofactor FMNH₂ Cofactor Cofactor->ReactionSetup ReactionSetup->Initiation Incubation Incubation (Optimal Temperature) Initiation->Incubation Spectrophotometry Spectrophotometry (Absorbance at 275 nm) Incubation->Spectrophotometry LCMS LC-MS (Separation & Quantification) Incubation->LCMS Velocity Calculate Initial Velocity Spectrophotometry->Velocity LCMS->Velocity Kinetics Determine Kinetic Parameters (Km, kcat, Vmax) Velocity->Kinetics

General workflow for kinetic analysis of chorismate synthase.

Signaling Pathways and Logical Relationships

The primary role of chorismate synthase is within the shikimate pathway, which is a metabolic pathway rather than a signaling cascade. The regulation of this pathway can be complex and is linked to the downstream synthesis of aromatic amino acids. The following diagram illustrates the position of chorismate synthase in the shikimate pathway and its connection to aromatic amino acid biosynthesis.

Shikimate_Pathway cluster_amino_acids Aromatic Amino Acid Biosynthesis PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP 5-Enolpyruvylshikimate 3-phosphate S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate Synthase Trp Tryptophan Chorismate->Trp Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr

Position of chorismate synthase in the shikimate pathway.

References

Chorismate Synthase: A Validated Target for Novel AntimAntimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel drug targets. One such promising target is chorismate synthase, a key enzyme in the shikimate pathway. This metabolic pathway is essential for the survival of bacteria, fungi, and parasites, as it is responsible for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other crucial molecules.[1][2][3] Crucially, the shikimate pathway is absent in mammals, who obtain these aromatic compounds from their diet, making enzymes within this pathway, including chorismate synthase, highly attractive targets for the development of selective and non-toxic antimicrobial agents.[1][2][3]

This guide provides a comprehensive comparison of chorismate synthase as an antimicrobial target, supported by experimental data, detailed methodologies, and a comparative analysis against other established antimicrobial targets.

The Shikimate Pathway and the Role of Chorismate Synthase

The shikimate pathway consists of seven enzymatic steps that convert phosphoenolpyruvate and erythrose-4-phosphate into chorismate.[1][4] Chorismate synthase catalyzes the final step of this pathway, the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate.[5] This reaction is a critical juncture, as chorismate is the precursor for a variety of essential aromatic compounds.[1] Inhibition of chorismate synthase effectively blocks the production of these vital molecules, leading to microbial cell death.[6]

Shikimate Pathway cluster_0 Shikimate Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_Amino_Acids Aromatic Amino Acids, Folate, etc. Chorismate->Aromatic_Amino_Acids

Figure 1: The Shikimate Pathway, highlighting the final step catalyzed by Chorismate Synthase.

Performance of Chorismate Synthase Inhibitors: A Comparative Analysis

A variety of natural and synthetic compounds have been identified as inhibitors of chorismate synthase and other enzymes in the shikimate pathway. Their efficacy is typically evaluated based on their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and minimum inhibitory concentration (MIC) against various pathogens.

Quantitative Data on Chorismate Synthase Inhibitors
InhibitorTarget EnzymeOrganism/PathogenIC50 (µM)Ki (µM)MIC (µg/mL)Reference(s)
Azo-dyes (e.g., PH011669) Chorismate SynthaseParacoccidioides brasiliensis10 ± 1--[7]
Azo-dyes (e.g., CaCS02) Chorismate SynthaseParacoccidioides brasiliensis29-32[8]
(6R)-6-fluoro-EPSP Chorismate SynthaseNeurospora crassa-3.0 ± 0.3-[9]
Abyssomicin C 4-amino-4-deoxychorismate synthaseStaphylococcus aureus (MRSA)--0.25-2[10]
(6S)-6-Fluoroshikimate Shikimate PathwayPlasmodium falciparum2.7 x 10⁻⁴ M--[11]
Chlorogenic Acid Dehydroquinate SynthaseProvidencia alcalifaciens, Moraxella catarrhalis, Staphylococcus aureus, Escherichia coli-235 ± 2160-100 µM[12]
CP1 Chorismate SynthaseParacoccidioides brasiliensis47 ± 5--[9]
Comparison with Other Antimicrobial Targets

To contextualize the potential of chorismate synthase inhibitors, it is useful to compare their target pathway with those of established antibiotic classes.

Target PathwayMechanism of ActionExamples of AntibioticsAdvantagesDisadvantages
Shikimate Pathway Inhibition of aromatic amino acid and folate synthesis.(Investigational)Essential in many pathogens but absent in humans, offering high selectivity and potentially low toxicity.Novel target with no clinically approved drugs; potential for resistance development.
Cell Wall Synthesis Inhibition of peptidoglycan formation, leading to cell lysis.Penicillins, Cephalosporins, VancomycinHighly effective against a broad spectrum of bacteria.Widespread resistance mechanisms (e.g., β-lactamases); ineffective against bacteria lacking a cell wall.[13][14]
Protein Synthesis Binding to ribosomal subunits to inhibit protein production.Tetracyclines, Macrolides, AminoglycosidesBroad-spectrum activity.Can have bacteriostatic rather than bactericidal effects; resistance is common.

Experimental Protocols

The validation of chorismate synthase as a viable antimicrobial target relies on robust experimental methodologies. Below are detailed protocols for key assays.

Chorismate Synthase Activity Assay (High-Resolution Mass Spectrometry-Based)

This method offers a direct and sensitive way to measure the enzymatic conversion of EPSP to chorismate.

1. Reaction Setup:

  • Prepare a reaction mixture containing:

    • Purified recombinant chorismate synthase.

    • 5-enolpyruvylshikimate-3-phosphate (EPSP) as the substrate.

    • A suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.

    • Reduced flavin mononucleotide (FMN) as a cofactor.

  • For monofunctional chorismate synthases, the assay should be performed under anaerobic conditions.

2. Enzymatic Reaction:

  • Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Terminate the reaction by adding a quenching solution (e.g., an organic solvent like methanol).

3. LC-HRMS Analysis:

  • Separate the reaction components using liquid chromatography (LC).

  • Detect and quantify the formation of chorismate using high-resolution tandem mass spectrometry (HRMS) in negative electrospray ionization mode.

  • The amount of chorismate produced is a direct measure of enzyme activity.

4. Inhibitor Screening:

  • To determine the IC50 value of a potential inhibitor, perform the assay with varying concentrations of the inhibitor.

  • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve.

Minimum Inhibitory Concentration (MIC) Testing

MIC testing determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Method:

1. Preparation of Inoculum:

  • Culture the test microorganism overnight in a suitable broth medium.

  • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Antimicrobial Dilutions:

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with no inhibitor) and a negative control (broth medium only).

  • Incubate the plate at the appropriate temperature and for a sufficient duration (e.g., 16-20 hours).

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow for Antimicrobial Target Validation

The validation of a novel antimicrobial target like chorismate synthase follows a structured workflow from initial identification to preclinical evaluation.

Antimicrobial Target Validation Workflow Target_ID Target Identification (e.g., Essential Gene Analysis) Target_Validation Target Validation (Genetic and Chemical) Target_ID->Target_Validation Assay_Dev Assay Development & High-Throughput Screening Target_Validation->Assay_Dev Hit_to_Lead Hit-to-Lead Optimization Assay_Dev->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Figure 2: A generalized workflow for the validation of a novel antimicrobial target.

Logical Relationship: Chorismate Synthase vs. Other Antimicrobial Targets

The selection of an antimicrobial target is a critical decision in drug discovery. The following diagram illustrates the logical considerations when comparing chorismate synthase to other established targets.

Antimicrobial Target Comparison cluster_CS Chorismate Synthase cluster_CW Cell Wall Synthesis cluster_PS Protein Synthesis center Antimicrobial Target Selection CS_Essential Essential for Pathogen? (Yes) center->CS_Essential CW_Essential Essential for Pathogen? (Yes) center->CW_Essential PS_Essential Essential for Pathogen? (Yes) center->PS_Essential CS_Human_Homolog Human Homolog? (No) CS_Spectrum Broad Spectrum Potential? (Yes) CS_Resistance Existing Resistance? (Low) CW_Human_Homolog Human Homolog? (No) CW_Spectrum Broad Spectrum? (Yes) CW_Resistance Existing Resistance? (High) PS_Human_Homolog Different Ribosomes (Selectivity) PS_Spectrum Broad Spectrum? (Yes) PS_Resistance Existing Resistance? (High)

References

A Comparative Guide to Novel Inhibitors of Chorismate Mutase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chorismate mutase (CM) is a key enzyme in the shikimate pathway, responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. Its absence in mammals makes it an attractive target for the development of novel antimicrobial and herbicidal agents. This guide provides a comparative overview of recently developed novel inhibitors for chorismate mutase, focusing on their performance, supporting experimental data, and the methodologies used for their validation.

Performance Comparison of Novel Chorismate Mutase Inhibitors

The following table summarizes the quantitative data for different classes of novel chorismate mutase inhibitors. The selection is based on recent and significant findings in the field.

Inhibitor ClassSpecific Inhibitor ExampleTarget EnzymeInhibition MetricValueReference
Transition-State Analogs Oxabicyclic diacidE. coli Chorismate Mutase-Prephenate DehydrogenaseK_i_0.12 µM[1]
(±)–(4R,5R,6S)-6-amino-5-[(1-carboxyvinyl)oxy]-4-hydroxycyclohex-1-ene-1-carboxylateE. coli Isochorismate Synthase (EntC)K_i_53 nM[2]
Isatin Derivatives 3-(4-nitrobenzylidene)indolin-2-oneM. tuberculosis Chorismate Mutase (MtbCM)IC_50_1.01 ± 0.22 µM
Isatin-indole derivatives (compounds 3e and 3f)M. tuberculosis Chorismate Mutase (MtbCM)IC_50_Nanomolar range
Macrocyclic Peptides "Chorismides" (L2.1 and D1.3)M. tuberculosis Chorismate Mutase (MtbCM)IC_50_ / K_i_Potent inhibitors (Specific values not publicly available)[3]
Aza Inhibitors Aza-analog of chorismateChorismate MutaseInhibitionDid not display tighter binding than the native substrate[4]

Signaling Pathway and Experimental Workflows

To visualize the context of chorismate mutase inhibition and the methods used for validation, the following diagrams are provided.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ Shikimate Shikimate DHQ->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Trp Tryptophan Chorismate->Trp Phe Phenylalanine Prephenate->Phe Tyr Tyrosine Prephenate->Tyr Inhibitor Novel Inhibitors Chorismate Mutase Chorismate Mutase Inhibitor->Chorismate Mutase

Figure 1: Simplified Shikimate Pathway and the point of inhibition for novel chorismate mutase inhibitors.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_validation Hit Validation and Characterization Start Compound Library Screening High-Throughput Screening (e.g., Spectroscopic Assay) Start->Screening Hits Initial Hits Screening->Hits IC50 IC50 Determination (Dose-Response) Hits->IC50 Kinetics Enzyme Kinetics (Ki Determination) IC50->Kinetics Binding Binding Affinity (e.g., FP Assay, KD) IC50->Binding Lead Lead Compound Kinetics->Lead Binding->Lead

Figure 2: General experimental workflow for the validation of novel chorismate mutase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of inhibitors.

Continuous Spectroscopic Assay for Chorismate Mutase Activity

This assay continuously monitors the enzymatic conversion of chorismate to prephenate.

Principle: The assay measures the decrease in absorbance as chorismate is converted to prephenate. The disappearance of chorismate can be monitored at a wavelength of 274 nm or 310 nm.[5][6][7]

Materials:

  • Purified chorismate mutase enzyme

  • Chorismate solution

  • Assay buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA[7]

  • UV/Vis spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and a range of chorismate concentrations (e.g., 10 µM to 1500 µM).[6]

  • Add the inhibitor to be tested at various concentrations to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

  • Initiate the reaction by adding a known concentration of the purified chorismate mutase enzyme.

  • Immediately monitor the decrease in absorbance at 274 nm or 310 nm at a constant temperature (e.g., 30°C) for a set period.[6][7]

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

  • For IC_50_ determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • For K_i_ determination, measure initial velocities at different substrate and inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using Michaelis-Menten kinetics.

Fluorescence Polarization (FP) Based Ligand Displacement Assay

This method is used to determine the binding affinity (K_D_) of inhibitors to chorismate mutase.

Principle: A fluorescently labeled ligand (tracer) that binds to the enzyme's active site is used. When the tracer is bound to the larger enzyme molecule, its tumbling in solution is slowed, resulting in a high fluorescence polarization signal. An unlabeled inhibitor that competes for the same binding site will displace the tracer, leading to a decrease in the FP signal as the smaller, faster-tumbling tracer is released into the solution.

Materials:

  • Purified chorismate mutase enzyme

  • Fluorescently labeled tracer (a known ligand of chorismate mutase conjugated to a fluorophore)

  • Assay buffer

  • Microplate reader equipped with fluorescence polarization optics

Procedure:

  • Determine the optimal concentration of the fluorescent tracer and enzyme that gives a stable and significant FP signal.

  • In a microplate, add the enzyme and the fluorescent tracer at their predetermined optimal concentrations to the assay buffer.

  • Add a serial dilution of the inhibitor to the wells.

  • Incubate the plate for a sufficient time to allow the binding equilibrium to be reached.

  • Measure the fluorescence polarization of each well.

  • Plot the FP signal against the logarithm of the inhibitor concentration to obtain a dose-response curve.

  • The IC_50_ value can be determined from this curve, which can then be used to calculate the K_i_ or K_D_ of the inhibitor.

FP_Assay_Principle cluster_bound High Polarization cluster_free Low Polarization Enzyme_Bound Enzyme Tracer_Bound Fluorescent Tracer Enzyme_Bound->Tracer_Bound Enzyme_Free Enzyme Tracer_Free Fluorescent Tracer Inhibitor Inhibitor Inhibitor->Enzyme_Free Displacement cluster_bound cluster_bound cluster_free cluster_free

Figure 3: Principle of the Fluorescence Polarization (FP) based ligand displacement assay.

Conclusion

The development of novel chorismate mutase inhibitors presents a promising avenue for new therapeutic and agricultural applications. Transition-state analogs have demonstrated high potency, with some reaching the nanomolar range. Isatin derivatives have also emerged as a promising class of inhibitors against M. tuberculosis chorismate mutase. While macrocyclic peptides show significant potential, further quantitative data is needed for a complete comparative assessment. The experimental protocols outlined in this guide provide a foundation for the standardized evaluation of future inhibitor candidates, facilitating direct and reliable comparisons across different studies.

References

A Comparative Guide to the Structural Validation of Chorismate Synthase Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation of chorismate synthase models from various organisms, with a focus on Ramachandran plot analysis. The data presented is crucial for assessing the quality of experimentally determined and computationally modeled protein structures, a vital step in structure-based drug design and functional analysis.

Introduction to Chorismate Synthase and the Ramachandran Plot

Chorismate synthase is a key enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1] This pathway is absent in mammals, making its enzymes, including chorismate synthase, attractive targets for the development of novel antimicrobial agents and herbicides. The validation of the three-dimensional structure of chorismate synthase is paramount for understanding its catalytic mechanism and for the rational design of inhibitors.

The Ramachandran plot is a fundamental tool for assessing the stereochemical quality of a protein structure. It visualizes the distribution of the backbone dihedral angles, phi (φ) and psi (ψ), for each amino acid residue. The plot is divided into favored, allowed, and disallowed regions, which correspond to sterically permissible, borderline, and impermissible conformations, respectively. A high-quality protein structure is expected to have the vast majority of its residues in the favored regions of the Ramachandran plot.

Comparative Analysis of Ramachandran Plot Validation

The stereochemical quality of chorismate synthase structures from several key organisms, as determined by Ramachandran plot analysis, is summarized below. The data is derived from the validation reports of crystal structures deposited in the Protein Data Bank (PDB).

Organism SpeciesPDB IDResolution (Å)Residues in Favored Regions (%)Residues in Allowed Regions (%)Outliers (%)
Escherichia coli (Aminodeoxychorismate synthase)8RP01.6498.031.970.00
Helicobacter pylori1UMF2.2595.894.110.00
Mycobacterium tuberculosis1ZTB2.6592.207.500.30
Streptococcus pneumoniae1QXO2.0097.552.450.00
Saccharomyces cerevisiae1R532.2096.853.150.00

Experimental Protocols

The determination and validation of protein structures rely on rigorous experimental techniques. The two primary methods employed for chorismate synthase are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography is the most common method for determining the atomic and molecular structure of a protein. The process involves the following key steps:

  • Protein Expression and Purification: The gene encoding chorismate synthase is cloned into an expression vector and introduced into a suitable host organism (e.g., E. coli). The protein is then overexpressed and purified to a high degree of homogeneity using chromatographic techniques.

  • Crystallization: The purified protein is subjected to a wide range of conditions (e.g., pH, temperature, precipitant concentration) to induce the formation of well-ordered crystals.

  • Data Collection: The crystals are exposed to a beam of X-rays, typically at a synchrotron source. The X-rays are diffracted by the electrons in the protein crystal, producing a unique diffraction pattern that is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. A model of the protein is then built into the electron density and refined to best fit the experimental data.

  • Validation: The final model is subjected to a battery of validation checks, including Ramachandran plot analysis, to assess its stereochemical quality and agreement with known protein geometric parameters.

NMR Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of proteins in solution, which can be complementary to the static picture provided by X-ray crystallography. The key steps are:

  • Isotope Labeling: The protein is typically enriched with stable isotopes, such as ¹³C and ¹⁵N, by growing the expression host in a labeled medium. This is essential for resolving the complex spectra of large biomolecules.

  • Data Acquisition: A series of multidimensional NMR experiments are performed to establish through-bond and through-space correlations between different atomic nuclei.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the protein sequence.

  • Structure Calculation: Distance and dihedral angle restraints derived from the NMR data are used to calculate an ensemble of structures that are consistent with the experimental data.

  • Validation: The resulting ensemble of structures is validated for its stereochemical quality, including Ramachandran analysis, and for its agreement with the experimental restraints.

Visualizing the Shikimate Pathway

The following diagram illustrates the shikimate pathway, highlighting the central role of chorismate synthase in converting 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate- 3-phosphate S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AromaticAA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AromaticAA Various enzymes

The Shikimate Pathway

Conclusion

The validation of protein structures is a critical component of structural biology and drug discovery. As demonstrated by the comparative data, chorismate synthase structures from various organisms generally exhibit high stereochemical quality, with a very low percentage of residues in disallowed regions of the Ramachandran plot. This high quality is a testament to the advancements in experimental and computational methods for protein structure determination and refinement. For researchers targeting chorismate synthase, these validated structures provide a solid foundation for in-silico screening, ligand docking, and the rational design of novel inhibitors.

References

A Comparative Guide to the Differential Regulation of Chorismate Mutase Isoforms by Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chorismate mutase (CM) is a key enzyme in the shikimate pathway, catalyzing the conversion of chorismate to prephenate, a precursor for the essential aromatic amino acids phenylalanine and tyrosine. The regulation of this metabolic branch point is critical for controlling the flux of carbon into various primary and secondary metabolic pathways. In many organisms, multiple isoforms of chorismate mutase exist, each exhibiting distinct regulatory properties in response to amino acid effectors. This guide provides a comparative overview of the differential regulation of chorismate mutase isoforms, supported by quantitative data and detailed experimental protocols.

Differential Allosteric Regulation Across Species

Chorismate mutase isoforms are subject to complex allosteric regulation by aromatic amino acids, with the specific regulatory patterns varying significantly between different organisms and even between different isoforms within the same organism. This differential regulation allows for fine-tuned control of aromatic amino acid biosynthesis in response to cellular needs.

In the model plant Arabidopsis thaliana, three chorismate mutase isoforms (AtCM1-3) have been characterized, each with a unique regulatory profile. AtCM1 is allosterically activated by tryptophan and inhibited by both phenylalanine and tyrosine[1][2]. In contrast, AtCM3 is activated by tryptophan, cysteine, and histidine, highlighting a broader range of effector molecules[1][2]. The third isoform, AtCM2, is a non-allosteric enzyme, meaning its activity is not regulated by amino acids[1][2]. This complex regulatory network in Arabidopsis likely reflects the diverse metabolic fates of aromatic amino acids in plants, which serve as precursors for a vast array of secondary metabolites.

In the yeast Saccharomyces cerevisiae, the primary chorismate mutase is encoded by the ARO7 gene. This enzyme is activated by tryptophan and is subject to feedback inhibition by tyrosine[3][4]. This regulatory mechanism allows the cell to balance the production of tryptophan with that of phenylalanine and tyrosine.

In the bacterium Escherichia coli, the regulation of chorismate mutase is intertwined with the subsequent steps of tyrosine and phenylalanine biosynthesis. The TyrA protein is a bifunctional enzyme possessing both chorismate mutase and prephenate dehydrogenase activities and is feedback inhibited by tyrosine[5][6]. Similarly, the PheA protein is a bifunctional chorismate mutase/prephenate dehydratase that is feedback inhibited by phenylalanine.

Quantitative Comparison of Chorismate Mutase Isoform Regulation

The following table summarizes the kinetic parameters and regulatory effects of various amino acids on different chorismate mutase isoforms. This data provides a quantitative basis for comparing the differential regulation of these enzymes.

Organism/IsoformEffector Amino AcidEffectKm (Chorismate)Ki / KaReference
Arabidopsis thaliana AtCM1TryptophanActivation--[1][2]
PhenylalanineInhibition--[1][2]
TyrosineInhibition--[1][2]
Arabidopsis thaliana AtCM3TryptophanActivation--[1][2]
CysteineActivation--[1]
HistidineActivation-[1]
Saccharomyces cerevisiae Aro7TryptophanActivation--[3][4]
TyrosineInhibition--[3][4]
Nicotiana silvestris CM-1TryptophanActivation-1.5 µM (Ka) at pH 6.1[7]
PhenylalanineInhibition-15 µM (Ki) at pH 6.1[7]
TyrosineInhibition-15 µM (Ki) at pH 6.1[7]
Nicotiana silvestris CM-2Aromatic amino acidsNo effect--[7]
Solanum tuberosum CM-1TryptophanActivation40-56 µM-[8]
PhenylalanineInhibition-110-145 µM (IC50)[8]
TyrosineInhibition-50-70 µM (IC50)[8]
Solanum tuberosum CM-2Aromatic amino acidsNo effect--[8]

Signaling Pathways and Regulatory Mechanisms

The differential regulation of chorismate mutase isoforms is achieved through allosteric binding of effector amino acids to regulatory sites on the enzyme, which are distinct from the active site. This binding induces conformational changes that either enhance or reduce the enzyme's catalytic activity.

Allosteric_Regulation cluster_chorismate Chorismate cluster_products Products Chorismate Chorismate ChorismateMutase Chorismate Mutase (e.g., AtCM1, Aro7) Chorismate->ChorismateMutase Substrate Prephenate Prephenate Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Phenylalanine->ChorismateMutase Inhibition Tyrosine->ChorismateMutase Inhibition Tryptophan Tryptophan Tryptophan->ChorismateMutase Activation ChorismateMutase->Prephenate Product

Caption: Allosteric regulation of a typical chorismate mutase isoform.

The crystal structure of Arabidopsis thaliana AtCM1 in complex with phenylalanine and tyrosine has revealed key residues in the effector site that are responsible for this differential regulation[1][2]. Site-directed mutagenesis studies have confirmed the importance of these residues in determining effector specificity[1][2]. For instance, specific mutations can abolish allosteric regulation or even alter the effector specificity of the enzyme[1].

Experimental Protocols

Chorismate Mutase Activity Assay

The activity of chorismate mutase is typically measured by monitoring the conversion of chorismate to prephenate. A common method involves a spectrophotometric assay where the disappearance of chorismate is monitored at 274 nm.

Materials:

  • Purified chorismate mutase enzyme

  • Chorismate solution (substrate)

  • Effector amino acid solutions (e.g., tryptophan, phenylalanine, tyrosine)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 mM EDTA and 10 mM β-mercaptoethanol)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 274 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the desired concentration of chorismate.

  • For inhibition or activation studies, add the effector amino acid to the reaction mixture at the desired concentration.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a small volume of the purified chorismate mutase enzyme.

  • Immediately monitor the decrease in absorbance at 274 nm over time. The initial rate of the reaction is proportional to the enzyme activity.

  • To determine kinetic parameters such as Km and Vmax, perform the assay at varying concentrations of chorismate. For Ki or Ka values, vary the concentration of the effector amino acid at a fixed substrate concentration.

An alternative method involves converting the product, prephenate, to phenylpyruvate under acidic conditions, which can then be quantified by its absorbance at 320 nm[9].

Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition A Prepare Reaction Buffer B Add Chorismate (Substrate) A->B C Add Effector Amino Acid (for regulation studies) B->C D Pre-incubate at 37°C C->D E Add Chorismate Mutase D->E F Monitor Absorbance at 274 nm E->F

Caption: General workflow for a chorismate mutase activity assay.

Conclusion

The differential regulation of chorismate mutase isoforms by amino acids is a sophisticated mechanism that allows organisms to precisely control the biosynthesis of aromatic amino acids. Understanding these regulatory networks is crucial for metabolic engineering efforts aimed at increasing the production of valuable amino acid-derived compounds. Furthermore, as the shikimate pathway is absent in mammals, chorismate mutase represents a potential target for the development of novel antimicrobial agents and herbicides. The comparative data and protocols presented in this guide provide a valuable resource for researchers in these fields.

References

A Comparative Guide to the Functional Characterization of Chorismate Mutases in Conifers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chorismate mutase (CM) is a key enzyme in the shikimate pathway, positioned at a critical metabolic branch point. It catalyzes the conversion of chorismate to prephenate, the precursor for the essential aromatic amino acids phenylalanine and tyrosine. These amino acids are not only vital for protein synthesis but also serve as precursors for a vast array of secondary metabolites crucial for plant growth, development, and defense, including lignin, flavonoids, and various alkaloids. In conifers, where the production of phenolic compounds for lignification and defense is particularly pronounced, the regulation and activity of chorismate mutase are of significant interest.

This guide provides a comparative overview of the functional characteristics of chorismate mutase isoforms in conifers, with a detailed focus on the well-studied Maritime Pine (Pinus pinaster). Due to a scarcity of published kinetic data for other conifer species, P. pinaster serves as the primary model for understanding the biochemical properties of these enzymes in this important plant group.

Performance Comparison of Chorismate Mutase Isoforms

Recent research has identified two distinct chorismate mutase isoforms in Maritime Pine, designated PpCM1 and PpCM2.[1][2] Both isoforms are localized to the plastids, suggesting that, unlike in some angiosperms, conifers may lack a cytosolic chorismate mutase.[2] The kinetic parameters of these two enzymes reveal subtle but potentially significant differences in their catalytic efficiencies.

ParameterPpCM1PpCM2
Species Pinus pinasterPinus pinaster
Subcellular Localization PlastidPlastid
Km (mM) 1.6Not explicitly determined, but activity was measured
kcat (s-1) 29.4Not explicitly determined, but activity was measured
kcat/Km (s-1·mM-1) 18.4Not explicitly determined
Allosteric Regulation
- Activation by Tryptophan YesYes
- Inhibition by Phenylalanine YesYes (less sensitive than PpCM1)
- Inhibition by Tyrosine YesYes
Putative Role General Phenylalanine/Tyrosine BiosynthesisPhenylalanine synthesis associated with lignification

Note: While gene sequences for chorismate mutase have been identified in other conifers such as Norway Spruce (Picea abies) and Loblolly Pine (Pinus taeda), comprehensive biochemical and kinetic data for the purified enzymes from these species are not yet available in the peer-reviewed literature.[2]

Signaling Pathways and Regulatory Context

Chorismate mutase in conifers is a critical regulatory point in the shikimate pathway, controlling the metabolic flux towards the synthesis of phenylalanine and tyrosine.[1][3] The activity of conifer chorismate mutases is allosterically regulated by the downstream aromatic amino acids.[1][2] Tryptophan acts as an activator, while phenylalanine and tyrosine act as feedback inhibitors.[1][2] This regulation allows the plant to maintain a balance in the production of these essential amino acids. The differential sensitivity of PpCM1 and PpCM2 to feedback inhibition by phenylalanine suggests distinct physiological roles, with PpCM2 potentially playing a more prominent role in processes requiring high levels of phenylalanine, such as lignification.[2]

Shikimate_Pathway cluster_shikimate Shikimate Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Anthranilate Anthranilate Chorismate->Anthranilate Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Phenylalanine->Prephenate - Lignin Lignin Phenylalanine->Lignin Tyrosine->Prephenate - Tryptophan Tryptophan Tryptophan->Prephenate + PEP + E4P PEP + E4P ... ... PEP + E4P->... ...->Chorismate ...->Tryptophan Anthranilate->... Experimental_Workflow cluster_gene Gene Cloning & Expression cluster_protein Protein Purification & Analysis cluster_characterization Functional Characterization A RNA Extraction from Conifer Tissue B cDNA Synthesis A->B C PCR Amplification of CM Gene B->C D Cloning into Expression Vector C->D M Subcellular Localization (GFP Fusion & Microscopy) C->M E Transformation into E. coli D->E F Large-scale Culture & Protein Expression E->F G Cell Lysis F->G H Affinity Chromatography G->H I SDS-PAGE for Purity Check H->I J Enzyme Kinetics Assays (Spectrophotometry) I->J K Determination of Km and kcat J->K L Allosteric Regulation Studies J->L

References

Safety Operating Guide

Safe Disposal of Chorismic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of chorismic acid, a key intermediate in biochemical pathways. Adherence to these protocols is critical for ensuring a safe laboratory environment and regulatory compliance.

Immediate Safety and Handling Protocols

This compound, while vital in research, presents several hazards that necessitate careful handling. It is classified as harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye irritation, and may lead to respiratory irritation. Furthermore, it is suspected of causing cancer and may have adverse effects on fertility and unborn children.[1] Therefore, stringent adherence to safety protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear compatible chemical-resistant gloves.[1]

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing are necessary to prevent skin exposure.[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator when handling the powder form or if there is a risk of aerosolization.[1]

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Summary of Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₆[2][3][4][5][6]
Molecular Weight 226.18 g/mol [3][4][6]
Physical Appearance White crystalline solid/powder[2][7]
Solubility Soluble in water[2][3][6]
Melting Point 140 °C (decomposes)[4][6]
Storage Temperature -20°C[8]

Step-by-Step Disposal Procedure

The recommended disposal procedure for this compound is based on its inherent chemical instability. This compound is known to be unstable in aqueous solutions and will decompose, particularly with mild heating.[2] This procedure leverages this property to convert it into less hazardous compounds before final disposal.

This procedure must be performed in a chemical fume hood.

Step 1: Dilution and Controlled Decomposition

  • Carefully transfer the waste this compound (in solid form or in solution) into a beaker of appropriate size.

  • Dilute the waste with water to a concentration of approximately 5% or less. This minimizes the potential for any uncontrolled reactions.

  • Place the beaker on a stir plate with a magnetic stir bar and begin gentle stirring.

  • Slowly heat the solution to approximately 70°C for at least one hour. This will facilitate the conversion of this compound to prephenic acid and other breakdown products.[5]

Step 2: Neutralization

  • Allow the solution to cool to room temperature.

  • While stirring, slowly add a dilute solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), to the beaker. This will neutralize the acidic solution. Be aware that this may cause some frothing due to the release of carbon dioxide.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue to add the base until the pH of the solution is between 6.0 and 8.0.

Step 3: Final Disposal

  • Once the solution is neutralized, it can be disposed of in accordance with local and institutional regulations. In many cases, a neutralized aqueous solution of this nature can be poured down the drain with copious amounts of water.

  • Crucially, always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific disposal regulations.

Experimental Protocol: Enzymatic Conversion of this compound

The following is a representative protocol for an experiment involving the enzymatic conversion of chorismate, illustrating a common use of this compound in the laboratory.

Objective: To monitor the conversion of chorismate to prephenate using chorismate mutase.

Materials:

  • This compound

  • Chorismate mutase enzyme

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in Tris-HCl buffer.

  • Set up a reaction mixture in a quartz cuvette containing Tris-HCl buffer and a specific concentration of this compound.

  • Initiate the reaction by adding a small amount of chorismate mutase to the cuvette.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 274 nm, which corresponds to the consumption of chorismate.

  • Record the absorbance at regular time intervals to determine the reaction rate.

Visualized Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

ChorismicAcidDisposalWorkflow start This compound Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood dilution Dilute with Water to <5% fume_hood->dilution decomposition Heat to 70°C for 1 hour dilution->decomposition cooling Cool to Room Temperature decomposition->cooling neutralization Neutralize with dilute NaHCO3 to pH 6-8 cooling->neutralization consult_ehs Consult Institutional EHS Regulations neutralization->consult_ehs drain_disposal Drain Disposal with Copious Water consult_ehs->drain_disposal If Permitted hazardous_waste Collect for Hazardous Waste Pickup consult_ehs->hazardous_waste If Not Permitted end Disposal Complete drain_disposal->end hazardous_waste->end

Caption: A flowchart illustrating the decision-making process for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Chorismic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with chorismic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound and its salts are pivotal intermediates in various biosynthetic pathways, making them valuable in biochemical and pharmaceutical research.[1][2][3] However, their handling requires stringent safety protocols due to their potential health hazards. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks.

Hazard Summary

This compound is classified as a hazardous substance with the following potential effects[3][4][5]:

  • Harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Causes serious eye and skin irritation.[4][5]

  • May cause respiratory irritation.[4][5]

  • Suspected of causing cancer and damaging fertility or the unborn child.[3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[4]To prevent inhalation of harmful dust, fumes, or aerosols.[4]
Eye and Face Protection Appropriate protective eyeglasses or chemical safety goggles as described by OSHA. A face shield should be used in addition to goggles where there is a high risk of splashing.[4][6][7]To protect against eye irritation and serious eye damage from splashes or dust.[4][6]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][6][8] Gloves must be inspected before use and proper removal technique should be followed.[9]To prevent skin contact, which can be harmful and cause irritation.[4][9]
Body Protection Chemical-resistant lab coat or apron.[4] In scenarios with a higher risk of exposure, chemical-resistant clothing and boots may be necessary.[7]To protect the skin from contact with the chemical.[4]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood with a mechanical exhaust.[4][9]

  • A safety shower and eyewash station must be readily accessible.[4]

Safe Handling Practices:

  • Avoid breathing dust, fumes, gas, mists, vapors, or spray.[4]

  • Avoid contact with skin and eyes.[9]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling and before breaks.[9]

  • Remove and wash contaminated clothing before reuse.[4]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[9]

  • Store in a cool place, with some suppliers recommending storage at -20°C.[9]

Disposal Plan

Waste Treatment:

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[9]

  • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Do not allow the product to enter drains.[9]

Contaminated Packaging:

  • Dispose of as unused product in accordance with local, regional, national, and international regulations.[4][9]

Spill Management:

  • Evacuate personnel to a safe area.[9]

  • Wear appropriate PPE, including a self-contained breathing apparatus if necessary.[9]

  • Avoid dust formation.[9]

  • Sweep up and shovel the spilled material into a suitable, closed container for disposal.[9]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure this compound C->D Begin Work E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete I Segregate Waste E->I Generate Waste G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H J Label Waste Container I->J K Store Waste for Pickup J->K L L K->L Licensed Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chorismic Acid
Reactant of Route 2
Chorismic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.